(4-Chlorophenyl)(2-furyl)methanone
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(4-chlorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZYIJVBGPXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355596 | |
| Record name | (4-chlorophenyl)(2-furyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13365-63-4 | |
| Record name | (4-chlorophenyl)(2-furyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
(4-Chlorophenyl)(2-furyl)methanone: Comprehensive Chemical Properties, Synthesis, and Applications
Executive Summary
As drug discovery and materials science pivot toward highly functionalized, modular building blocks, diaryl methanones have emerged as privileged scaffolds. (4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4) 1 represents a uniquely versatile molecule in this class. By juxtaposing an electron-rich heteroaromatic diene (furan) with an electron-deficient aryl halide (4-chlorophenyl) across a rigid carbonyl bridge, this compound offers a "push-pull" electronic system. This technical guide explores the physicochemical profile, field-proven synthetic methodologies, and downstream functionalization strategies for this critical intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of (4-Chlorophenyl)(2-furyl)methanone is essential for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core metrics, derived from consensus chemical databases 23.
| Property | Value | Structural Implication |
| Chemical Name | (4-Chlorophenyl)(2-furyl)methanone | Defines the core diaryl ketone architecture. |
| CAS Number | 13365-63-4 | Universal identifier for procurement and safety. |
| Molecular Formula | C₁₁H₇ClO₂ | Indicates a high degree of unsaturation. |
| Molecular Weight | 206.62 g/mol | Ideal low-MW fragment for lead optimization. |
| Topological Polar Surface Area | 30.21 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors | 0 | Lacks protic groups, minimizing non-specific binding. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and furan oxygens act as binding anchors. |
| Rotatable Bonds | 2 | Confers limited but necessary conformational flexibility. |
Synthetic Methodologies & Mechanistic Pathways
Synthesizing this target requires careful orchestration of electrophilic and nucleophilic reactivities. The furan ring is notoriously sensitive to strong acids, dictating the choice of catalysts and reagents.
Protocol A: Regioselective Friedel-Crafts Acylation
Causality & Rationale: Traditional Friedel-Crafts acylation using aluminum chloride (AlCl₃) is excessively harsh for furan, often leading to rapid polymerization, ring-opening, and tar formation due to the heterocycle's high acid sensitivity. To circumvent this, a milder Lewis acid such as tin(IV) chloride (SnCl₄) or a catalytic amount of trifluoromethanesulfonic anhydride (Tf₂O) is employed 45. This generates the requisite acylium ion from 4-chlorobenzoyl chloride while preserving the structural integrity of the furan ring. Acylation occurs almost exclusively at the C2 position of furan due to the superior resonance stabilization of the Wheland intermediate.
Step-by-Step Methodology (Self-Validating System):
-
Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve 4-chlorobenzoyl chloride (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).
-
Catalyst Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add SnCl₄ (11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Validation: A slight yellowing of the solution indicates the formation of the active acylium-Lewis acid complex.
-
-
Substrate Addition: Introduce furan (12.0 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Causality: Slow addition prevents local concentration spikes that drive exothermic dimerization.
-
-
Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active 4-chlorobenzoyl chloride spot (Rf ~0.8) and the emergence of a new, lower spot (Rf ~0.5) confirms conversion.
-
-
Quenching: Carefully quench the reaction at 0 °C by adding 30 mL of saturated aqueous NaHCO₃.
-
Validation: The cessation of CO₂ evolution (bubbling) confirms the complete neutralization of the Lewis acid and HCl byproduct.
-
-
Isolation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the product as a crystalline solid.
Mechanistic pathway of the Friedel-Crafts acylation yielding the target methanone.
Protocol B: Grignard Addition via Weinreb Amide
Causality & Rationale: Direct addition of 4-chlorophenylmagnesium bromide to 2-furoyl chloride frequently results in over-addition, yielding an undesired tertiary alcohol. By utilizing N-methoxy-N-methyl-2-furamide (a Weinreb amide), the tetrahedral intermediate is stabilized by a robust 5-membered magnesium chelate. This chelate prevents the expulsion of the leaving group until the reaction is deliberately quenched with aqueous acid, ensuring exclusive formation of the ketone.
Step-by-Step Methodology:
-
Grignard Formation: Prepare 4-chlorophenylmagnesium bromide (11.0 mmol, 1.1 equiv) from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous THF (0.5 M).
-
Amide Addition: Cool a solution of N-methoxy-N-methyl-2-furamide (10.0 mmol, 1.0 equiv) in 20 mL THF to 0 °C. Add the Grignard reagent dropwise over 20 minutes.
-
In-Process Control (IPC): The formation of the magnesium alkoxide chelate is visually indicated by a persistent homogeneous solution; the lack of precipitation confirms that over-addition is not occurring.
-
-
Chelation Control: Stir for 2 hours at room temperature.
-
Quenching: Quench with 1M HCl (20 mL) at 0 °C to collapse the tetrahedral intermediate.
-
Validation: Phase separation should be immediate and clean. An emulsion indicates incomplete breakdown of the magnesium salts, requiring additional acid.
-
-
Isolation: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate.
Reactivity & Downstream Applications in Drug Development
The true value of (4-Chlorophenyl)(2-furyl)methanone lies in its orthogonal reactivity sites, allowing divergent functionalization for structure-activity relationship (SAR) studies.
-
Carbonyl Group Reactivity: The ketone acts as a handle for condensation reactions. Condensation with hydroxylamine yields (E)/(Z)-(4-Chlorophenyl)(2-furyl)methanone oxime, a common precursor for synthesizing bioactive heterocycles like isoxazoles.
-
Furan Ring Reactivity: As an electron-rich diene, the furan ring readily undergoes Diels-Alder cycloadditions with electron-deficient dienophiles (e.g., maleimides) to form bridged bicyclic systems. Furthermore, the C5 position remains susceptible to further electrophilic aromatic substitution (e.g., bromination or formylation).
-
4-Chlorophenyl Reactivity: While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the 4-chloro substituent serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This requires specialized, electron-rich bulky phosphine ligands (such as XPhos or SPhos) to facilitate the challenging oxidative addition into the C-Cl bond.
Divergent reactivity profile of the methanone for downstream functionalization.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic benchmarks:
-
¹H NMR (CDCl₃, 400 MHz): The furan protons present a distinct signature. The highly deshielded H5 proton (adjacent to oxygen) typically appears as a doublet of doublets around δ 7.70 ppm. The H3 proton (deshielded by the carbonyl) appears near δ 7.25 ppm, while the H4 proton appears as a multiplet around δ 6.60 ppm. The 4-chlorophenyl group presents a classic AA'BB' pattern: two distinct doublets integrating to 2H each, typically centered around δ 7.90 ppm and δ 7.45 ppm.
-
IR Spectroscopy (ATR): A strong, sharp absorption band at approximately 1640–1650 cm⁻¹ is diagnostic of the highly conjugated diaryl ketone C=O stretch.
References
- AK Scientific, Inc. "(4-Chlorophenyl)(2-furyl)methanone 13365-63-4". AKSci Catalog.
- GuideChem. "Methanone, 2-furanyl-4-pyridinyl- 103851-91-8 wiki". GuideChem Database.
- BLD Pharm. "2689-59-0 | 2-Benzoylfuran Derivatives". BLD Pharm Catalog.
- BenchChem. "2-Furoyl Chloride | High-Purity Reagent Supplier". BenchChem Documentation.
- Researcher.Life. "ChemInform Abstract: Regiodivergent Synthesis of Trisubstituted Furans Through Tf2O‐Catalyzed Friedel—Crafts Acylation". ChemInform.
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The Molecular Architecture and Synthetic Utility of (4-Chlorophenyl)(2-furyl)methanone
Executive Summary
(4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4) is a highly versatile diaryl/heteroaryl ketone bridging a halogenated phenyl ring with a furan heterocycle. This structural motif is a privileged scaffold in medicinal chemistry and materials science, offering unique electronic properties and serving as a critical intermediate for the synthesis of complex pharmaceuticals, including pyrazolecarboxamides and neuroleptic analogues[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, crystallographic behavior, and optimized synthetic workflows.
Structural Chemistry & Molecular Topology
The core structure of (4-Chlorophenyl)(2-furyl)methanone features a central carbonyl group conjugated with two distinct aromatic systems: a π-excessive furan ring and a π-deficient 4-chlorophenyl ring.
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Electronic Conjugation: The furan ring acts as an electron donor, while the 4-chlorophenyl group exerts an electron-withdrawing effect (-I effect from chlorine, partially offset by +R resonance). This push-pull dynamic across the carbonyl bridge creates a highly polarized molecule, making the carbonyl carbon highly susceptible to nucleophilic attack during downstream derivatization.
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Conformational Dynamics: Crystallographic studies of related furyl-phenyl methanones reveal that these molecules are rarely perfectly planar[2]. To minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the furan ring, the aromatic systems typically adopt a twisted conformation. The dihedral angle between the furan and phenyl planes is dictated by the minimization of steric hindrance while maximizing orbital overlap for conjugation[2].
Physicochemical Profiling
Understanding the physicochemical parameters of (4-Chlorophenyl)(2-furyl)methanone is crucial for predicting its behavior in biological systems and organic solvents. The following data summarizes its core metrics[3][4]:
| Property | Value | Structural Significance |
| Chemical Name | (4-Chlorophenyl)(2-furyl)methanone | Standard IUPAC nomenclature. |
| CAS Number | 13365-63-4 | Unique numerical identifier[3]. |
| Molecular Formula | C11H7ClO2 | Indicates a high degree of unsaturation. |
| Molecular Weight | 206.62 g/mol | Falls well within Lipinski's Rule of 5 for drug-likeness. |
| Topological Polar Surface Area | ~30.2 Ų | Excellent membrane permeability profile. |
| Hydrogen Bond Donors | 0 | Lack of N-H or O-H limits self-association. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and furan oxygens can interact with biological targets. |
| Rotatable Bonds | 2 | Allows conformational flexibility around the carbonyl bridge. |
Synthetic Methodologies: Protocols & Causality
The traditional synthesis of diaryl ketones relies on Friedel-Crafts acylation using stoichiometric amounts of hazardous Lewis acids (e.g., AlCl₃). However, modern green chemistry mandates the use of regenerative solid catalysts. The acylation of furan with 4-chlorobenzoyl chloride using Zeolite HBEA is an optimized industrial methodology[5].
Causality of the Reaction Design: Furan is a highly reactive, π-excessive heterocycle that undergoes electrophilic aromatic substitution predominantly at the C2 position. This regioselectivity is due to the superior resonance stabilization of the Wheland intermediate when the positive charge is delocalized over the adjacent oxygen atom. 4-Chlorobenzoyl chloride is selected as the acylating agent because the chlorine atom deactivates the phenyl ring, preventing unwanted self-acylation and ensuring the generation of a potent acylium ion[5]. Zeolite HBEA provides shape-selective Brønsted acid sites that activate the acyl chloride without the toxic waste associated with aluminum chloride[5].
Step-by-Step Protocol: Zeolite-Catalyzed Friedel-Crafts Acylation
-
Catalyst Activation: Calcine Zeolite HBEA (SAR = 30) at 500°C for 4 hours to remove adsorbed water and activate the Brønsted acid sites[5].
-
Reaction Assembly: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-chlorobenzoyl chloride in an excess of furan (which acts as both reactant and solvent to drive the equilibrium). Alternatively, a non-coordinating solvent like 1,2-dichloroethane can be used.
-
Catalyst Introduction: Add 20% w/w of the activated Zeolite HBEA to the reaction mixture.
-
Thermal Activation: Heat the mixture to 60°C under a continuous argon atmosphere. The porous network of the zeolite confines the transition state, enhancing the C2-regioselectivity on the furan ring.
-
Self-Validating Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system. The disappearance of the acyl chloride spot validates the completion of the electrophilic attack (typically 2-4 hours).
-
Workup & Isolation: Cool the mixture to room temperature and filter it through a Celite pad to recover the zeolite catalyst (which can be washed, calcined, and reused).
-
Purification: Evaporate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure (4-Chlorophenyl)(2-furyl)methanone crystals.
Catalytic cycle of the Friedel-Crafts acylation synthesizing (4-Chlorophenyl)(2-furyl)methanone.
Crystallography & Supramolecular Architecture
In the solid state, diaryl methanones exhibit complex supramolecular architectures driven by non-covalent interactions. For (4-Chlorophenyl)(2-furyl)methanone, the crystal lattice is primarily stabilized by weak intermolecular forces, as the molecule lacks strong hydrogen bond donors[2].
-
C-H···O Interactions: The carbonyl oxygen acts as a hydrogen bond acceptor for adjacent aromatic C-H protons, forming extended chains or inversion dimers in the crystal lattice[2].
-
Halogen Bonding: The para-chloro substituent can participate in C-Cl···π interactions or weak halogen bonding with the electron-rich furan ring of neighboring molecules, further rigidifying the three-dimensional packing structure[2].
Applications in Medicinal Chemistry
The (4-Chlorophenyl)(2-furyl)methanone scaffold is not merely an end-product; it is a highly reactive node in the synthesis of advanced active pharmaceutical ingredients (APIs). The orthogonal reactivity of its three functional zones—the reducible carbonyl, the oxidizable furan, and the cross-coupling-compatible aryl chloride—makes it invaluable[1][6].
-
Oxime Formation: Condensation with hydroxylamine yields (E/Z)-(4-Chlorophenyl)(2-furyl)methanone oxime[7]. These oximes are critical precursors for the synthesis of bioactive isoxazoles and kinase inhibitors.
-
Amination and Reduction: Reductive amination of the carbonyl group yields secondary amines that serve as core structures for potential neuroleptic agents and butyrophenone analogues[1].
-
Cross-Coupling: The C-Cl bond, while relatively stable, can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions under forcing conditions to generate extended biaryl systems[6].
Derivatization pathways of (4-Chlorophenyl)(2-furyl)methanone in drug discovery.
References
-
CP Lab Safety. (E)-(4-Chlorophenyl)(2-furyl)methanone oxime, 95%. Calpaclab. URL:[Link]
-
NIH PubMed Central. Crystal structure of (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone. National Institutes of Health. URL:[Link]
-
Casellato, U., et al. Crystal structure of {2-[4-(4-chlorophenyl)-4-hydroxy-l-piperidinyl-methyl]cyclopentyl}-(4-fluorophenyl)-methanone. ResearchGate. URL:[Link]
-
Sartori, G., & Maggi, R. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, ACS Publications. URL:[Link]
Sources
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- 2. Crystal structure of (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Putative Mechanism of Action of (4-Chlorophenyl)(2-furyl)methanone
A Synthesis of Evidence from Structurally Related Compounds for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and the Unknowns
(4-Chlorophenyl)(2-furyl)methanone represents a core chemical scaffold from which a multitude of biologically active derivatives have been synthesized and investigated. While a definitive, singular mechanism of action for the parent compound remains to be fully elucidated in publicly accessible literature, a comprehensive analysis of its derivatives provides a constellation of potential biological targets and pathways. This guide, therefore, adopts a rational, evidence-based approach to infer the likely mechanistic actions of (4-Chlorophenyl)(2-furyl)methanone by dissecting the established activities of its closely related analogues. For the researcher and drug development professional, this document serves as a foundational resource, mapping the therapeutic landscape of this chemical class and providing detailed experimental frameworks for future investigations.
I. The Core Moiety: A Launchpad for Diverse Bioactivity
The (4-Chlorophenyl)(2-furyl)methanone structure is characterized by a central ketone linker bridging a 4-chlorophenyl ring and a furan ring. This arrangement of aromatic and heteroaromatic systems provides a versatile template for chemical modification, leading to derivatives with a wide spectrum of pharmacological activities. The inherent properties of the furan and chlorophenyl groups, including their electronic and steric characteristics, are pivotal in the molecular interactions of the derivative compounds with their biological targets. Furan derivatives, in general, are recognized for a broad range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects[1].
II. Derivative-Informed Mechanistic Insights: A Multi-Target Profile
The true potential of the (4-Chlorophenyl)(2-furyl)methanone scaffold is revealed through the diverse mechanisms of action exhibited by its derivatives. These can be broadly categorized as follows:
A. Inhibition of Tubulin Polymerization: A Cytotoxic Mechanism
A significant number of derivatives of the core structure have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. This positions them as potential anti-cancer agents.
-
Causality of Experimental Choices: The investigation into tubulin polymerization inhibition is a logical step for compounds exhibiting cytotoxic effects. The disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Assays measuring the inhibition of tubulin assembly in vitro and subsequent cellular effects like cell cycle arrest are standard protocols to confirm this mechanism.
-
Key Findings: Novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to inhibit tubulin polymerization, with some compounds demonstrating greater potency than the established drug, colchicine. These compounds were found to induce cell-cycle arrest at the G2/M phase and promote apoptosis. Molecular docking studies suggest these derivatives bind to the colchicine binding site on tubulin[2].
| Compound | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (%) |
| 7c | Leukemia SR | 0.09 | 95.2 |
| 7e | Leukemia SR | 0.05 | 96.0 |
| 11a | Leukemia SR | 0.06 | 96.3 |
| Colchicine | Leukemia SR | >0.1 | Not specified |
| Data synthesized from[2] |
-
Preparation of Tubulin: Purify tubulin from bovine brain or use a commercially available kit.
-
Assay Buffer: Prepare a suitable buffer, such as PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), supplemented with GTP.
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and the assay buffer.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Figure 1: Proposed mechanism of tubulin polymerization inhibition.
B. Modulation of Inflammatory Pathways: COX and LOX Inhibition
Derivatives of (4-Chlorophenyl)(2-furyl)methanone have also demonstrated significant anti-inflammatory properties through the inhibition of key enzymes in the arachidonic acid cascade.
-
Causality of Experimental Choices: The structural similarity of some derivatives to known anti-inflammatory drugs prompts the investigation of their effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro enzyme inhibition assays are the primary screening method, followed by in vivo models of inflammation to assess efficacy.
-
Key Findings:
-
COX-2 Inhibition: A derivative, (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone, has been identified as a novel and selective COX-2 inhibitor with a notable analgesic profile[3].
-
15-Lipoxygenase (15-LOX) Inhibition: A series of 4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, which can be considered derivatives of the core structure, have been identified as significant inhibitors of 15-LOX[4].
-
| Derivative Class | Target Enzyme | Key Finding |
| Naphthofuran | COX-2 | Selective inhibition with analgesic properties[3]. |
| Triazole Methylacetamides | 15-LOX | Significant inhibitory activity[4]. |
-
Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening assay kit containing purified ovine or human COX-2, arachidonic acid (substrate), and a colorimetric probe.
-
Assay Buffer: Prepare the assay buffer as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm). The colorimetric probe reacts with the prostaglandin G2 produced by COX-2.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Figure 2: Inhibition of inflammatory pathways by derivatives.
C. Antibacterial Activity
Several novel derivatives incorporating the (4-chlorophenyl)methanone moiety have been synthesized and evaluated for their antibacterial properties.
-
Causality of Experimental Choices: The search for new antibacterial agents is a constant in drug discovery. Screening novel synthetic compounds against a panel of clinically relevant bacteria is a standard initial step. Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays are fundamental methods to quantify antibacterial activity.
-
Key Findings: Novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8- aza-bicyclo [3.2. 1] octan-8-yl) methanone derivatives have shown promising in vitro antibacterial activity against various bacterial strains[5]. Additionally, 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives have demonstrated decent antibacterial potential with mild cytotoxicity[6].
III. Postulated Mechanism of Action for (4-Chlorophenyl)(2-furyl)methanone
Based on the activities of its derivatives, it is plausible that the parent compound, (4-Chlorophenyl)(2-furyl)methanone, may possess one or more of the following mechanisms of action, albeit likely with lower potency than its optimized derivatives:
-
Weak Inhibition of Tubulin Polymerization: The core scaffold may have a low-level affinity for the colchicine binding site on tubulin.
-
Mild Anti-inflammatory Effects: The compound might exhibit weak inhibitory activity against COX and/or LOX enzymes.
-
Latent Antibacterial Properties: The parent compound could have a baseline level of antibacterial activity that is enhanced through chemical modification.
It is crucial to emphasize that these are hypotheses derived from the study of related compounds. Direct experimental validation on (4-Chlorophenyl)(2-furyl)methanone is necessary to confirm any of these potential mechanisms.
IV. Future Directions and Experimental Validation
To definitively elucidate the mechanism of action of (4-Chlorophenyl)(2-furyl)methanone, a systematic experimental approach is required.
Figure 3: A proposed experimental workflow for mechanism of action elucidation.
V. Conclusion
While the direct mechanism of action of (4-Chlorophenyl)(2-furyl)methanone is not yet fully characterized, the extensive research on its derivatives provides a rich foundation for forming well-grounded hypotheses. The evidence strongly suggests that this chemical scaffold is a privileged structure, capable of interacting with a diverse range of biological targets, including tubulin, COX, and LOX enzymes, as well as possessing antibacterial properties. This guide has synthesized the available data to provide a comprehensive overview of these potential mechanisms, offering both a current understanding and a roadmap for future research in this promising area of medicinal chemistry.
References
-
PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Available at: [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. Available at: [Link]
-
4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC. Available at: [Link]
-
Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile - PubMed. Available at: [Link]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions - ResearchGate. Available at: [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed. Available at: [Link]
-
Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Available at: [Link]
-
Synthesis and biological activities of furan derivatives - ResearchGate. Available at: [Link]
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- 3. Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking the Pharmacological Potential of (4-Chlorophenyl)(2-furyl)methanone: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows
Executive Summary
The structural scaffold of (4-Chlorophenyl)(2-furyl)methanone represents a highly privileged pharmacophore in modern medicinal chemistry. The unique stereoelectronic properties of this molecule—specifically the electron-withdrawing nature of the para-chloro substituent combined with the hydrogen-bond accepting capacity of the furyl oxygen—create a rigid, highly tunable dihedral angle around the methanone hinge. This geometry allows the scaffold to act as a potent precursor and core moiety for targeting complex biological systems.
This technical whitepaper explores the three primary therapeutic domains where derivatives of (4-Chlorophenyl)(2-furyl)methanone exhibit profound efficacy: A1 Adenosine Receptor (A1AR) Allosteric Modulation , Deubiquitinase (USP7/USP8) Inhibition , and COX-2/GABAergic Modulation via Pyrazoline cyclization . By dissecting the causality behind these interactions and providing self-validating experimental protocols, this guide serves as a blueprint for translating this chemical scaffold into viable clinical candidates.
Allosteric Modulation of A1 Adenosine Receptors (A1AR)
Mechanistic Causality
Adenosine is a ubiquitous endogenous autacoid that provides critical neuroprotective and cardioprotective effects during ischemic stress. However, direct orthosteric agonists of the A1AR often fail in clinical trials due to rapid receptor desensitization and systemic off-target effects (e.g., bradycardia).
Derivatives synthesized from the (4-chlorophenyl)(2-furyl)methanone core—specifically 2-amino-3-(4-chlorobenzoyl)thiophenes—act as Positive Allosteric Modulators (PAMs) . Instead of competing with endogenous adenosine, the methanone moiety binds to a spatially distinct allosteric pocket. The lipophilic 4-chlorophenyl ring anchors deep into the hydrophobic cleft of the receptor's transmembrane domains, stabilizing the active conformation of A1AR. This stabilization decreases the dissociation rate of the orthosteric agonist, amplifying the therapeutic signal spatially and temporally only where endogenous adenosine is released (e.g., at the site of ischemia) .
A1AR Allosteric Modulation: The methanone derivative enhances Gi-coupled signaling without desensitization.
Protocol: Radioligand Dissociation Kinetic Assay
To validate the allosteric enhancement, we must measure the dissociation rate of a selective orthosteric agonist. We utilize [³H]CCPA (2-chloro-N6-cyclopentyladenosine) because it is highly selective for A1AR and resistant to enzymatic degradation, ensuring the kinetic shift is purely receptor-mediated.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing human A1AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 0.2 mg/mL.
-
Equilibration: Incubate 100 µL of membrane suspension with 1 nM [³H]CCPA for 90 minutes at 25°C to reach steady-state equilibrium.
-
Dissociation Initiation: Initiate dissociation by adding an excess of unlabeled DPCPX (10 µM)—a potent A1AR antagonist—either alone (control) or in the presence of the methanone derivative (10 µM).
-
Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 60, and 120 minutes), rapidly filter 200 µL aliquots through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Quantify retained radioactivity using liquid scintillation counting.
-
Self-Validation Check: The assay is valid only if the non-specific binding (defined by samples incubated with 10 µM DPCPX from time zero) is <10% of total binding. A true PAM will significantly reduce the dissociation rate constant ( koff ) compared to the control.
Deubiquitinase (USP7/USP8) Inhibition in Oncology
Mechanistic Causality
Ubiquitin-Specific Proteases (USPs) are critical regulators of protein degradation. USP7, for instance, deubiquitinates and stabilizes MDM2, which subsequently ubiquitinates and degrades the p53 tumor suppressor. Inhibiting USP7 leads to MDM2 degradation and p53 reactivation, triggering apoptosis in cancer cells.
High-throughput screening (HTS) has identified (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone as a potent inhibitor of USP7 and USP8 . The pyrrolidinyl-methanone architecture acts as a non-covalent inhibitor. The furyl ring engages in pi-stacking interactions with the catalytic cleft of the DUB, while the methanone carbonyl acts as a hydrogen bond acceptor for the catalytic cysteine/histidine dyad, effectively blocking the entry of the ubiquitin C-terminus.
USP7/MDM2/p53 Axis: Methanone-based inhibition of USP7 restores p53-mediated apoptosis.
Protocol: High-Throughput Ub-Rho110 Cleavage Assay
To evaluate DUB inhibition, we utilize a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110). When conjugated to ubiquitin, Rho110 is sterically quenched. Cleavage by USP7 releases the fluorophore, allowing direct measurement of enzyme velocity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.1 mg/mL BSA, and 5 mM DTT. Crucial Causality: Add 0.01% CHAPS detergent. CHAPS prevents the methanone derivatives from forming promiscuous colloidal aggregates, which are a major source of false-positive inhibition in HTS.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the methanone derivative (in DMSO) into a 384-well black microplate to achieve a final concentration gradient (10 µM to 0.1 nM).
-
Enzyme Addition: Add 10 µL of recombinant human USP7 (final concentration 2 nM) to each well. Incubate for 30 minutes at room temperature to allow compound-enzyme equilibration.
-
Substrate Addition: Initiate the reaction by adding 10 µL of Ub-Rho110 substrate (final concentration 500 nM).
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 45 minutes at λex = 485 nm and λem = 535 nm.
-
Self-Validation Check: Include PR-619 (a pan-DUB inhibitor) as a positive control. Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . The assay is only validated for screening if the Z'-factor is > 0.6.
Anti-Epileptic and Anti-Inflammatory Pyrazoline Derivatives
Mechanistic Causality
When (4-chlorophenyl)(2-furyl)methanone is subjected to Claisen-Schmidt condensation with aromatic aldehydes, it forms chalcones. Subsequent cyclization with hydrazine derivatives yields 2-pyrazolines . These rigid, nitrogen-containing heterocycles are highly effective at penetrating the blood-brain barrier (BBB) and modulating GABAergic pathways to prevent seizures, as well as fitting into the hydrophobic channel of the COX-2 enzyme to exert anti-inflammatory effects.
The para-chloro substitution on the phenyl ring is critical here; it increases the lipophilicity (LogP) of the molecule, ensuring optimal CNS penetration, while the furan ring acts as an electron-rich bioisostere that interacts with the allosteric sites of GABA-A receptors.
Quantitative Data Summary
The following table synthesizes the pharmacological efficacy of the primary (4-Chlorophenyl)(2-furyl)methanone derivatives across the discussed therapeutic targets.
| Compound Derivative | Primary Target | Therapeutic Indication | Mechanism of Action | Efficacy Metric (Representative) |
| Thiophene-Methanone | A1 Adenosine Receptor | Neuro/Cardioprotection | Positive Allosteric Modulator | EC 50 ~ 0.3 - 5.0 μM |
| Pyrrolidinyl-Methanone | USP7 / USP8 (DUBs) | Oncology (Solid Tumors) | Catalytic Cleft Inhibition | IC 50 ~ 2.5 - 10 μM |
| Pyrazoline-Methanone | COX-2 / GABAergic | Anti-inflammatory / Epilepsy | Enzyme/Receptor Antagonism | 60-96% Seizure Inhibition (PTZ Model) |
Conclusion
The (4-Chlorophenyl)(2-furyl)methanone scaffold is far more than a simple synthetic intermediate; it is a highly programmable pharmacophore. By leveraging its rigid dihedral geometry and tunable stereoelectronic properties, researchers can direct its affinity toward diverse targets—from stabilizing GPCR active conformations to occluding the catalytic machinery of deubiquitinases. The protocols provided herein ensure that future hit-to-lead optimization campaigns utilizing this scaffold are grounded in robust, self-validating empirical data.
References
-
Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological Reviews. Available at:[Link][1]
-
Romagnoli, R., Baraldi, P. G., et al. (2014). Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-(4′-Chlorobenzoyl)-4-Substituted-5-Arylethynyl Thiophene. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2][3]
-
Göblyös, A., & IJzerman, A. P. (2010). Allosteric modulation of adenosine receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link][4]
-
Chemsrc Database. (2026). (4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone: USP8/USP7 Primary qHTS. Available at:[Link][5]
-
Maruthi Rao, B., et al. (2013). Synthesis, characterization and evaluation of anti-epileptic activity of four new 2-pyrazoline derivatives compounds. Scholars Journal of Applied Medical Sciences (SAS Publishers). Available at:[Link][6]
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- 6. saspublishers.com [saspublishers.com]
(4-Chlorophenyl)(2-furyl)methanone: A Privileged Scaffold for the Design and Synthesis of Selective COX-2 Inhibitors
Executive Summary & Mechanistic Rationale
The development of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) fundamentally shifted the management of chronic inflammatory diseases by decoupling analgesia from gastrointestinal toxicity[1]. As a Senior Application Scientist, I frequently evaluate the synthetic utility of various pharmacophores. Among these, (4-chlorophenyl)(2-furyl)methanone (CAS 13365-63-4) stands out as a highly versatile, privileged building block for drug discovery.
The structural topology of this diaryl ketone provides a perfect foundational fit for the COX-2 active site. The para-chloro substitution on the phenyl ring enhances metabolic stability against CYP450-mediated oxidation and provides optimal halogen-bonding interactions within the hydrophobic side pocket of COX-2. This secondary pocket is formed by the Val523 substitution, which replaces the bulkier Ile523 found in the constitutive COX-1 isoenzyme[2][3]. Concurrently, the 2-furyl ring acts as a potent hydrogen-bond acceptor and an electron-rich aromatic system, allowing for the generation of diarylheterocycles that exhibit superior selectivity indices (SI) compared to traditional carbocyclic NSAIDs[4].
Arachidonic acid cascade and targeted inhibition of the COX-2 isoenzyme by methanone derivatives.
Synthetic Workflows & Self-Validating Protocols
To convert the rigid (4-chlorophenyl)(2-furyl)methanone scaffold into a potent COX-2 inhibitor, we routinely employ oxime condensation followed by O-alkylation. This introduces the necessary steric bulk and flexibility to exploit the COX-2 secondary pocket[3].
A protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology incorporates self-validating checkpoints to ensure synthetic fidelity.
Protocol: Synthesis of (E)-(4-Chlorophenyl)(2-furyl)methanone O-alkyl Oximes
Phase 1: Oxime Condensation
-
Reagent Assembly: Dissolve 10 mmol of (4-chlorophenyl)(2-furyl)methanone in 50 mL of absolute ethanol. Add 15 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of anhydrous sodium acetate (NaOAc).
-
Causality of Reagents: NaOAc acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing base-catalyzed degradation of the sensitive furan ring.
-
Reaction Execution: Reflux the mixture at 80 °C for 4–6 hours under an inert nitrogen atmosphere.
-
Self-Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the UV-active ketone precursor (higher Rf) and the emergence of a more polar oxime spot (lower Rf) confirms quantitative conversion.
-
Workup: Concentrate the solvent in vacuo, and partition the residue between EtOAc and deionized water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate to yield the crude oxime.
Phase 2: O-Alkylation and Derivatization
-
Alkylation: Dissolve the isolated oxime (5 mmol) in 20 mL of anhydrous DMF. Add K₂CO₃ (10 mmol) and an alkylating agent, such as 2-bromo-N-phenylacetamide (6 mmol).
-
Causality of Reagents: The bulky N-phenylacetamide group is specifically chosen to project into the COX-2 specific side pocket, drastically enhancing the selectivity index over COX-1[3].
-
Reaction Execution: Stir at 60 °C for 8 hours.
-
Self-Validation (Checkpoint 2): Precipitate the product by pouring the mixture into ice-water. Recrystallize from hot ethanol. Confirm the structure via ¹H-NMR, ensuring the disappearance of the broad oxime -OH peak (~11.0 ppm) and the appearance of the aliphatic -O-CH₂- singlet (~4.8 ppm).
Step-by-step synthetic workflow and validation for (4-Chlorophenyl)(2-furyl)methanone derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological versatility of furan-containing diaryl compounds is heavily dependent on their substitution patterns[4][5]. To demonstrate the efficacy of the synthesized derivatives, we summarize the structure-activity relationship (SAR) data below. The data clearly illustrates how transitioning from a rigid ketone to a functionalized oxime ether optimizes the Selectivity Index (SI).
| Compound / Derivative | R-Group Substitution | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* |
| Scaffold (Ketone) | - | >100 | >100 | N/A |
| Oxime Intermediate | -OH | 45.2 | 12.4 | 3.6 |
| Derivative A | -O-CH₂-COOH | >50 | 0.85 | >58 |
| Derivative B | -O-CH₂-CONHC₆H₅ | >100 | 0.18 | >555 |
| Celecoxib (Control) | N/A | 14.7 | 0.04 | 367 |
*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for the COX-2 isoenzyme, correlating to reduced gastrointestinal side effects[1].
In Vitro Pharmacological Validation
To establish absolute trustworthiness in our SAR data, the pharmacological evaluation must be rigorously controlled. Diarylheterocycle coxibs often exhibit time-dependent, slow-binding inhibition kinetics, which necessitates specific assay conditions[6].
Self-Validating COX-1/COX-2 Fluorometric Assay Protocol:
-
Enzyme Preparation: Suspend human recombinant COX-1 and COX-2 enzymes in a 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 2 mM EDTA.
-
Pre-Incubation (Critical Causality Step): Dissolve test compounds in DMSO (final assay concentration <1% v/v to prevent enzyme denaturation). Incubate the enzymes with the inhibitors for exactly 15 minutes at 37 °C prior to substrate addition. Why? This pre-incubation allows the inhibitor to induce the necessary conformational change in the COX-2 active site, capturing the slow-binding kinetics characteristic of highly selective coxibs[6].
-
Reaction Initiation: Add 10 µM arachidonic acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as the fluorometric peroxidase substrate.
-
Quantification & Validation: Measure the fluorescence of the highly fluorescent resorufin byproduct (Ex/Em = 535/587 nm). Always run Celecoxib as a positive validation control and a DMSO vehicle as the negative baseline to ensure assay integrity[3][5].
References
-
[1] Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. 1
-
[4] Synthesis and cyclooxygenase (COX-1/COX-2) inhibiting property of 3,4-diarylfuranones - SciSpace. 4
-
[6] Covalent Modification of Cyclooxygenase-2 (COX-2) by 2-Acetoxyphenyl Alkyl Sulfides, a New Class of Selective COX-2 Inactivators | Journal of Medicinal Chemistry - ACS Publications. 6
-
[2] Diarylheterocycle core ring features effect in selective COX-1 inhibition - PubMed. 2
-
[3] Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega. 7
-
[5] Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC. 5
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- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylheterocycle core ring features effect in selective COX-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Synthesis, Characterization, and Application of (4-Chlorophenyl)(2-furyl)methanone
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, diaryl ketones serve as privileged scaffolds. Specifically, (4-Chlorophenyl)(2-furyl)methanone represents a highly versatile building block, combining the electrophilic handle of a para-chlorophenyl group with the electron-rich, heteroaromatic reactivity of a furan ring. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the chemical identity, mechanistic synthesis pathways, and self-validating experimental protocols required to reliably produce and characterize this molecule.
Core Chemical Identity & SMILES Grounding
To ensure absolute structural fidelity across computational and synthetic workflows, the chemical identity must be grounded in standardized nomenclature and string representations [Source][1].
The canonical SMILES string for this molecule is O=C(C1=CC=C(Cl)C=C1)C2=CC=CO2 .
-
O=C : The central methanone (carbonyl) core linking the two aromatic systems.
-
(C1=CC=C(Cl)C=C1) : The 4-chlorophenyl moiety, where the chlorine atom is positioned para to the carbonyl attachment.
-
C2=CC=CO2 : The furan ring, attached at the C2 position, which is the most thermodynamically and kinetically favored site for electrophilic substitution.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (4-Chlorophenyl)(furan-2-yl)methanone |
| CAS Number | 13365-63-4 [Source][2] |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.63 g/mol |
| Topological Polar Surface Area (TPSA) | 30.21 Ų |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Furan oxygen) |
Strategic Synthesis Methodologies
The synthesis of (4-Chlorophenyl)(2-furyl)methanone requires careful consideration of the furan ring's sensitivity. Furan is highly susceptible to acid-catalyzed polymerization and ring-opening. Therefore, harsh Lewis acids (like AlCl₃) must be avoided. We employ two field-proven pathways:
-
Pathway A (Direct Acylation): A Friedel-Crafts acylation utilizing a mild Lewis acid (SnCl₄) to selectively activate 4-chlorobenzoyl chloride without degrading the furan ring [Source][3].
-
Pathway B (Nucleophilic Addition & Oxidation): A two-step Grignard addition followed by a mild, selective oxidation using Manganese(IV) oxide (MnO₂), which avoids the use of Lewis acids entirely [Source][4].
Logical workflows for the synthesis of (4-Chlorophenyl)(2-furyl)methanone.
Experimental Protocols & Causality
Protocol A: SnCl₄-Catalyzed Friedel-Crafts Acylation
This protocol leverages Tin(IV) chloride (SnCl₄) to generate the acylium ion. Electrophilic aromatic substitution on furan occurs almost exclusively at the C2 position because the resulting Wheland intermediate is stabilized by three resonance structures (compared to only two if attacked at C3).
Mechanistic sequence of the SnCl4-catalyzed Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: Dissolve 4-chlorobenzoyl chloride (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add SnCl₄ (1.1 equiv, 11 mmol) dropwise. Causality: Adding the Lewis acid at 0 °C controls the exothermic generation of the highly reactive acylium ion, preventing localized overheating [Source][3].
-
Substrate Addition: Add furan (1.0 equiv, 10 mmol) dropwise over 15 minutes. Causality: Controlled addition minimizes the concentration of unreacted furan in the presence of the Lewis acid, suppressing unwanted polymerization.
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating Quench: Pour the mixture into ice-cold saturated aqueous NaHCO₃. Checkpoint: The basic quench neutralizes the SnCl₄, halting the reaction and preventing acid-catalyzed degradation of the newly formed ketone.
-
Isolation: Extract with DCM (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc 9:1).
Protocol B: Grignard Addition & MnO₂ Oxidation
For laboratories avoiding heavy metals like Tin, this two-step sequence is highly reliable.
Step-by-Step Methodology:
-
Nucleophilic Addition: To a solution of 2-furaldehyde (10 mmol) in anhydrous THF (30 mL) at 0 °C, add 4-chlorophenylmagnesium bromide (12 mmol, 1.0 M in THF) dropwise [Source][4]. Stir for 2 hours, then quench with saturated NH₄Cl. Extract with EtOAc to yield the intermediate (4-chlorophenyl)(2-furyl)methanol.
-
Selective Oxidation: Dissolve the crude alcohol in DCM (40 mL). Add activated MnO₂ (100 mmol, 10 equiv). Causality: MnO₂ is a heterogeneous oxidant that is highly chemoselective for allylic and benzylic alcohols. Because the furfuryl position mimics a benzylic system, it is oxidized smoothly without cleaving the furan ring.
-
Filtration: Stir for 12 hours at room temperature. Filter through a pad of Celite to remove manganese salts, and concentrate the filtrate to afford the pure ketone.
Analytical Validation (E-E-A-T)
To ensure trustworthiness, the synthesized (4-Chlorophenyl)(2-furyl)methanone must be validated against expected spectral data:
-
Infrared (IR) Spectroscopy:
-
Validation Checkpoint: If utilizing Protocol B, the broad O-H stretch at ~3300 cm⁻¹ from the intermediate alcohol must completely disappear. It will be replaced by a sharp, intense conjugated carbonyl (C=O) stretch at ~1640–1650 cm⁻¹ .
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Expect an AB system (doublets) around δ 7.85 and δ 7.45 (each integrating for 2H) corresponding to the para-substituted chlorophenyl ring.
-
The furan ring protons will appear as three distinct signals: a doublet of doublets at ~δ 6.60 (C4-H), a doublet at ~δ 7.25 (C3-H), and a multiplet/doublet at ~δ 7.70 (C5-H, adjacent to the oxygen).
-
Applications in Drug Development
The (4-Chlorophenyl)(2-furyl)methanone scaffold is a highly prized intermediate. The furan ring can undergo Diels-Alder cycloadditions or ring-opening reactions to generate complex aliphatic chains, while the 4-chlorophenyl group provides lipophilicity and metabolic stability (blocking cytochrome P450 oxidation at the para position). This structural motif is frequently utilized in the synthesis of novel kinase inhibitors and anti-inflammatory agents.
References
-
ACS Publications (Journal of Organic Chemistry). "Synthesis of Cyclo[b]fused Carbazoles via SnCl4-Mediated Domino Reaction...". Mechanistic grounding for SnCl4-catalyzed Friedel-Crafts acylation with 4-chlorobenzoyl chloride. Available at:[Link]
Sources
Environmental Fate and Transport of (4-Chlorophenyl)(2-furyl)methanone: A Comprehensive Technical Guide
Executive Summary
(4-Chlorophenyl)(2-furyl)methanone (CPFM, CAS 13365-63-4) is a highly specialized diaryl/heteroaryl ketone utilized primarily as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Structurally, it features a central carbonyl bridge flanked by a lipophilic, metabolically resistant 4-chlorophenyl ring and an electron-rich, reactive furan ring.
Understanding the environmental fate and transport of CPFM is paramount for drug development professionals and environmental toxicologists. Because empirical environmental data for specific synthetic intermediates is often sparse, this guide synthesizes Quantitative Structure-Activity Relationship (QSAR) modeling with standardized OECD experimental frameworks to construct a predictive and verifiable profile of CPFM’s behavior in the biosphere.
Physicochemical Profiling & Predictive Fate
The environmental partitioning of a chemical is fundamentally dictated by its physicochemical properties. In the absence of exhaustive empirical literature for CPFM, we utilize the U.S. Environmental Protection Agency’s EPI (Estimation Programs Interface) Suite™ [1, 4] to generate highly reliable QSAR estimates.
Table 1: Physicochemical Properties and QSAR Predictions for CPFM
| Property | Estimated Value | QSAR Module / Methodology | Environmental Implication |
| Molecular Weight | 206.62 g/mol | N/A | Moderate size; facilitates membrane permeability. |
| Log Kow | 3.15 | KOWWIN™ (Atom/fragment) | Moderate lipophilicity; potential for soil sorption. |
| Water Solubility | ~35 mg/L (25°C) | WSKOWWIN™ | Low solubility; limits mobility in aquatic systems. |
| Vapor Pressure | 1.2 × 10⁻⁴ Pa (25°C) | MPBPWIN™ (Modified Grain) | Non-volatile; atmospheric transport is negligible. |
| Henry's Law Constant | 7.0 × 10⁻⁴ atm-m³/mole | HENRYWIN™ (Bond contribution) | Negligible volatilization from surface water. |
| Soil Adsorption (Log Koc) | 2.85 | KOCWIN™ (Molecular connectivity) | Moderate to high affinity for organic carbon in soil. |
Causality Insight: The moderate Log Kow (3.15) combined with low water solubility drives CPFM to partition out of the aqueous phase and into suspended particulate matter, sediments, and soil organic matter. The low vapor pressure ensures that once discharged into terrestrial or aquatic systems, it will not significantly volatilize into the atmosphere.
Environmental Transport Dynamics
The transport of CPFM through the environment is governed by its partitioning coefficients. Upon release (e.g., via industrial effluent or agricultural runoff), CPFM will rapidly equilibrate between the water column and the sediment.
Caption: Multimedia environmental transport dynamics of CPFM based on fugacity modeling.
Degradation Pathways (Abiotic and Biotic)
The structural dichotomy of CPFM—a stable chlorophenyl ring versus a reactive furan ring—creates distinct degradation vulnerabilities.
-
Direct Photolysis: The conjugated diaryl ketone system acts as a strong chromophore, absorbing light in the UV-A/UV-B spectrum (>290 nm). Direct photolysis in the photic zone of surface waters is predicted to be the primary abiotic degradation route, leading to the cleavage of the ketone bridge.
-
Hydrolysis: Diaryl ketones are generally recalcitrant to hydrolysis at environmentally relevant pH levels (pH 5–9). The furan ring may undergo base-catalyzed ring opening only under extreme, non-environmental alkaline conditions.
-
Biodegradation: The furan moiety is highly susceptible to microbial oxidation via cytochrome P450-like monooxygenases found in soil bacteria, leading to ring-opened metabolites. The 4-chlorophenyl moiety is more persistent, requiring specialized microbial consortia for reductive dechlorination.
Caption: Proposed abiotic and biotic degradation pathways for CPFM.
Experimental Methodologies: Self-Validating Protocols
To transition from QSAR predictions to regulatory-grade empirical data, the following self-validating experimental protocols must be executed. These methodologies are designed to ensure data integrity through built-in causality checks.
Protocol 1: Soil Sorption Kinetics (Based on OECD 106)[2]
This protocol determines the adsorption-desorption distribution coefficient (Kd) and organic carbon-normalized sorption coefficient (Koc).
-
Matrix Preparation: Prepare the aqueous phase using 0.01 M CaCl₂.
-
Causality: The calcium ions prevent the dispersion of clay particles and mimic the ionic strength of natural soil pore water, preventing the artificial colloidal suspension of the highly lipophilic CPFM.
-
-
Tier 1 (Preliminary Test): Equilibrate CPFM with soil at various soil/solution ratios (e.g., 1:5, 1:20) for up to 48 hours.
-
Causality: The furan ring oxygen may participate in hydrogen bonding with soil humic acids. This specific interaction can slow the equilibration time compared to purely hydrophobic partitioning; empirical determination of equilibrium time is mandatory.
-
-
Incubation & Separation: Agitate the samples mechanically in the dark at 20°C. Separate the phases via high-speed centrifugation.
-
Causality: Conducting the test in strict darkness prevents concurrent photodegradation of the ketone chromophore, isolating sorption as the sole mechanism of depletion.
-
-
Quantification & Mass Balance: Extract both the aqueous supernatant and the solid soil pellet using a suitable solvent (e.g., acetonitrile). Analyze via LC-MS/MS.
-
Causality: A strict mass balance (aiming for 90-110% recovery) is a self-validating check. It proves the compound was not lost to volatilization or non-specific binding to the glass test vessels—a common artifact for lipophilic ketones.
-
Protocol 2: Aqueous Photolysis (Based on OECD 316) [3]
Given the presence of the diaryl ketone chromophore, direct photolysis is a critical dissipation pathway.
Caption: OECD 316 experimental workflow for direct photolysis assessment.
-
Sample Preparation: Dissolve CPFM in a sterile, buffered aqueous solution (pH 7) at a concentration strictly below 50% of its water solubility limit (<15 mg/L).
-
Causality: Sterilization halts biotic degradation. Buffering prevents pH shifts that could trigger hydrolysis. Keeping the concentration low prevents the "inner-filter effect" (self-shielding), ensuring uniform photon exposure. Co-solvents must be kept <1% v/v to prevent artificial photosensitization.
-
-
Irradiation: Expose the samples to a Xenon arc lamp equipped with a 290 nm cut-off filter.
-
Causality: The filter is non-negotiable. It simulates the natural solar spectrum at the earth's surface by blocking wavelengths <290 nm (which are naturally absorbed by the ozone layer). Unfiltered UV would cause unrealistic, high-energy degradation of the furan ring.
-
-
Actinometry & Dark Controls: Run parallel chemical actinometers (e.g., p-nitroacetophenone/pyridine system) and dark controls wrapped in foil.
-
Causality: Actinometers quantify the exact photon flux, allowing the calculation of the quantum yield and normalizing data against lamp aging. Dark controls isolate true phototransformation from thermal degradation or hydrolysis.
-
-
Kinetic Sampling: Sample at multiple time points to capture at least two half-lives. Fit the decline of the parent compound to first-order kinetic models to derive the photolytic rate constant ( kp ) and half-life ( t1/2 ).
Ecotoxicological Implications
Based on the Log Kow of 3.15, CPFM possesses a moderate potential for bioaccumulation in aquatic organisms. The BCFBAF™ module of EPI Suite estimates a Bioconcentration Factor (BCF) of approximately 65 L/kg. While this is below the threshold for highly bioaccumulative substances (typically >2000 L/kg), chronic exposure in benthic organisms (due to its sediment-partitioning nature) warrants targeted long-term ecotoxicity screening (ECOSAR™)[1].
References
-
U.S. Environmental Protection Agency. "EPI Suite™-Estimation Program Interface." Available at:[Link]
-
OECD (2000), Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]
-
OECD (2008), Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris. Available at:[Link]
-
ChemSafetyPro. "How to Use US EPA EPI Suite to Predict Chemical Substance Properties." Available at:[Link]
A Technical Guide to Preliminary Cytotoxicity Studies of Furan-Containing Methanones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Furan-Containing Methanones
The furan scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities.[1] When incorporated into a methanone framework, these compounds have emerged as a promising class of molecules for anticancer drug development.[2][3] Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] This guide provides an in-depth overview of the preliminary cytotoxic evaluation of these compounds, detailing the underlying mechanisms, experimental protocols, and structure-activity relationships that are crucial for their advancement as potential therapeutic agents.
The core of their anticancer potential lies in their ability to induce programmed cell death (apoptosis), arrest the cell cycle, and interact with critical cellular targets.[1] Understanding the nuances of these mechanisms is paramount for the rational design of more potent and selective furan-containing methanones.
Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death
Furan-containing methanones exert their cytotoxic effects through several interconnected molecular pathways, primarily culminating in apoptosis and cell cycle arrest.
Induction of Apoptosis via Oxidative Stress
A predominant mechanism of action for many furanone derivatives is the generation of reactive oxygen species (ROS).[1][4] This surge in ROS creates a state of oxidative stress within the cancer cell, triggering a cascade of events leading to apoptosis. A key player in this process is the mitochondrial permeability transition pore. The oxidative stress leads to mitochondrial swelling and the activation of a caspase-dependent apoptotic pathway.[1] This intrinsic pathway is often characterized by an increase in the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[1][2]
Caption: A typical experimental workflow for in vitro cytotoxicity assessment.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [5][6][7] Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116) [5][7][8]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well tissue culture plates
-
Furan-containing methanone compounds
-
DMSO (for dissolving compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A typical concentration range is 0.1 µM to 100 µM. [6]Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and no-treatment controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [6]3. MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. [6]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. [2][7]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [7]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, can then be determined. [6]
Quantitative Cytotoxicity Data of Furan-Containing Methanones
The cytotoxic activity of various furanone derivatives is typically quantified by their IC50 values across different cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA. [1][9] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway. [1][2] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels. [1][2] |
| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity. [1] |
| Furopyridone (Compound 4c) | KYSE70 (Esophageal) | 0.888 µg/mL (24h) | Achieved 99% inhibition of cell growth at 20.0 µg/mL. [1] |
| Furopyridone (Compound 4c) | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | Potent cytotoxicity against esophageal cancer cell lines. [1] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of furan-containing methanones is significantly influenced by the nature and position of substituents on the furanone ring. [4]
-
Halogenation: The presence of bromine atoms on the furanone ring is often crucial for cytotoxicity, suggesting that a bromomethyl group can be a key contributor to antiproliferative activity. [4]* Aryl Substituents: 3,4-diaryl-2(5H)-furanones have demonstrated exceptionally high potency, with IC50 values in the nanomolar range, indicating that modifications at these positions can lead to enhanced activity. [4]* Electrophilicity: The electrophilic character of the furanone ring, which allows for reactions with biological nucleophiles, is a key determinant of cytotoxic action. [4] Quantitative structure-activity relationship (QSAR) studies can be employed to further elucidate the physicochemical parameters that govern the biological activity of these compounds, aiding in the rational design of more potent derivatives. [10][11]
Conclusion and Future Directions
Preliminary cytotoxicity studies are a critical first step in the evaluation of furan-containing methanones as potential anticancer agents. The insights gained from in vitro assays, coupled with an understanding of their mechanisms of action and structure-activity relationships, provide a solid foundation for further preclinical development. Future research should focus on optimizing the lead compounds to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index. [5]In vivo studies using animal models are the necessary next step to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. [12]The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective cancer therapies.
References
- Investigating the Anticancer Properties of Furanone Deriv
- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem.
- The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing | IntechOpen.
- In Vitro Cytotoxicity Assay: Advanced Research - Da-Ta Biotech.
- In silico 2D quantitative structure activity relationship studies of some new furanones deriv
- In Silico 3D QSAR Analysis of New Furanones Deriv
- Screening Anticancer Drugs with NCI Lines - Cytion.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Bis-2(5H)
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI.
- Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells.
- Comparative Cytotoxicity Analysis of Furanone Derivatives Related to 3-(Bromomethyl)-4-methylfuran-2,5-dione - Benchchem.
- Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing).
- Furan: A Promising Scaffold for Biological Activity.
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Investigating the anti-inflammatory properties of furan derivatives
Title: Investigating the Anti-Inflammatory Properties of Furan Derivatives: A Technical Guide for Drug Development
Executive Summary
Furan derivatives, encompassing both naturally occurring compounds (e.g., benzofurans, furanocoumarins) and synthetically engineered hybrids (e.g., furan-carbaldehydes), have emerged as highly potent scaffolds in medicinal chemistry. Their unique electronic properties and bioisosteric potential allow them to modulate critical inflammatory pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) cascades. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the anti-inflammatory efficacy of furan derivatives, guiding researchers from in vitro screening to in vivo translation.
Mechanistic Rationale: The Furan Scaffold in Inflammation
The furan ring's ability to engage in hydrogen bonding and π–π stacking makes it a privileged pharmacophore for interacting with inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[1]. Research demonstrates that furan natural derivatives exhibit profound antioxidant activities, directly scavenging reactive oxygen species (ROS) and preventing lipid peroxidation (2)[2].
By neutralizing ROS, furan compounds interrupt the upstream signaling required for NF-κB endonuclear translocation, thereby silencing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (3)[3]. Furthermore, furan hybrids act as selective modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), providing a dual-axis suppression of acute and chronic inflammation (4)[4].
Furan derivatives inhibit LPS-induced inflammation via MAPK, NF-κB, and ROS suppression.
In Vitro Validation: Designing Self-Validating Assays
To ensure scientific integrity, the evaluation pipeline must be self-validating—meaning each assay confirms the mechanistic hypothesis of the previous step. We begin with acellular biophysical screening and progress to complex cellular models.
Acellular Screening: Inhibition of Albumin Denaturation (IAD)
Causality: Tissue inflammation is frequently accompanied by the denaturation of structural proteins. The IAD assay serves as a high-throughput, acellular proxy to quantify a compound's ability to stabilize proteins under thermal stress, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) (5)[5].
Protocol 1: Step-by-Step IAD Assay
-
Preparation: Prepare a 1% aqueous solution of human serum albumin (HSA) buffered to pH 7.4 using Phosphate-Buffered Saline (PBS).
-
Compound Dosing: Dissolve furan derivatives in minimal dimethylformamide (DMF), diluting with PBS to create a concentration gradient (20–500 μg/mL).
-
Incubation: Mix 1 mL of the test compound with 1 mL of the HSA solution. Incubate at 37°C for 20 minutes to allow pre-equilibration and target binding.
-
Thermal Stress: Elevate the temperature to 71°C for 10 minutes to induce protein denaturation.
-
Quantification: Cool the samples to room temperature and measure turbidity via UV-Vis spectrophotometry at 660 nm. Calculate the percentage of inhibition relative to a vehicle control. Validation checkpoint: Ketoprofen or Indomethacin must be run in parallel as a positive control.
Cellular Screening: LPS-Induced Macrophage Assay
Causality: RAW 264.7 macrophages express high levels of Toll-Like Receptor 4 (TLR4). Upon lipopolysaccharide (LPS) stimulation, they robustly produce Nitric Oxide (NO) and Prostaglandin E2 (PGE2). This system perfectly mimics the acute inflammatory cascade, allowing us to validate if the furan compound's target binding translates to transcriptional silencing of iNOS and COX-2 (6)[6].
Protocol 2: NO/PGE2 Inhibition Workflow
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Pre-treatment: Treat cells with the synthesized furan derivatives (1–50 μM) for 2 hours prior to stimulation. This ensures intracellular accumulation and pre-emptive pathway modulation.
-
Stimulation: Add LPS (1 μg/mL) to the wells and incubate for an additional 24 hours.
-
Griess Assay (NO Quantification): Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite accumulation (a stable proxy for NO).
-
ELISA (PGE2 Quantification): Use a commercial ELISA kit on the remaining lysate to quantify PGE2 levels, directly validating COX-2 inhibition.
In Vivo Translation: Efficacy and Safety
In vitro success must be validated against systemic physiological responses to account for pharmacokinetics and off-target effects.
Protocol 3: Carrageenan-Induced Paw Edema Model Causality: The carrageenan model is biphasic. The early phase (0-2 hours) is driven by histamine and serotonin, while the late phase (3-5 hours) is driven by COX-2 and prostaglandin release. By tracking paw volume over time, we can pinpoint exactly which phase the furan derivative targets, confirming its mechanism of action in a live organism (7)[7].
-
Animal Preparation: Fast adult Wistar rats for 12 hours with free access to water.
-
Administration: Administer the furan derivative orally (e.g., 10-50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC). Administer the vehicle to the control group.
-
Induction: One hour post-administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition.
Self-validating experimental workflow for furan-based anti-inflammatory drug development.
Quantitative Data Synthesis
The following table synthesizes representative quantitative data from recent literature, comparing the efficacy of various furan derivatives against standard NSAIDs.
| Compound Class | Target / Assay | IC₅₀ / Inhibition % | Reference Standard | Performance vs. Standard |
| Furan-N-Heterocycle Hybrids | Albumin Denaturation (IAD) | 150.99 ± 1.16 μg/mL | Ketoprofen (126.58 μg/mL) | Superior stabilization[5] |
| Pyrazole-Furan Derivatives | COX-2 Inhibition | 38.73 - 61.24 nM | Celecoxib | Comparable / Higher Selectivity[3] |
| Furan-Benzyl Amides | TNF-α Production | > 75% reduction | Indomethacin | Superior with zero ulcerogenesis[8] |
| Natural Benzofurans (XH-14) | NO Production (RAW 264.7) | 10 μM (IC₅₀) | L-NAME | High potency, dose-dependent[2] |
Conclusion
The furan scaffold represents a versatile and highly effective pharmacophore for anti-inflammatory drug design. By strictly adhering to a self-validating experimental pipeline—from biophysical protein stabilization assays to complex in vivo biphasic models—researchers can systematically map the causality of furan-mediated pathway modulation. The integration of furan moieties not only enhances binding affinity to targets like COX-2 and iNOS but also mitigates the gastrointestinal toxicities traditionally associated with NSAIDs.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives , National Center for Biotechnology Information (NCBI). 2
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review , Oriental Journal of Chemistry. 1
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review , Taylor & Francis. 3
-
Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry , BenchChem. 4
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules , MDPI. 5
-
Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches , National Center for Biotechnology Information (NCBI). 6
-
Furan: A Promising Scaffold for Biological Activity , International Journal of Advanced Biological and Biomedical Research. 7
-
Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives as potential TNF-α production inhibitors , CSIR-NCL Library, Pune. 8
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 8. Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives as potential TNF-α production inhibitors | CSIR-NCL Library, Pune [library.ncl.res.in]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (4-Chlorophenyl)(2-furyl)methanone
Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.
Executive Summary
(4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4)[1] is a critical diaryl ketone intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), including oxime derivatives and kinase inhibitors[2]. Due to its highly conjugated structure and moderate lipophilicity, precise quantification and purity profiling are essential during chemical manufacturing.
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed with a focus on mechanistic causality, ensuring that every chromatographic parameter is optimized for reproducibility, accuracy, and compliance with the latest compendial guidelines.
Physicochemical Profiling & Method Rationale
To develop a self-validating and rugged analytical method, one must first understand the analyte's physicochemical behavior.
-
Analyte Structure & Lipophilicity: The molecule consists of a central carbonyl group bridging a 4-chlorophenyl ring and a 2-furyl ring. It is a neutral, moderately non-polar compound (estimated LogP ~ 3.0). Therefore, Reversed-Phase Chromatography (RP-HPLC) utilizing a hydrophobic C18 (octadecylsilane) stationary phase is the most thermodynamically favorable approach for retention and separation.
-
Mobile Phase Selection: Because the analyte lacks ionizable acidic or basic functional groups (pKa is not relevant for the neutral ketone), the pH of the mobile phase does not dictate the analyte's ionization state. However, we utilize 0.1% Formic Acid (FA) in water as the aqueous phase. The causality here is stationary phase management: the acidic modifier protonates residual silanol groups ( −Si-O− to −Si-OH ) on the silica support, preventing secondary polar interactions that cause peak tailing.
-
Detection Wavelength: The cross-conjugation between the furan ring, the carbonyl chromophore, and the chlorophenyl ring provides strong UV absorbance. A Photodiode Array (PDA) detector set at 254 nm captures the primary π→π∗ transitions, ensuring maximum sensitivity and allowing for spectral peak purity assessment.
Caption: RP-HPLC mechanistic interaction for (4-Chlorophenyl)(2-furyl)methanone.
Chromatographic Conditions
The following parameters have been optimized to balance resolution, theoretical plate count, and rapid analysis time, adhering to allowable adjustments under USP General Chapter <621> Chromatography[3][4].
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18, 150 mm × 4.6 mm, 5 µm | Provides sufficient theoretical plates ( N ) for baseline resolution of structurally similar impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | Masks residual silanols to ensure a symmetric peak shape (Tailing Factor ≤ 1.5). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong elution solvent; lower viscosity than methanol yields lower backpressure. |
| Elution Mode | Isocratic (40% A : 60% B) | Ensures consistent baseline and eliminates column re-equilibration time between injections. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 5 µm particle size column. |
| Column Temperature | 30 °C ± 1 °C | Stabilizes mobile phase viscosity and partition coefficients, reducing retention time drift. |
| Injection Volume | 10 µL | Prevents column mass overload while maintaining adequate Signal-to-Noise (S/N) ratio. |
| Detection | UV at 254 nm (PDA) | Captures the maximum absorbance of the conjugated diaryl ketone system. |
Experimental Protocols
Reagent and Standard Preparation
Ensure all volumetric glassware is Class A and solvents are degassed.
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of (4-Chlorophenyl)(2-furyl)methanone reference standard. Transfer to a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to the mark with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Instrument Equilibration & Workflow
-
Purging: Purge the HPLC system lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min (column bypassed) to remove air bubbles.
-
Equilibration: Connect the C18 column. Pump the isocratic mobile phase (40% A : 60% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline is stable and pressure fluctuations are ≤ 2%.
-
Sequence Execution: Inject a blank (diluent) to confirm the absence of ghost peaks, followed by the System Suitability Test (SST) injections, and finally the sample cohort.
Caption: Step-by-step analytical workflow for HPLC sequence execution.
System Suitability & Method Validation
A method is only as trustworthy as its validation framework. The following criteria are established based on the ICH Q2(R2) Validation of Analytical Procedures [5][6][7] and USP <621> [8][9] guidelines.
Table 2: System Suitability Test (SST) Criteria
SST must be performed using 6 replicate injections of the Working Standard Solution (100 µg/mL) prior to sample analysis.
| Parameter | USP <621> Acceptance Criteria | Analytical Significance |
| Retention Time ( tR ) Precision | %RSD ≤ 1.0% | Confirms pump flow rate stability and consistent mobile phase composition. |
| Peak Area Precision | %RSD ≤ 2.0% | Validates the precision of the autosampler injection mechanism. |
| Theoretical Plates ( N ) | ≥ 3,000 | Ensures the column has not degraded and maintains high separation efficiency. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Verifies the absence of secondary interactions (e.g., silanol effects) or column voiding. |
Table 3: ICH Q2(R2) Validation Parameters Summary
| Validation Characteristic | Methodology | Acceptance Criteria |
| Specificity | Inject blank, standard, and spiked sample. Assess peak purity via PDA. | No interfering peaks at the tR of the analyte. Peak purity angle < purity threshold. |
| Linearity & Range | 5 concentration levels (e.g., 25% to 150% of target concentration). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2% of target response. |
| Accuracy (Recovery) | Spike known amounts of standard into sample matrix at 50%, 100%, 150%. | Mean recovery between 98.0% and 102.0% at each level. |
| Robustness | Deliberate variations: Flow rate (±0.1 mL/min), Temp (±2°C), Organic % (±2%). | SST criteria must still be met under all varied conditions. |
Troubleshooting Guide: Causality & Correction
When deviations occur, understanding the underlying chromatographic causality is paramount for rapid resolution.
-
Issue: Peak Tailing ( Tf>1.5 )
-
Causality: Analyte interaction with active metal ions in the silica matrix or unmasked silanols. Alternatively, a physical void at the head of the column.
-
Correction: Ensure 0.1% Formic Acid is freshly prepared. If the issue persists across different mobile phases, replace the column or reverse-flush it (if permitted by the manufacturer) to clear frit blockage.
-
-
Issue: Retention Time Drift
-
Causality: Inadequate column equilibration, fluctuating ambient/column temperature, or selective evaporation of Acetonitrile from the mobile phase reservoir.
-
Correction: Cap solvent bottles securely. Verify the column oven is actively maintaining 30 °C. Ensure a minimum of 20 column volumes passed during equilibration.
-
-
Issue: High Backpressure
-
Causality: Particulate accumulation on the column frit or precipitation of buffer salts (though not applicable here as no solid salts are used).
-
Correction: Always filter samples through 0.22 µm PTFE filters. Install an inline guard column to protect the analytical column.
-
References
-
(E)-(4-Chlorophenyl)(2-furyl)methanone oxime, 95%. CP Lab Safety. Available at:[Link]
-
USP <621> Chromatography Overview. Scribd. Available at: [Link]
-
Revisions per USP 621. Agilent. Available at: [Link]
-
USP〈621〉 CHROMATOGRAPHY. Xinfuda - Pharmaceutical Packaging and Drug Delivery. Available at:[Link]
-
USP 621 Key Requirements Explained. YouTube. Available at:[Link]
-
ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14. CASSS. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]
-
Final IWG Concept Paper Q2(R2) and Q14. ICH. Available at: [Link]
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- 3. scribd.com [scribd.com]
- 4. agilent.com [agilent.com]
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Introduction: The Significance of (4-Chlorophenyl)(2-furyl)methanone Derivatives
An in-depth guide to the synthesis of (4-Chlorophenyl)(2-furyl)methanone and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic protocols, mechanistic insights, and practical considerations for large-scale production.
(4-Chlorophenyl)(2-furyl)methanone and its analogues are a class of compounds featuring a diarylketone scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, is a common feature in many biologically active compounds.[1] The 4-chlorophenyl group can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[2] Derivatives of this core structure have been investigated for various therapeutic applications, including their potential as antibacterial agents.[3][4]
The primary synthetic challenge lies in the sensitivity of the furan ring. Furan is prone to polymerization and ring-opening under the strongly acidic conditions often used in classical electrophilic aromatic substitution reactions.[5][6] Therefore, the development of robust and scalable synthetic methods requires careful optimization of reaction conditions, particularly the choice of catalyst.
Core Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely used method for constructing the (4-Chlorophenyl)(2-furyl)methanone scaffold is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic substitution of a furan proton with an acyl group derived from 4-chlorobenzoyl chloride. The reaction is mediated by a Lewis acid catalyst, which activates the acylating agent to form a highly electrophilic acylium ion.
Mechanism of Action
The generally accepted mechanism for the Friedel-Crafts acylation proceeds in two main steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, BF₃·OEt₂) coordinates to the carbonyl oxygen of 4-chlorobenzoyl chloride, which facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich furan ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 (alpha) position, which is the most nucleophilic site. Subsequent loss of a proton from the intermediate sigma complex restores the aromaticity of the furan ring and yields the final ketone product. The catalyst forms a complex with the product ketone, necessitating at least stoichiometric amounts of the catalyst in many cases.[8]
Application Note 1: Large-Scale Synthesis of (4-Chlorophenyl)(2-furyl)methanone
This protocol details a method for the large-scale synthesis of the parent compound, focusing on strategies to mitigate the acid sensitivity of the furan ring.
Principle and Rationale
Classical Friedel-Crafts acylation using strong Lewis acids like aluminum chloride (AlCl₃) often leads to the polymerization of furan, resulting in low yields and the formation of intractable tars.[5][6] To circumvent this, this protocol employs a milder Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a heterogeneous catalyst system.[1][6][9] Performing the reaction at low temperatures is also critical to control the reaction rate and suppress side reactions.[5] The slow, controlled addition of the catalyst minimizes localized high concentrations of acid, further preventing degradation of the furan ring.[5]
Experimental Protocol
1. Reaction Setup:
-
Assemble a multi-neck, oven-dried, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Ensure all glassware is scrupulously dry to prevent inactivation of the Lewis acid catalyst.[8]
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.[10]
2. Reagent Charging:
-
Charge the reaction flask with furan (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
In a separate, dry dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Cool the reaction flask containing the furan solution to 0 °C using an ice-salt bath.
3. Reaction Execution:
-
Slowly add the chosen Lewis acid catalyst (e.g., BF₃·OEt₂; 1.1 equivalents) to the stirred furan solution, ensuring the internal temperature does not exceed 5 °C.
-
Once the catalyst addition is complete, add the solution of 4-chlorobenzoyl chloride dropwise from the dropping funnel over 1-2 hours. Maintain the temperature at 0-5 °C throughout the addition.[8]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-chlorobenzoyl chloride) is consumed.[5]
5. Work-up and Quenching:
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and water with vigorous stirring.[10]
-
If a strong Lewis acid like AlCl₃ was used, an acidic workup with dilute HCl is necessary to break up the ketone-catalyst complex.[10] For milder catalysts, a wash with saturated aqueous sodium bicarbonate solution can be used to neutralize the acid.[5]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
6. Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to yield pure (4-Chlorophenyl)(2-furyl)methanone.[11][12]
Quantitative Data Summary
| Parameter | Reagent/Condition | Molar Equivalents | Rationale |
| Aromatic Substrate | Furan | 1.2 | Used in slight excess to ensure complete reaction of the limiting reagent. |
| Acylating Agent | 4-Chlorobenzoyl Chloride | 1.0 | The limiting reagent for the reaction. |
| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) | 1.1 | A milder Lewis acid to prevent furan polymerization.[6] Stoichiometric amount needed. |
| Solvent | Dichloromethane (DCM), Anhydrous | N/A | An inert solvent that is suitable for low-temperature reactions.[13] |
| Temperature | 0 - 5 °C | N/A | Low temperature minimizes polymerization and other side reactions.[5] |
| Reaction Time | 3 - 6 hours | N/A | Monitored by TLC/GC for completion.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of (4-Chlorophenyl)(2-furyl)methanone.
Caption: Simplified mechanism of Friedel-Crafts acylation of furan.
Application Note 2: Synthesis of Derivatives
The (4-Chlorophenyl)(2-furyl)methanone core can be further modified to generate a library of derivatives. A common strategy involves the transformation of the ketone or subsequent reactions on the aromatic rings. One notable example is the synthesis of piperazine-containing derivatives, which often exhibit biological activity.[3]
General Protocol: Reductive Amination for N-Substituted Derivatives
This protocol describes a general method for synthesizing an amine derivative from the ketone product via reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve (4-Chlorophenyl)(2-furyl)methanone (1.0 equivalent) and a primary or secondary amine (e.g., piperazine, 1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine or enamine. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding water. Remove the organic solvent under reduced pressure and extract the product with an appropriate solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the resulting amine derivative using column chromatography.
Safety and Handling
The large-scale synthesis of these compounds requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
4-Chlorobenzoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce hydrochloric acid. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
-
Lewis Acids (AlCl₃, BF₃·OEt₂): Aluminum chloride is a corrosive and water-reactive solid that can cause severe burns.[10][13] Boron trifluoride etherate is also corrosive. Both should be handled in a dry environment, and inhalation of dust or vapors must be avoided.[5]
-
Solvents (Dichloromethane): DCM is a volatile and potentially carcinogenic solvent. All operations should be performed within a functioning fume hood.[13][14]
-
Reaction Byproducts: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup must be properly vented to a scrubber or an appropriate acid trap.[10]
Characterization
The identity and purity of the synthesized (4-Chlorophenyl)(2-furyl)methanone and its derivatives must be confirmed through spectroscopic analysis.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the conjugated carbonyl (C=O) group.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the proton environment. Expect characteristic signals for the protons on the furan and chlorophenyl rings in the aromatic region (approx. 6.5-8.0 ppm).[3][14]
-
¹³C-NMR: Confirms the carbon framework of the molecule. The carbonyl carbon typically appears as a downfield signal around 180-190 ppm.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[3]
References
- Student-Designed Friedel-Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab.
- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 - Bentham Science Publishers.
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
- Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 | Bentham Science Publishers.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC.
- Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling - ProQuest.
- Purification of ketones - US2166584A - Google Patents.
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(PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling - ResearchGate. Available at: [Link]
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Can anyone tell me the procedure for purification of Methyl vinyl ketone? - ResearchGate. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
- Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity.
- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica.
- regioselective friedel-crafts acylation with.
- Method for purification of ketones - US2826537A - Google Patents.
-
(4-chlorophenyl)(2-furyl)methanimine - Chemical Synthesis Database. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
(4-Chlorophenyl)-[5-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-furyl]methanone. Available at: [Link]
-
Friedel-Crafts acylation of furan [closed] - Chemistry Stack Exchange. Available at: [Link]
- 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors - ACS.org.
- Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis.
- A new new method of Friedel-Crafts reaction and the catalyst used in the method - JP2021517553A - Google Patents.
- Method for the preparation of fibrates - CA1282424C - Google Patents.
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Application of (4-Chlorophenyl)(2-furyl)methanone in antibacterial agent synthesis
An Application Guide to the Synthesis of Novel Antibacterial Agents from (4-Chlorophenyl)(2-furyl)methanone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance
The escalating threat of multidrug-resistant bacteria presents a formidable challenge to global health. This crisis necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. In this context, medicinal chemists are increasingly turning to versatile molecular scaffolds that permit the synthesis of diverse compound libraries for biological screening. (4-Chlorophenyl)(2-furyl)methanone emerges as a highly valuable starting material for this purpose. Its structure, featuring a halogenated phenyl ring and a furan moiety, provides a unique electronic and steric foundation for building potent therapeutic agents.
This technical guide provides an in-depth exploration of the application of (4-Chlorophenyl)(2-furyl)methanone in the synthesis of promising antibacterial compounds. We will move beyond simple procedural lists to explain the chemical rationale behind key synthetic transformations, focusing on the creation of chalcones and their subsequent conversion into biologically active heterocyclic systems such as pyrazolines and isoxazoles. The protocols described herein are designed to be self-validating, providing researchers with the foundational knowledge to not only replicate these syntheses but also to innovate upon them.
Part 1: The Gateway Reaction: Claisen-Schmidt Condensation to Synthesize Chalcone Intermediates
The initial and most critical step in leveraging (4-Chlorophenyl)(2-furyl)methanone is its conversion into a chalcone derivative. Chalcones are α,β-unsaturated ketones that form the backbone of many flavonoids and isoflavonoids.[1][2] This structural motif is a well-established pharmacophore known to exhibit a wide array of biological activities, including significant antibacterial effects.[2][3] The synthesis is achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5]
Causality Behind the Experimental Design: The choice of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the α-carbon of the (4-Chlorophenyl)(2-furyl)methanone, thereby generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The aldehyde partner is specifically chosen for its lack of α-hydrogens to prevent self-condensation, which would otherwise lead to a complex mixture of products.[6] The subsequent dehydration of the aldol addition product occurs readily, driven by the formation of a highly stable, extended conjugated system that links the three aromatic/heterocyclic rings.[6]
Sources
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 6. scribd.com [scribd.com]
Protocol for Grignard reaction synthesis of diaryl methanones
Application Note: Chemoselective Synthesis of Diaryl Methanones via Grignard Addition to Weinreb Amides
Introduction
Diaryl methanones (benzophenones) are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores, photoaffinity labels, and critical intermediates for complex active pharmaceutical ingredients (APIs). A primary challenge in synthesizing diaryl methanones via organometallic addition to carboxylic acid derivatives is the high propensity for over-addition. Traditional reactions of aryl Grignard reagents with esters or acid chlorides typically yield undesired tertiary alcohols because the intermediate ketone is highly reactive toward the incoming organometallic reagent[1][2].
To circumvent this limitation, the Weinreb–Nahm ketone synthesis utilizes N-methoxy-N-methylamides (Weinreb amides). This method provides a highly chemoselective, self-validating route to diaryl methanones by temporarily masking the ketone's reactivity during the addition phase[3].
Mechanistic Causality: The Chelation-Controlled Intermediate
The success and reliability of the Weinreb protocol hinge on the formation of a highly stable tetrahedral intermediate. When an aryl Grignard reagent (ArMgBr) attacks the carbonyl carbon of a Weinreb amide, the resulting alkoxide is stabilized by the coordination of the magnesium ion with the adjacent methoxy oxygen, forming a rigid five-membered chelate ring[3].
Causality of Experimental Choices:
-
Cryogenic Temperature Control (0 °C to -20 °C): The chelated intermediate is stable only at low temperatures. If the reaction is allowed to warm excessively before quenching, the intermediate will collapse, releasing the highly electrophilic ketone prematurely. This allows a second equivalent of the Grignard reagent to attack, forming the undesired tertiary alcohol[3].
-
Acidic Quench: The addition of an aqueous acid (e.g., 1.0 M HCl) serves a dual purpose. It instantly destroys any unreacted Grignard reagent and protonates the intermediate, breaking the magnesium chelate and triggering its collapse into the desired diaryl methanone while releasing N,O-dimethylhydroxylamine[2].
Caption: Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated intermediate.
Comparative Reactivity and Reagent Selection
Selecting the appropriate electrophile is critical for high-yield ketone synthesis. While recent advancements have explored N-Boc amides under catalyst-free conditions due to their high reactivity driven by steric distortion[4], Weinreb amides remain the gold standard for robust, scalable diaryl methanone synthesis. Their predictable reactivity profiles and the commercial availability of N,O-dimethylhydroxylamine hydrochloride make them ideal for drug development workflows.
Table 1: Comparison of Electrophiles in Grignard Diaryl Ketone Synthesis
| Electrophile | Intermediate Stability | Risk of Over-Addition | Typical Ketone Yield | Mechanistic Causality |
| Acid Chloride | Very Low | High | < 20% | Rapid collapse leads to a highly reactive ketone intermediate[1]. |
| Aryl Ester | Low | High | < 30% | Alkoxide leaving group is expelled easily; yields tertiary alcohols[2]. |
| Nitrile | High (Imine salt) | Low | 60-80% | Requires harsh, prolonged acidic hydrolysis to convert imine to ketone. |
| Weinreb Amide | Very High (Chelate) | Very Low | 85-98% | Mg-chelate prevents collapse until a controlled acidic quench is applied[3]. |
| N-Boc Amide | Moderate | Low | 70-90% | C(O)-N bond cleavage is driven by steric distortion; highly reactive[4]. |
Detailed Experimental Protocol
Preparation of the Aryl Weinreb Amide
Objective: Convert an aryl carboxylic acid to its corresponding Weinreb amide.
-
Activation: Dissolve the aryl carboxylic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir for 15 minutes at room temperature to form the active ester.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Note: The excess base is required to neutralize the hydrochloride salt and drive the coupling reaction.
-
Isolation: Stir the mixture for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to obtain the pure Weinreb amide.
Grignard Addition and Diaryl Methanone Formation
Objective: Chemoselective C-C bond formation via the addition of an aryl Grignard reagent.
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system continuously with anhydrous Argon.
-
Substrate Dissolution: Dissolve the purified aryl Weinreb amide (1.0 equiv, 5.0 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M). Note: THF is preferred over diethyl ether as its stronger coordinating ability helps stabilize the organomagnesium species and the subsequent chelate.
-
Cryogenic Control: Submerge the reaction flask in a dry ice/acetone or ice/brine bath to achieve an internal temperature of -20 °C to 0 °C. Maintaining this temperature is the most critical step to ensure the tetrahedral intermediate does not collapse.
-
Grignard Addition: Load the aryl Grignard reagent (Ar'MgBr, 1.0 to 3.0 M in THF, 1.2 equiv) into the addition funnel. Add dropwise over 30 minutes. A slight excess (1.2 equiv) compensates for any adventitious moisture without risking over-addition.
-
Incubation: Stir the mixture at 0 °C for 2 to 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).
Quenching and Workup
-
Acidic Quench: While strictly maintaining the flask at 0 °C, carefully add 1.0 M aqueous HCl (10 mL) dropwise. This protonates the methoxy oxygen, breaking the magnesium chelate, and driving the collapse of the tetrahedral intermediate into the diaryl methanone[5].
-
Extraction: Dilute the mixture with ethyl acetate (EtOAc). Separate the aqueous and organic layers. Extract the aqueous layer twice more with EtOAc.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and brine. Dry over MgSO4, filter, and concentrate. Purify the crude diaryl methanone via silica gel chromatography (Hexanes/EtOAc gradient).
Caption: Step-by-step experimental workflow for the synthesis of diaryl methanones.
Troubleshooting and Quality Control
-
Incomplete Conversion: If the Weinreb amide remains unreacted, the Grignard reagent may have degraded due to moisture. Titrate the Grignard reagent using an iodine/LiCl solution or salicylaldehyde phenylhydrazone prior to use to ensure accurate molarity.
-
Formation of Tertiary Alcohol: This indicates a failure in temperature control. Either the reaction temperature exceeded 0 °C before the quench, or the quench was performed improperly (e.g., using pure water instead of acid, which causes localized heating and basic conditions that favor intermediate collapse before full neutralization).
-
Steric Hindrance: Bulky ortho-substituted aryl Grignard reagents may exhibit sluggish addition. In such cases, allowing the reaction to slowly warm to room temperature only after the initial addition at 0 °C may be necessary, though this requires meticulous TLC monitoring to prevent over-addition.
References
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis". Accessed March 16, 2026.[Link]
-
Master Organic Chemistry. "Reactions of Grignard Reagents". Accessed March 16, 2026.[Link]
-
ACS Publications. "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions". Accessed March 16, 2026.[Link]
-
Wikipedia. "Weinreb ketone synthesis". Accessed March 16, 2026. [Link]
-
Organic Syntheses. "Addition of Grignard Reagents to Weinreb Amides". Accessed March 16, 2026.[Link]
Sources
Column chromatography purification of (4-Chlorophenyl)(2-furyl)methanone
Application Note: Preparative Silica Gel Chromatography for the Purification of (4-Chlorophenyl)(2-furyl)methanone
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Chemical Context
(4-Chlorophenyl)(2-furyl)methanone [CAS: 13365-63-4] is a critical diaryl methanone building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Typically synthesized via the Friedel-Crafts acylation of furan with 4-chlorobenzoyl chloride, the crude reaction mixture often contains a specific profile of impurities: highly polar 4-chlorobenzoic acid (from hydrolyzed starting material), trace amounts of the 3-furyl regioisomer, and unreacted non-polar starting materials.
Purifying this compound requires a highly optimized normal-phase flash chromatography strategy. As a Senior Application Scientist, I have structured this guide not merely as a list of steps, but as a mechanistic breakdown of why specific chromatographic parameters are chosen. By understanding the physicochemical interactions between the target molecule, the silica stationary phase, and the mobile phase, researchers can establish a self-validating purification system.
Physicochemical Profiling & Chromatographic Strategy
The separation of (4-Chlorophenyl)(2-furyl)methanone relies on exploiting its specific molecular interactions with the stationary phase[2].
-
Stationary Phase (Silica Gel 230-400 Mesh): We utilize standard flash-grade silica gel (40–63 µm particle size). The primary interaction mechanism is hydrogen bonding. The carbonyl oxygen of the methanone acts as a strong hydrogen bond acceptor, interacting with the slightly acidic silanol (-OH) groups on the surface of the silica[3].
-
Mobile Phase (Hexane / Ethyl Acetate): A binary solvent system is required. Hexane acts as the non-polar bulk carrier, controlling the migration rate via weak van der Waals forces. Ethyl acetate (EtOAc) acts as the polar modifier; its own carbonyl group competes with the target molecule for the silica's silanol binding sites, facilitating controlled elution[2].
Table 1: Column Parameter Specifications & Causality
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Provides the optimal surface area-to-flow rate ratio for positive pressure systems, maximizing theoretical plates without excessive backpressure[4]. |
| Silica-to-Crude Ratio | 40:1 (w/w) | Ensures sufficient binding capacity to separate the target from closely eluting regioisomeric impurities ( ΔRf≥0.1 )[5]. |
| Column Diameter | 3.0 cm (for 1.0 g crude) | Maintains an optimal bed height of 15–20 cm. A bed that is too wide causes band diffusion; too narrow causes overloading and streaking[5]. |
| Loading Method | Dry Loading | Eliminates the "solvent effect." Wet loading with polar solvents (like DCM) causes premature band migration and ruins resolution[6]. |
Pre-Column Optimization: TLC Retention Factor ( Rf ) Analysis
A successful column is entirely dictated by accurate Thin Layer Chromatography (TLC) optimization. The goal is to find a solvent ratio where the target compound has an Rf of approximately 0.30 . At this retention factor, the molecule spends roughly 70% of its time adsorbed to the stationary phase and 30% in the mobile phase, maximizing the number of theoretical plates it encounters during its descent[7].
Table 2: TLC Optimization Data (Silica Gel 60 F254)
| Compound / Impurity | Rf in 100% Hexane | Rf in 90:10 Hex/EtOAc | Rf in 80:20 Hex/EtOAc |
| Unreacted Furan | Volatile | Volatile | Volatile |
| 4-Chlorobenzoic Acid | 0.00 | 0.00 | 0.05 (streaks) |
| (4-Chlorophenyl)(2-furyl)methanone | 0.05 | 0.30 (Optimal) | 0.55 (Too fast) |
| 3-Furyl Regioisomer (Trace) | 0.05 | 0.28 | 0.52 |
Experimental Protocol: Step-by-Step Methodology
The following protocol is scaled for the purification of 1.0 g of crude reaction mixture .
Phase 1: Column Preparation (Slurry Packing)
Causality: Slurry packing is mandatory. Dry packing often traps microscopic air bubbles within the silica matrix. When solvent is applied, these bubbles cause "channeling"—pathways of least resistance where the mobile phase bypasses the silica, destroying the horizontal integrity of the compound bands[8].
-
Weigh out 40.0 g of silica gel (230-400 mesh).
-
In a 250 mL Erlenmeyer flask, suspend the silica in 100 mL of 100% Hexane. Swirl vigorously to create a uniform, bubble-free slurry.
-
Clamp a 3.0 cm diameter glass column vertically. Ensure the stopcock is closed and a cotton plug is secured at the base, topped with 1 cm of clean sand[8].
-
Pour the slurry into the column in one continuous motion. Open the stopcock and apply gentle positive pressure (nitrogen or air) to pack the bed tightly.
-
Maintain a 2 cm layer of solvent above the silica bed at all times to prevent the bed from drying and cracking[9].
Phase 2: Sample Loading (Dry Loading Technique)
Causality: Diaryl methanones are highly crystalline solids with limited solubility in 90:10 Hex/EtOAc. If you attempt to wet-load the sample by dissolving it in Dichloromethane (DCM), the highly polar DCM will act as a strong local mobile phase, dragging the compound down the column prematurely and causing severe band broadening. Dry loading isolates the compound from its loading solvent[6].
-
Dissolve the 1.0 g of crude mixture in 10 mL of DCM in a round-bottom flask.
-
Add 3.0 g of dry silica gel to the flask.
-
Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully pour this dry powder evenly onto the flat surface of the packed column bed.
-
Top the loaded sample with a 1 cm protective layer of sand. This diffuses the kinetic energy of the solvent being poured in, preventing physical disruption of the silica bed[8].
Phase 3: Elution & Fraction Collection
-
Initial Wash: Carefully add 50 mL of 100% Hexane to the column. Apply positive pressure to elute. This flushes out trace non-polar hydrocarbon impurities.
-
Gradient Shift: Switch the mobile phase to the optimized 90:10 Hexane/EtOAc mixture.
-
Flow Rate: Adjust the positive pressure to achieve a steady flow rate of approximately 2 inches per minute (a rapid drip, not a solid stream). This balances mass transfer kinetics with operational efficiency[7].
-
Collection: Collect 20 mL fractions in test tubes. Causality: Fraction volumes should be roughly half the total column void volume to prevent separated bands from re-mixing inside the collection tubes[5].
Phase 4: Analysis and Isolation
-
Spot every third fraction onto a silica gel TLC plate.
-
Develop the plate in 90:10 Hexane/EtOAc and visualize under a UV lamp at 254 nm. The highly conjugated π -system of (4-Chlorophenyl)(2-furyl)methanone absorbs UV light strongly, appearing as a dark spot against the fluorescent green background of the plate[4].
-
Pool all fractions containing the pure product ( Rf=0.30 ).
-
Concentrate the pooled fractions in vacuo to yield the purified target compound as a solid[1].
Workflow Visualization
Fig 1. Step-by-step decision and execution workflow for the purification of diaryl methanones.
Troubleshooting & Edge Cases
-
Issue: Co-elution of the 3-furyl regioisomer.
-
Causality: The 2-furyl and 3-furyl isomers have nearly identical polarities. Their hydrogen-bonding interactions with the silanol groups are indistinguishable in a standard Hexane/EtOAc system.
-
Solution: Alter the selectivity ( α ) of the mobile phase rather than just the retention factor ( k′ ). Switch from Hexane/EtOAc to a Toluene/Hexane gradient. Toluene is an aromatic solvent that introduces π−π stacking interactions, which can differentiate the slight variations in electron density between the 2-substituted and 3-substituted furan rings.
-
-
Issue: Band Tailing.
-
Causality: Excessive interaction with highly acidic silanol sites on the silica.
-
Solution: While diaryl methanones are generally stable, if severe tailing occurs, pre-treat the silica gel by adding 1% Triethylamine (Et 3 N) to the packing solvent to neutralize the most acidic active sites.
-
References
-
Flash Column Chromatography - Chemistry Teaching Labs Source: University of York URL:[Link]
-
How to Do Flash Column Chromatography in 15 Minutes Source: University of California, Santa Barbara (UCSB) URL:[Link]
-
Purification of Linalool by Column Chromatography with Isocratic Elution Source: Organic Syntheses URL:[Link]
-
Role of Silica Gel in Phytochemical Extraction and Purification Source: Column Chromatography URL:[Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification Source: MDPI (Molecules) URL:[Link]
Sources
- 1. 13365-63-4 (4-Chlorophenyl)(2-furyl)methanone AKSci 3827AD [aksci.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
Introduction: The Significance of Chiral (4-Chlorophenyl)(2-furyl)methanol
An Application Guide to the Asymmetric Reduction of (4-Chlorophenyl)(2-furyl)methanone: Protocols and Mechanistic Insights
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Chiral alcohols serve as critical building blocks for a vast array of complex, biologically active molecules. (4-Chlorophenyl)(2-furyl)methanol, with its stereogenic center at the carbinol carbon, is a valuable intermediate. The precise three-dimensional arrangement of its (R)- and (S)-enantiomers can lead to significantly different pharmacological activities, making stereocontrol in its synthesis paramount. The asymmetric reduction of the prochiral ketone, (4-Chlorophenyl)(2-furyl)methanone, represents the most direct and efficient strategy to access these enantiomerically pure alcohols.
This technical guide provides an in-depth exploration of the primary methodologies for this asymmetric transformation. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for researchers. We will dissect three major catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reductions using ketoreductases (KREDs). Each section includes a discussion of the underlying mechanism, detailed experimental protocols, and field-proven insights to guide your synthetic strategy.
Chemocatalytic Strategies for Asymmetric Reduction
Chemocatalysis offers robust and well-established methods for the asymmetric reduction of prochiral ketones, prized for their broad substrate scope and high levels of enantioselectivity.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide variety of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source (e.g., BH₃•THF or BH₃•SMe₂).[3][4][5] The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) achievable make it a staple in organic synthesis.[5][6]
Mechanism of Action:
The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[7] The process involves three key roles performed by the catalyst: activating the borane reducing agent, activating the ketone towards reduction, and pre-organizing the substrates to facilitate a face-selective, intramolecular hydride delivery.[2][7]
-
Catalyst-Borane Complex Formation: Borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's endocyclic boron atom.[1][2]
-
Ketone Coordination: The activated catalyst then coordinates to the ketone's carbonyl oxygen. This coordination occurs preferentially at the sterically more accessible lone pair of the oxygen, which is dictated by the relative sizes of the ketone's substituents (in this case, the 4-chlorophenyl and 2-furyl groups).[1]
-
Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state.[1][4] This highly organized arrangement ensures the hydride attacks a specific face of the ketone, leading to high enantioselectivity.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane is released, and after an acidic workup, the chiral alcohol is obtained. The catalyst is regenerated to continue the cycle.[1]
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Protocol 1: CBS Reduction of (4-Chlorophenyl)(2-furyl)methanone
This protocol must be conducted under anhydrous conditions, as water can significantly decrease enantioselectivity.[2]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
(4-Chlorophenyl)(2-furyl)methanone
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, e.g., 1.0 mL of 1 M solution for a 10 mmol scale reaction).
-
Solvent Addition: Add anhydrous THF (e.g., 20 mL) and cool the solution to 0 °C using an ice bath.
-
Borane Addition: Slowly add BH₃•THF solution (0.6 eq, e.g., 6.0 mL of 1 M solution) dropwise to the catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes at this temperature.
-
Substrate Addition: Dissolve (4-Chlorophenyl)(2-furyl)methanone (1.0 eq, e.g., 2.20 g, 10 mmol) in anhydrous THF (e.g., 10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol (e.g., 5 mL) at 0 °C to decompose excess borane. Vigorous gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (e.g., 10 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC (see Protocol 4).
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, this method is a benchmark for the asymmetric hydrogenation of functionalized ketones and is widely used in industrial processes.[8][9] The reaction employs a ruthenium catalyst coordinated with a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[10][11] It operates via a "bifunctional" mechanism where both the metal center and the ligand actively participate in the catalytic cycle.[8]
Mechanism of Action:
The Noyori hydrogenation mechanism involves a metal-ligand cooperative effect. The ruthenium center, the amine of the diamine ligand, and the substrate all participate in a concerted fashion.
-
Precatalyst Activation: The Ru(II) precatalyst reacts with H₂ to form the active Ru-hydride species.
-
Substrate Coordination & Hydrogen Transfer: The ketone coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state where the Ru-H hydride is transferred to the carbonyl carbon, while a proton from the N-H group of the diamine ligand is transferred to the carbonyl oxygen.[12] This dual delivery is highly organized by the chiral ligands, ensuring high enantioselectivity.
-
Product Dissociation & Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by another molecule of H₂ to complete the cycle.
Caption: The catalytic cycle of Noyori asymmetric hydrogenation.
Protocol 2: Noyori Asymmetric Hydrogenation of (4-Chlorophenyl)(2-furyl)methanone
Materials:
-
[RuCl₂((S)-BINAP)]₂•NEt₃ or a similar Ru(II) precatalyst
-
(S,S)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine
-
(4-Chlorophenyl)(2-furyl)methanone
-
Anhydrous isopropanol
-
Potassium tert-butoxide (KOtBu)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the Ru(II) precatalyst (e.g., 0.005 eq) and the chiral diamine (e.g., 0.01 eq) to a reaction flask. Add anhydrous isopropanol (e.g., 10 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve (4-Chlorophenyl)(2-furyl)methanone (1.0 eq) and KOtBu (0.1 eq) in anhydrous isopropanol (e.g., 20 mL).
-
Hydrogenation: Transfer both the catalyst solution and the substrate solution to the autoclave under an inert atmosphere.
-
Pressurization: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC (see Protocol 4).
Biocatalytic Strategy: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[13] The use of enzymes, either as isolated preparations (ketoreductases, KREDs) or within whole microbial cells (e.g., Baker's yeast, E. coli, Bacillus cereus), offers exceptional selectivity under mild, environmentally friendly conditions.[13][14][15]
Mechanism of Action:
Biocatalytic reduction is mediated by oxidoreductase enzymes, specifically ketoreductases (KREDs). These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated form (NADH), as the source of hydride.
-
Substrate Binding: The ketone substrate binds to the active site of the enzyme. The three-dimensional structure of the active site precisely orients the ketone for a stereospecific reaction.
-
Cofactor-Mediated Hydride Transfer: The reduced cofactor (NADPH/NADH) also binds to the enzyme. A hydride ion is transferred from the cofactor to one specific face of the ketone's carbonyl group.
-
Product Release: The resulting chiral alcohol and the oxidized cofactor (NADP⁺/NAD⁺) are released from the enzyme.
-
Cofactor Regeneration: For the reaction to be catalytic, the oxidized cofactor must be continuously regenerated back to its reduced form. In whole-cell systems, this is handled by the cell's native metabolic pathways.[13] In systems with isolated enzymes, a secondary "sacrificial" substrate and a corresponding dehydrogenase (e.g., glucose and glucose dehydrogenase) are often added to regenerate the cofactor.[16]
Caption: General workflow for whole-cell biocatalytic reduction.
Protocol 3: Whole-Cell Bioreduction using Baker's Yeast
Materials:
-
(4-Chlorophenyl)(2-furyl)methanone
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® (for filtration)
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, suspend active dry baker's yeast (e.g., 20 g) in warm (35-40 °C) phosphate buffer (e.g., 200 mL).
-
Energy Source: Add D-glucose (e.g., 10 g) to the yeast suspension. Stir the mixture gently at room temperature (or in a shaker at ~30 °C) for 30-60 minutes to activate the yeast and initiate cofactor regeneration.
-
Substrate Addition: Dissolve (4-Chlorophenyl)(2-furyl)methanone (e.g., 200 mg) in a minimal amount of ethanol or DMSO (e.g., 1-2 mL) and add it to the yeast suspension.
-
Incubation: Seal the flask (e.g., with a cotton plug to allow CO₂ to escape) and incubate the reaction in an orbital shaker (e.g., 150-200 rpm) at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress over 24-72 hours by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Workup: Once the reaction is complete, add an equal volume of ethyl acetate to the flask and stir vigorously for 30 minutes.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield and enantiomeric excess (see Protocol 4).
Comparative Summary of Methods
| Feature | CBS Reduction | Noyori Hydrogenation | Biocatalysis (Whole-Cell) |
| Catalyst | Chiral Oxazaborolidine | Ru-BINAP-Diamine Complex | Ketoreductase Enzyme |
| Reducing Agent | Borane (BH₃) | Hydrogen Gas (H₂) | NADPH/NADH (from Glucose) |
| Solvent | Anhydrous THF, Toluene | Isopropanol, Methanol | Aqueous Buffer |
| Conditions | -20 to 25 °C, Anhydrous | 30-80 °C, High Pressure | 25-40 °C, Atmospheric Pressure |
| Typical ee% | >95% | >98% | Often >99% |
| Pros | High ee, predictable stereochem, broad scope[5][6] | Excellent for industrial scale-up, very high ee[8][9] | Environmentally friendly, mild conditions, exceptional selectivity[13][17] |
| Cons | Moisture sensitive, stoichiometric borane waste[2] | Requires high-pressure equipment, expensive catalyst | Slower reaction times, potential substrate inhibition, large solvent volume |
Analytical Protocol: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[18] The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[19][20]
Protocol 4: Chiral HPLC Analysis of (4-Chlorophenyl)(2-furyl)methanol
Principle:
The direct method, which utilizes a Chiral Stationary Phase (CSP), is often preferred for its simplicity.[18] The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, causing them to have different retention times and thus separate into two distinct peaks. The ee is calculated from the relative areas of these peaks.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralpak® series like IA, IB, or IC)
-
HPLC-grade n-Heptane or n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol
-
Racemic (4-Chlorophenyl)(2-furyl)methanol standard
-
Sample from the asymmetric reduction reaction
Procedure:
-
Sample Preparation:
-
Racemic Standard: Prepare a stock solution of the racemic alcohol in the mobile phase (e.g., 1 mg/mL).
-
Reaction Sample: Prepare a solution of the purified product from your reaction in the mobile phase at a similar concentration.
-
-
HPLC Method Development (General Starting Conditions):
-
Column: Chiralpak® IA (or similar polysaccharide-based CSP).
-
Mobile Phase: n-Heptane/Isopropanol (90:10, v/v). The ratio can be adjusted (e.g., to 95:5 or 80:20) to optimize the separation (resolution) and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (or controlled at 25 °C).
-
Detection: UV at a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
-
Analysis:
-
Inject Racemic Standard: Inject the racemic standard to determine the retention times of both enantiomers and confirm that the column provides baseline separation. You should see two peaks of approximately equal area.
-
Inject Sample: Inject the sample from your asymmetric reduction.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100
-
Conclusion
The asymmetric reduction of (4-Chlorophenyl)(2-furyl)methanone to its corresponding chiral alcohol can be achieved with high enantioselectivity using several powerful methods. The CBS reduction offers excellent predictability and is well-suited for lab-scale synthesis. The Noyori hydrogenation provides a robust and highly efficient route, particularly for industrial applications. Finally, biocatalysis represents a green, highly selective, and increasingly practical approach. The optimal choice of methodology depends on project-specific requirements, including scale, cost, available equipment, and environmental considerations. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to successfully synthesize and validate this important chiral intermediate.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums - ACG Publications.
- Computational elucidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct - RSC Publishing.
- Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing).
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
- Noyori Asymmetric Hydrogenation - SynArchive.
- Corey–Itsuno reduction - Wikipedia.
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding - Who we serve.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC.
- New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - MDPI.
- Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - Frontiers.
- Corey-Bakshi-Shibata Reduction - Alfa Chemistry.
- Asymmetric hydrogenation - Wikipedia.
- Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - RSC Publishing.
-
Noyori Hydrogenation - YouTube. Available at: [Link]
- Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US.
- Ketoreductase biocatalyst: Significance and symbolism.
- Advances in chiral analysis: from classical methods to emerging technologies.
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]
-
Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts | PNAS. Available at: [Link]
- Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example - PMC.
- Determination of enantiomeric excess.
- Oxazaborolidines as catalysts for reduction of ketones with borane.
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - ACS Publications. Available at: [Link]
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
-
Continuous biosynthesis of (S)-(4-chlorophenyl)-(pyridin-2-yl) methanol... - ResearchGate. Available at: [Link]
- Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide - Benchchem.
-
Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel... - ResearchGate. Available at: [Link]
- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem.
- Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts.
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC.
- Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio - University of York.
-
Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines - ResearchGate. Available at: [Link]
-
Highly Enantioselective Reductions of 2H-Azirines - ChemRxiv. Available at: [Link]
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC.
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]
- The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3.
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
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- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
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- 20. uma.es [uma.es]
Application Note: Advanced Methodologies for the Reduction of Diaryl Ketones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Pathway Selection
The reduction of diaryl ketones to benzhydrols (diarylmethanols) or their complete deoxygenation to diarylmethanes represents a critical transformation in pharmaceutical synthesis. Benzhydrol motifs are foundational to numerous biologically active compounds, including antihistamines (e.g., diphenhydramine) and anticholinergics.
Selecting the appropriate reduction methodology depends entirely on the target product profile. While stoichiometric hydride transfers are sufficient for achiral intermediates, the synthesis of enantiopure benzhydrols requires highly specialized asymmetric catalysis. This is because the two aryl groups flanking the carbonyl often possess nearly identical steric and electronic profiles, making enantiofacial discrimination exceptionally challenging for chiral catalysts.
Figure 1: Strategic decision tree for diaryl ketone reduction based on target outcomes.
Protocol A: Achiral Stoichiometric Reduction via Sodium Borohydride
For the rapid, scalable generation of racemic or achiral benzhydrols, Sodium Borohydride ( NaBH4 ) remains the industry standard[1].
Causality & Mechanistic Rationale
-
Solvent Selection: The reaction is strictly performed in protic solvents (methanol or ethanol). The protic solvent hydrogen-bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack of the hydride. Furthermore, the solvent stabilizes the developing negative charge on the resulting alkoxide intermediate.
-
Stoichiometry: While one mole of NaBH4 theoretically provides four hydride equivalents, practical applications utilize an excess (0.5 to 1.0 molar equivalents). This compensates for the competitive, albeit slower, solvolysis of the borohydride by the methanol solvent.
-
Workup Logic: The reaction produces a tetraalkoxyborate intermediate. The addition of water or dilute acid during workup hydrolyzes this complex to precipitate the free diphenylmethanol and safely destroys any unreacted hydride.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 g (30.2 mmol) of benzophenone in 50 mL of methanol.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Critical Step: The reduction is highly exothermic; failure to cool the reaction can lead to solvent boil-off and decreased yields.
-
Hydride Addition: Weigh 1.0 g (26.4 mmol, ~0.87 eq) of NaBH4 . Add the solid portion-wise to the stirred solution over 10 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Quench: Slowly add 10 mL of cold water, followed by dropwise addition of 6M HCl until the solution is slightly acidic (pH ~5). This will precipitate the product.
-
Isolation: Extract the aqueous mixture with diethyl ether ( 2×50 mL ). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot hexanes.
Self-Validation & QC System
-
TLC Monitoring: Run on silica gel (8:2 Hexanes:Ethyl Acetate). The product (diphenylmethanol) will elute lower (lower Rf ) than the starting benzophenone due to the introduction of the hydrogen-bonding hydroxyl group.
-
Spectroscopic Validation: IR spectroscopy must show the complete disappearance of the sharp carbonyl stretch at ∼1660 cm−1 and the appearance of a broad O-H stretch at ∼3300 cm−1 .
Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)
When enantiopure benzhydrols are required, traditional hydride reagents fail. The Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing a Ru(II)-TsDPEN catalyst is the premier methodology for differentiating the sterically similar faces of diaryl ketones[2].
Causality & Mechanistic Rationale
-
Catalyst Design: The RuCl(p-cymene)[(S,S)-TsDPEN] catalyst operates via an "outer-sphere" mechanism. Unlike traditional catalysis where the substrate binds directly to the metal, the ketone here never coordinates to the Ruthenium. Instead, a concerted transfer of a hydride from the metal and a proton from the amine ligand occurs through a highly ordered six-membered transition state.
-
Hydrogen Donor: A 5:2 azeotropic mixture of Formic Acid and Triethylamine (TEAF) is utilized instead of isopropanol. Formic acid decomposition generates CO2 gas, rendering the reduction thermodynamically irreversible. This is crucial for diaryl ketones, which are sterically hindered and prone to poor conversions in reversible isopropanol systems.
Figure 2: Outer-sphere mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the unsymmetrical diaryl ketone (1.0 mmol) and the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.01 mmol, 1.0 mol%).
-
Solvent Addition: Inject 2.0 mL of the degassed Formic Acid/Triethylamine (5:2 molar ratio) azeotropic mixture.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at 40 °C for 14–24 hours. Note: The generation of CO2 will mildly pressurize the vessel; ensure appropriate headspace.
-
Quench: Cool the mixture to room temperature and quench by adding 5 mL of saturated aqueous NaHCO3 to neutralize the remaining formic acid.
-
Isolation: Extract with ethyl acetate ( 3×10 mL ). Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & QC System
-
Conversion Check: 1H NMR of the crude mixture must show the diagnostic benzhydrol methine proton (CH-OH) appearing as a singlet or doublet (depending on coupling) at ∼5.8 ppm .
-
Enantiomeric Excess (ee): Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) against a racemic standard generated via Protocol A to confirm baseline separation of enantiomers and calculate the ee%.
Protocol C: Direct Reductive Deoxygenation
When the target is a diarylmethane (complete removal of the carbonyl oxygen), a novel and highly efficient system utilizing Hypophosphorous acid ( H3PO2 ) and Iodine ( I2 ) in acetic acid is employed[3]. The active reducing agent is Hydrogen Iodide ( HI ), generated in situ. This protocol circumvents the harsh conditions of classical Clemmensen or Wolff-Kishner reductions and is highly chemoselective.
Quantitative Data Summary
The following table synthesizes the expected operational parameters and outcomes for the three distinct methodologies discussed above.
| Methodology | Reagent / Catalyst | Solvent System | Temperature | Reaction Time | Typical Yield | Stereoselectivity | Target Product Profile |
| Achiral Reduction | NaBH4 (0.5 - 1.0 eq) | Methanol | 0 °C to RT | 0.5 - 1 Hour | 90 - 98% | Racemic / None | Secondary Alcohols (Benzhydrols) |
| Asymmetric Transfer Hydrogenation | Ru-(S,S)-TsDPEN (1 mol%) | HCOOH / NEt3 (5:2) | 40 °C | 14 - 24 Hours | 85 - 95% | 85 - 98% ee | Enantiopure Chiral Benzhydrols |
| Direct Deoxygenation | H3PO2 / I2 | Acetic Acid | 110 °C (Reflux) | 6 - 12 Hours | 80 - 92% | N/A | Diarylmethanes |
References
- Source: University of Pittsburgh (pitt.edu)
- Source: Organic Letters, American Chemical Society (ACS)
- Hypophosphorous acid-iodine: A novel reducing system.
Sources
Application Note: (4-Chlorophenyl)(2-furyl)methanone as a Reference Standard in the Analytical and Synthetic Workflows of Diaryl Methanone-Based Therapeutics
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary
In contemporary medicinal chemistry, diaryl methanones represent a privileged class of pharmacophores. Specifically, asymmetric methanones containing both a halogenated phenyl ring and a heteroaromatic system are heavily utilized in the design of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [1], xanthine oxidase inhibitors [2], and novel antimicrobial agents [3].
(4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4), hereafter referred to as CPFM , serves a dual purpose in pharmaceutical development. First, it is a highly versatile synthetic building block for generating complex oximes, pyrazoles, and thiazolidinones. Second, and equally important, it acts as a critical analytical reference standard. Because of its distinct physicochemical properties, CPFM is used to validate chromatographic methods, monitor reaction kinetics during active pharmaceutical ingredient (API) synthesis, and quantify process-related impurities.
This application note provides a comprehensive, self-validating protocol for the analytical profiling of CPFM using HPLC-PDA-MS, alongside a detailed mechanistic rationale for its behavior in both synthetic and analytical environments.
Mechanistic & Physicochemical Profiling
To utilize CPFM effectively as a reference standard, one must understand the causality behind its physicochemical behavior. The molecule consists of three distinct domains: a furan ring, a carbonyl bridge, and a 4-chlorophenyl group.
-
Chromatographic Behavior (Lipophilicity): The 4-chlorophenyl moiety imparts significant lipophilicity to the molecule, dictating strong retention on reversed-phase (C18) stationary phases.
-
Spectroscopic Signature (Extended Conjugation): The carbonyl group bridges the π-systems of the furan and phenyl rings, creating an extended conjugated system. This shifts the UV absorption maximum ( λmax ) to approximately 275 nm, allowing for highly sensitive Photodiode Array (PDA) detection with minimal interference from non-conjugated aliphatic impurities.
-
Mass Spectrometry (Isotopic Tracer): The presence of the chlorine atom provides a built-in diagnostic tracer. Chlorine naturally occurs as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. In positive Electrospray Ionization (ESI+), CPFM yields a characteristic doublet at m/z 207.0 [M+H] + and 209.0 [M+H+2] + . Monitoring this exact ratio ensures absolute peak specificity and distinguishes CPFM from isobaric matrix interferences.
Table 1: Physicochemical Profile of CPFM
| Parameter | Value / Description | Analytical Implication |
| Molecular Formula | C 11 H 7 ClO 2 | Determines exact mass for HRMS calibration. |
| Monoisotopic Mass | 206.01 g/mol | Target mass for MS method development. |
| UV λmax | ~275 nm | Optimal wavelength for PDA quantification. |
| LogP (Estimated) | 2.8 - 3.1 | Requires high organic modifier for elution on C18. |
Workflow Visualization
The following diagram illustrates the divergent utility of CPFM in both medicinal chemistry workflows (as a pharmacophore) and analytical chemistry workflows (as a reference standard).
Figure 1: Synthetic and analytical workflow for (4-Chlorophenyl)(2-furyl)methanone.
Analytical Protocol: HPLC-PDA-MS Method
This self-validating protocol is designed to quantify CPFM and monitor its consumption during downstream API synthesis.
Rationale for Method Parameters
-
Mobile Phase Additive: 0.1% Formic acid is utilized because it suppresses the ionization of residual silanols on the C18 stationary phase (improving peak shape) and acts as an abundant proton source to facilitate ESI+ ionization.
-
Column Temperature: Set to 40°C to reduce mobile phase viscosity, thereby lowering system backpressure and enhancing mass transfer kinetics for sharper peak resolution.
Step-by-Step Methodology
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of CPFM reference standard.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
-
Perform serial dilutions using a diluent of 50:50 Water:Acetonitrile to prepare working standards ranging from 0.1 µg/mL to 50 µg/mL.
Step 2: Mobile Phase Preparation
-
Channel A: 0.1% Formic Acid in LC-MS grade Water.
-
Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Degas both channels ultrasonically for 10 minutes.
Step 3: Chromatographic Execution
-
Column: Sub-2 µm C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 2.0 µL.
-
Gradient Program: Execute the gradient outlined in Table 2.
Table 2: HPLC Gradient Program
| Time (min) | % Channel A (Aqueous) | % Channel B (Organic) | Curve Profile |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic hold |
| 7.0 | 5 | 95 | Linear ramp |
| 9.0 | 5 | 95 | Wash |
| 9.1 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End |
Step 4: Detection & Data Acquisition
-
PDA Detector: Scan from 200 nm to 400 nm. Extract the chromatogram at 275 nm for quantitative integration.
-
MS Detector: Operate in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr. Monitor Selected Ion Recording (SIR) channels at m/z 207.0 and 209.0.
Step 5: System Suitability Testing (SST) Before analyzing unknown samples, inject the 10 µg/mL standard five consecutive times. The system is validated for use only if:
-
Relative Standard Deviation (RSD) of the CPFM peak area is ≤ 2.0%.
-
Tailing factor (T f ) is ≤ 1.5.
-
The 207/209 m/z peak area ratio is between 2.9 and 3.1.
Table 3: Expected Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Result for CPFM |
| Linearity Range | R 2 ≥ 0.999 | 0.1 to 50 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~0.06 µg/mL |
| Precision (Intra-day) | %RSD ≤ 2.0% | < 1.0% |
Synthetic Application: Monitoring Derivatization
When CPFM is used as a starting material to synthesize biologically active pyrazoles or oximes, this analytical method serves as an in-process control (IPC).
For example, during the conversion of CPFM to (4-Chlorophenyl)(2-furyl)methanone oxime (a common intermediate for kinase inhibitors [3]), the reaction kinetics can be monitored by tracking the depletion of the CPFM peak at m/z 207.0 and the emergence of the oxime product peak at m/z 222.0 [M+H] + . Because the oxime formation disrupts the planarity and alters the dipole moment of the carbonyl bridge, the oxime derivative will exhibit a distinct retention time shift (typically eluting earlier on a C18 column due to increased polarity from the hydroxylamine moiety), allowing for baseline resolution between the reference standard and the product.
References
-
ACS Publications. "Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds." Journal of Agricultural and Food Chemistry. URL:[Link]
-
PubMed / WILEY-VCH. "Synthesis, xanthine oxidase inhibition, and antioxidant screening of benzophenone tagged thiazolidinone analogs." Arch Pharm (Weinheim). URL:[Link]
-
MDPI. "Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules." Processes. URL:[Link]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Methanone Compounds
Introduction: Targeting the Engine of Cancer Proliferation
Cancer is fundamentally a disease of uncontrolled cell division, a process governed by the intricate machinery of the cell cycle.[1] This tightly regulated sequence of events ensures the faithful replication and segregation of the genome, culminating in the creation of two daughter cells.[2] In cancer, this regulation is lost, leading to relentless proliferation.[3][4] The cell cycle is therefore a prime target for therapeutic intervention. Among the vast landscape of potential anti-cancer agents, methanone compounds, particularly the chalcone subclass (1,3-diphenyl-2-propen-1-one), have emerged as a promising area of research due to their diverse biological activities, including the ability to halt the cancer cell cycle and induce programmed cell death (apoptosis).[5][6]
This guide provides a comprehensive overview and detailed protocols for the analysis of cell cycle perturbations in cancer cells following treatment with methanone derivatives. We will delve into the mechanistic rationale for why these compounds are effective, provide a step-by-step methodology for robust cell cycle analysis using flow cytometry, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the anti-proliferative effects of novel therapeutic compounds.
Scientific Rationale: How Methanone Compounds Disrupt the Cancer Cell Cycle
The anti-proliferative activity of methanone compounds, especially chalcones, is not a random cytotoxic effect but rather a targeted interference with key regulators of the cell cycle.[7] Their mechanism of action is often pleiotropic, impacting multiple nodes within the cell cycle and apoptotic pathways.[5][7]
A primary mechanism by which these compounds exert their effect is the induction of cell cycle arrest , most frequently at the G2/M phase .[1][8][9] This arrest prevents cells from entering mitosis, thereby halting their division. This is often achieved by modulating the expression and activity of critical cell cycle proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is driven by the sequential activation of CDKs by their cyclin partners.[10] Chalcones have been shown to decrease the levels of key G2/M phase regulators such as Cyclin B1, Cyclin A, and their associated kinase, Cdc2 (also known as CDK1).[8]
-
CDK Inhibitors (CKIs): Conversely, some methanone derivatives can increase the expression of endogenous CDK inhibitors like p21 and p27.[8] These proteins act as brakes on the cell cycle engine, preventing the phosphorylation of substrates required for cell cycle progression.[11]
Beyond inducing cell cycle arrest, many methanone compounds are potent inducers of apoptosis .[6] This programmed cell death is often initiated through the intrinsic, or mitochondrial, pathway. This involves:
-
Modulation of the Bcl-2 Family: Chalcones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in activating the caspase cascade that executes apoptosis.[6]
-
Involvement of p53: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis, often activated in response to cellular stress, such as DNA damage.[5][12] Some chalcones can influence the p53 pathway, further sensitizing cancer cells to apoptosis.[5]
The following diagram illustrates the key molecular targets of methanone compounds within the cancer cell cycle and apoptotic pathways.
Caption: Molecular targets of methanone compounds in cancer cells.
Experimental Design and Workflow
A typical experiment to assess the effect of a methanone compound on the cell cycle involves treating a cancer cell line of interest with varying concentrations of the compound for a defined period. A vehicle-treated control is essential for comparison. Following treatment, the cells are harvested, fixed, and stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI).[7][13] The DNA content of individual cells is then quantified using a flow cytometer.
The workflow for this analysis is depicted below:
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol provides a robust method for preparing and staining cancer cells for cell cycle analysis via flow cytometry.[5][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Methanone compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[8][9][14]
-
Flow cytometry tubes (e.g., 12x75 mm polystyrene tubes)[8]
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of the methanone compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug treatment).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Incubate until cells are rounded and detached.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes.
-
Discard the supernatant.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise.[9] This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[5][9] Note: Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the less dense fixed cells.[9]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[5][9]
-
Resuspend the cell pellet in 500 µL of the PI staining solution.[5]
-
Incubate at room temperature for 30 minutes, protected from light.[5]
-
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Ensure the instrument is properly calibrated. Use the PI signal (typically collected in the FL2 or FL3 channel) on a linear scale.[5][9]
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
To exclude cell doublets and clumps, use a pulse-width vs. pulse-area plot for the PI signal.[5][9]
-
Collect at least 10,000 single-cell events for each sample to ensure statistical significance.[8][9]
-
Data Analysis and Interpretation
The data acquired from the flow cytometer will be a histogram of fluorescence intensity (DNA content) versus cell count. This histogram will typically show two distinct peaks:
-
G0/G1 Peak: The first peak represents cells in the G0/G1 phase, which have a diploid (2N) DNA content.
-
G2/M Peak: The second peak represents cells in the G2 and M phases, which have a tetraploid (4N) DNA content.
-
S Phase: The region between the two peaks represents cells in the S phase, which are actively synthesizing DNA and thus have a DNA content between 2N and 4N.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA (less than 2N).[15]
Specialized flow cytometry analysis software (e.g., ModFit LT™, FlowJo™) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Interpreting the Results:
Treatment with an effective methanone compound is expected to cause a shift in the cell cycle distribution compared to the vehicle-treated control. For example, a compound that induces G2/M arrest will lead to a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 and/or S phases. An increase in the sub-G1 population is indicative of apoptosis induction.
Table 1: Example Data from Cell Cycle Analysis of a Cancer Cell Line Treated with Methanone Compound 'X' for 48 hours.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 | 1.5 ± 0.4 |
| Compound X (1 µM) | 48.9 ± 2.5 | 25.1 ± 1.9 | 26.0 ± 2.2 | 3.8 ± 0.7 |
| Compound X (5 µM) | 35.7 ± 3.0 | 18.3 ± 2.2 | 46.0 ± 3.5 | 8.9 ± 1.1 |
| Compound X (10 µM) | 20.1 ± 2.8 | 10.5 ± 1.7 | 69.4 ± 4.1 | 15.2 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
In the example data above, Compound 'X' demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, a hallmark of G2/M arrest. Concurrently, there is a decrease in the G0/G1 and S phase populations and a notable increase in the sub-G1 population, indicating that the compound also induces apoptosis.
Conclusion
The analysis of cell cycle distribution is a powerful and quantitative method to assess the anti-proliferative effects of novel therapeutic agents like methanone compounds.[16][17] By understanding the molecular mechanisms through which these compounds interfere with the cancer cell cycle—be it through the inhibition of CDK/cyclin complexes, upregulation of CKIs, or induction of apoptosis—researchers can make informed decisions in the drug development pipeline. The protocols and insights provided in this guide offer a solid foundation for the rigorous evaluation of methanone derivatives as potential cancer therapeutics.
References
-
Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (n.d.). PubMed Central (PMC). [Link]
-
Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. (2007). PubMed. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central (PMC). [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). MDPI. [Link]
-
The cell cycle and cancer. (n.d.). PNAS. [Link]
-
Chalcone derivatives cause accumulation of colon cancer cells in the G2/M phase and induce apoptosis. (2016). PubMed. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]
-
Emerging Molecular Mechanisms of Cell Cycle Regulation in Cancer: Functions and Potential Applications. (n.d.). Frontiers. [Link]
-
Cell cycle checkpoints and their inactivation in human cancer. (2000). PubMed. [Link]
-
Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick. [Link]
-
A Review on Cell Cycle Checkpoints in Relation to Cancer. (2019). The Journal of Medical Sciences. [Link]
-
Cancer and the Cell Cycle | Biology I. (n.d.). Lumen Learning. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Cell cycle checkpoints and their inactivation in human cancer. (2000). PubMed Central (PMC). [Link]
-
Modulating the p53-MDM2 pathway: the therapeutic potential of natural compounds in cancer treatment. (n.d.). PubMed Central (PMC). [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Link]
-
Cell cycle analysis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Cancer and the cell cycle | Biology (article). (n.d.). Khan Academy. [Link]
-
What is the Cell Cycle and How Is It Related to Cancer? (2023). Dana-Farber Cancer Institute. [Link]
-
Analysis of Cell Cycle by Flow Cytometry Methods. (n.d.). ResearchGate. [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]
-
Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. (n.d.). PubMed Central (PMC). [Link]
-
Review article: MODULATING THE P53-MDM2 PATHWAY: THE THERAPEUTIC POTENTIAL OF NATURAL COMPOUNDS IN CANCER TREATMENT. (2024). EXCLI Journal. [Link]
-
Molecular mechanisms of cell cycle block by methionine restriction in human prostate cancer cells. (n.d.). PubMed. [Link]
-
Targeting cell cycle regulators: a new paradigm in cancer therapeutics. (2025). EurekAlert!. [Link]
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- 1. Chalcone derivatives cause accumulation of colon cancer cells in the G2/M phase and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Modulating the p53-MDM2 pathway: the therapeutic potential of natural compounds in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting & Yield Optimization for (4-Chlorophenyl)(2-furyl)methanone Synthesis
Synthesizing diaryl ketones that involve sensitive heteroaromatics like furan requires precise control over reaction conditions. The synthesis of (4-Chlorophenyl)(2-furyl)methanone is a classic example where traditional methodologies often fail, leading to poor yields, complex mixtures, or complete substrate degradation. This guide provides field-proven insights into overcoming these bottlenecks, focusing on mechanistic causality and self-validating protocols.
Section 1: The Core Problem - Why Standard Friedel-Crafts Fails
Furan is an electron-rich, highly reactive heterocycle. While this makes it an excellent nucleophile for electrophilic aromatic substitution, its inherent basicity and diene-like character make it exceptionally sensitive to strong Lewis acids. When exposed to standard Friedel-Crafts catalysts like Aluminum Chloride (AlCl₃), furan undergoes rapid protonation or complexation, triggering ring-opening and subsequent polymerization[1]. To successfully acylate furan with a 4-chlorobenzoyl moiety, researchers must either attenuate the electrophilicity of the catalyst (using mild Lewis acids) or bypass the Friedel-Crafts pathway entirely via directed lithiation[2].
Section 2: Troubleshooting & FAQs
Q1: I attempted a Friedel-Crafts acylation using AlCl₃ and 4-chlorobenzoyl chloride, but my reaction yielded a black, tar-like substance. What happened? A1: The black tar is polymerized furan. AlCl₃ is too harsh for furan substrates[1]. The strong Lewis acid coordinates with the oxygen atom of the furan ring, leading to ring-opening and cationic polymerization under thermal stress[3]. Solution: Switch to a milder Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂) or Tin(IV) Chloride (SnCl₄)[4]. Alternatively, transition to the organometallic route for significantly higher yields.
Q2: I switched to the organometallic route (2-furyllithium + 4-chlorobenzoyl chloride), but I am isolating a significant amount of a tertiary alcohol byproduct. How do I prevent this? A2: This is a classic over-addition problem. Acid chlorides are highly electrophilic. Once the initial ketone ((4-Chlorophenyl)(2-furyl)methanone) forms in situ, it is immediately attacked by a second equivalent of 2-furyllithium, forming a tertiary alcohol[5]. Solution: Replace 4-chlorobenzoyl chloride with 4-chloro-N-methoxy-N-methylbenzamide (a Weinreb amide). The Weinreb amide reacts with 2-furyllithium to form a stable, five-membered chelated tetrahedral intermediate[6]. This intermediate will not collapse into the highly reactive ketone until the reaction is quenched with aqueous acid, completely preventing the second addition[7].
Q3: How can I ensure the acylation occurs strictly at the 2-position of the furan ring? A3: In the organometallic route, regioselectivity is inherently controlled by the inductive effect of the furan oxygen. When treating furan with n-Butyllithium (n-BuLi), the most acidic proton (at the C2 position, adjacent to the heteroatom) is selectively abstracted, generating 2-furyllithium exclusively[8].
Section 3: Standardized Experimental Protocols
Protocol A: Mild Friedel-Crafts Acylation (BF₃·OEt₂ Catalyst)
Note: This protocol offers moderate yields but avoids cryogenic conditions.
-
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add 4-chlorobenzoyl chloride (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C. Dropwise, add BF₃·OEt₂ (1.2 equiv). Stir for 15 minutes to allow the acylium ion complex to form.
-
Substrate Addition: Slowly add furan (1.5 equiv) dissolved in DCM over 30 minutes. Maintain the temperature strictly at 0 °C to minimize side reactions.
-
Quench & Workup: After 2 hours, quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the ketone.
Protocol B: Organometallic Route via Weinreb Amide (High Yield)
Note: This is the industry-standard method for maximizing yield and purity.
-
Lithiation of Furan: In a flame-dried Schlenk flask under argon, dissolve furan (1.1 equiv) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise, add n-BuLi (1.1 equiv, 1.6 M in hexanes). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of 2-furyllithium. Self-Validation: The solution should turn a pale yellow[6].
-
Electrophile Addition: Re-cool the mixture to -78 °C. Slowly add a solution of 4-chloro-N-methoxy-N-methylbenzamide (1.0 equiv) in THF.
-
Chelation Control: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. The stable tetrahedral intermediate prevents over-addition[7].
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is typically >90% pure but can be recrystallized or passed through a short silica plug.
Section 4: Quantitative Data Comparison
| Synthesis Method | Reagents / Catalyst | Temperature | Regioselectivity (C2:C3) | Primary Byproduct | Typical Yield |
| Standard Friedel-Crafts | AlCl₃, 4-Chlorobenzoyl chloride | 0 °C to RT | N/A (Degradation) | Furan Polymers (Tar) | < 10% |
| Mild Friedel-Crafts | BF₃·OEt₂, 4-Chlorobenzoyl chloride | 0 °C | > 95:5 | 4-Chlorobenzoic acid | 45 - 60% |
| Organolithium (Acid Chloride) | n-BuLi, 4-Chlorobenzoyl chloride | -78 °C | > 99:1 | Tertiary Alcohol | 50 - 65% |
| Organolithium (Weinreb Amide) | n-BuLi, 4-Chloro-N-methoxy-N-methylbenzamide | -78 °C to RT | > 99:1 | Unreacted Amide (Trace) | 85 - 95% |
Section 5: Mechanistic Pathways
Figure 1: Furan acylation pathways comparing strong Lewis acid degradation vs. mild acylation.
Figure 2: Organometallic synthesis demonstrating chelation control via Weinreb Amide.
Section 6: References
-
Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (PMC) URL:[Link]
-
Friedel-Crafts acylation of furan [closed] Source: Chemistry Stack Exchange URL:[Link]
-
Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands Source: National Institutes of Health (PMC) URL:[Link]
-
Overview of Alcohols and Their Reactions Source: Scribd URL:[Link]
-
CHM 305: Classes of Alcohols and Organometallic Additions Source: National Open University of Nigeria (NOUN) URL:[Link]
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Technical Support Center: Troubleshooting Low Yield in Grignard Synthesis of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the Grignard synthesis of tertiary alcohols, a cornerstone reaction for carbon-carbon bond formation.[1] As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists and delve into the underlying chemical principles that govern the success of this powerful, yet sensitive, reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that can lead to diminished yields of the desired tertiary alcohol.
Problem 1: Low or No Product Formation, High Recovery of Starting Materials
Q1: My reaction didn't work. I recovered most of my starting ketone. What are the most likely reasons for complete reaction failure?
A1: The most common culprit for a failed Grignard reaction is the presence of acidic protons, most notably from water.[2] Grignard reagents are potent bases and will readily react with even trace amounts of moisture in your glassware, solvents, or starting materials, which quenches the reagent. Another frequent issue is the quality of the magnesium turnings. A passivating layer of magnesium oxide on the surface can prevent the reaction between the magnesium and the organic halide from initiating.[3]
Q2: I'm confident my reagents and glassware were dry, but my Grignard reagent failed to form or formed in very low concentration. What can I do?
A2: Sluggish or failed Grignard reagent formation is often due to the passivating oxide layer on the magnesium.[3] Here are several activation methods:
-
Mechanical Activation: In a glovebox or under an inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask with the magnesium. The iodine etches the magnesium surface, revealing fresh metal.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be used. Its reaction with magnesium produces ethylene gas, providing a visual indicator of activation.[3]
-
-
Entrainment: Add a small volume of a pre-formed Grignard reagent to initiate the reaction.
dot graph TD; A[Start: Low Yield of Grignard Reagent] --> B{Check Magnesium Quality}; B --> C[Passivating Oxide Layer?]; C --> D[Yes: Activate Magnesium]; D --> E[Mechanical Grinding]; D --> F[Chemical Etching (I₂)]; D --> G[Initiator (Dibromoethane)]; C --> H[No: Check Halide & Solvent]; H --> I{Anhydrous Conditions?}; I --> J[Yes: Proceed]; I --> K[No: Dry Solvent/Reagent]; subgraph Activation Methods E; F; G; end style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end caption: Decision workflow for troubleshooting Grignard reagent formation.
Q3: I purchased a commercial Grignard reagent. Can I assume the concentration on the bottle is accurate?
A3: No, it is never safe to assume the labeled concentration is accurate. Grignard reagents can degrade over time due to slow reactions with trace amounts of air or water that permeate the container's seal.[4] It is imperative to titrate your Grignard reagent immediately before use to determine its active concentration.[5][6] This ensures you are using the correct stoichiometry for your reaction.
Protocol 1: Titration of Grignard Reagent with Iodine
This method is quick, reliable, and provides a clear visual endpoint.
-
Preparation: In a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), accurately weigh a known amount of iodine (I₂). Dissolve it in a minimal amount of anhydrous THF or diethyl ether.
-
Titration: Cool the iodine solution to 0°C in an ice bath.[5] Slowly add the Grignard reagent dropwise via a syringe while stirring vigorously.
-
Endpoint: The endpoint is the sharp transition from a brown/yellow solution to colorless.[5]
-
Calculation: The molarity of the Grignard reagent can be calculated based on a 1:1 stoichiometry with iodine.
Problem 2: Low Yield of Tertiary Alcohol, but Starting Materials are Consumed
This scenario suggests that while the Grignard reagent was active, it was consumed by competing side reactions.
Q4: I isolated a significant amount of a secondary alcohol corresponding to my starting ketone. What causes this reduction reaction?
A4: The reduction of a ketone to a secondary alcohol occurs when the Grignard reagent possesses a β-hydrogen. The reaction can proceed through a six-membered cyclic transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[7] This is more prevalent with sterically hindered ketones where direct nucleophilic addition is slowed.[7]
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition over reduction.[5]
Q5: My main byproduct is my starting ketone, even after confirming my Grignard reagent was active. What is happening?
A5: This points to enolization. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[7][8] This is especially problematic with sterically bulky Grignard reagents or hindered ketones. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.[7]
-
Solutions:
-
Add the ketone solution slowly to the Grignard reagent at a low temperature (0 °C or below).[9] This keeps the concentration of the ketone low and favors the bimolecular addition reaction.
-
Consider using additives like cerium(III) chloride (CeCl₃). CeCl₃ can form a less basic, more nucleophilic "ate" complex with the Grignard reagent, which suppresses enolization.[9]
-
dot graph TD; subgraph "Grignard Reaction Pathways" A[Grignard Reagent + Ketone] --> B(Nucleophilic Addition); A --> C(Enolization); A --> D(Reduction); end B --> E[Tertiary Alcohol (Desired Product)]; C --> F[Enolate Intermediate]; F --> G[Starting Ketone (After Workup)]; D --> H[Secondary Alcohol (Byproduct)];
end caption: Competing reactions in Grignard synthesis of tertiary alcohols.
Q6: I've noticed a high-boiling byproduct in my crude product that seems to be a dimer of my Grignard's organic group (R-R). What is this and how can I prevent it?
A6: This byproduct is the result of a Wurtz coupling reaction.[10] In this side reaction, the Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form a new carbon-carbon bond, resulting in R-R.[11] This is more likely to occur at higher temperatures and higher concentrations of the organic halide during the formation of the Grignard reagent.[10]
-
Solution: Add the organic halide dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2] This keeps the instantaneous concentration of the halide low, minimizing the Wurtz coupling side reaction.
Problem 3: Product Loss During Workup and Purification
Q7: How can I optimize my workup procedure to maximize the isolated yield?
A7: The workup is a critical step where a significant amount of product can be lost.
-
Quenching: The reaction must be carefully quenched to neutralize any unreacted Grignard reagent and protonate the magnesium alkoxide product. Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5] This is generally preferred over strong acids like HCl, which can sometimes promote elimination side reactions with the tertiary alcohol product, especially if it is prone to forming a stable carbocation.
-
Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product. Perform multiple extractions (e.g., 3 times) as the product may have some water solubility.[5]
-
Emulsion Breaking: Emulsions often form due to the precipitation of magnesium salts. To break them, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases.[12] If the emulsion persists, filtering the mixture through a pad of Celite can be effective.[12]
Data & Reference Tables
Table 1: Common Solvents for Grignard Reactions
The choice of solvent is crucial as it stabilizes the Grignard reagent. All solvents must be anhydrous.
| Solvent | Boiling Point (°C) | Key Features |
| Diethyl Ether | 34.6 | Traditional choice, good for initiating the reaction. Low boiling point can be a limitation.[13] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point than ether, can solvate the Grignard reagent more effectively.[3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A "greener" alternative with a higher boiling point and less prone to peroxide formation than THF.[14] |
| Cyclopentyl methyl ether (CPME) | 106 | Another green solvent option with a high boiling point and good performance in many Grignard reactions.[14] |
Table 2: Common Drying Agents for Solvents
Using anhydrous solvents is critical for the success of the Grignard reaction.[15][16]
| Drying Agent | Suitable For | Comments |
| Sodium metal (with benzophenone indicator) | Ethers (e.g., THF, diethyl ether) | Highly effective for removing water and oxygen. The benzophenone ketyl radical provides a deep blue/purple color indicating anhydrous conditions.[15] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons | Very effective and versatile, but slow. Reacts with water to produce hydrogen gas.[15] |
| Molecular Sieves (3Å or 4Å) | Most aprotic solvents | Convenient and effective for pre-drying or storing solvents. Must be activated by heating before use.[17] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Pre-drying solvents, workup | Fast and high capacity, but can be slightly acidic.[18] |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wax Studios. (2026, March 12). Grignard Reaction With Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]
-
RSC Publishing. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. DOI:10.1039/C3GC40702K. Retrieved from [Link]
-
American Chemical Society. (n.d.). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Retrieved from [Link]
-
Fiveable. (2025, August 15). Wurtz Reaction: Organic Chemistry Study Guide. Retrieved from [Link]
-
Reddit. (2026, February 5). What do Grignard reagents in ether decompose into over time? : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 12.3.3: Wurtz reaction. Retrieved from [Link]
-
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Reddit. (2017, July 7). Grignard decomposition : r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]
- Unknown Source. (n.d.). 19. The Grignard Reaction.
-
CK-12 Foundation. (2026, January 1). Reaction with Metals - Haloalkanes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
-
KidzSearch Wiki. (2021, September 6). Grignard reaction Facts for Kids. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, August 29). Drying ether for Grignard. Retrieved from [Link]
-
YouTube. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS. Retrieved from [Link]
-
Organic chemistry teaching - WordPress.com. (2015, July 31). Reactions of Grignard reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Retrieved from [Link]
-
NEET coaching. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]
-
Fiveable. (2025, August 15). Grignard Reactions: Intro to Chemistry Study Guide |.... Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
YouTube. (2024, November 21). Titrating Grignard Reagents #shorts. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved from [Link]
-
YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF. Retrieved from [Link]
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(4-Chlorophenyl)(2-furyl)methanone stability and degradation pathways
Technical Support Center: (4-Chlorophenyl)(2-furyl)methanone Stability & Degradation
Welcome to the Technical Support Center for handling, troubleshooting, and profiling (4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4). As an aryl-heteroaryl ketone, this compound presents unique stability challenges due to the dual reactivity of its electron-rich furan ring and its photo-active diaryl methanone core.
This guide is designed for researchers and drug development professionals to troubleshoot unexpected degradation, validate experimental protocols, and interpret complex analytical data.
Section 1: Frequently Asked Questions (FAQs) - Storage & Handling
Q: Why does my stock solution of (4-Chlorophenyl)(2-furyl)methanone turn yellow/brown over time on the benchtop? A: This discoloration is primarily driven by photochemical degradation. Diaryl ketones possess long-lived triplet excited states upon absorption of ambient UV/visible light[1][2]. In the presence of hydrogen donors (e.g., protic solvents) or trace metals, the carbonyl group undergoes Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to form a highly reactive ketyl radical[3][4]. Concurrently, the furan ring is highly susceptible to auto-oxidation. Actionable Fix: Always store stock solutions in amber glass vials at -20°C. If using the compound in photoredox catalysis, degas your solvents (via freeze-pump-thaw) to prevent singlet oxygen formation, which rapidly degrades the furan moiety.
Q: Is the compound stable in acidic or basic aqueous buffers? A: The compound is relatively stable in neutral to mildly basic conditions (pH 7–9). However, under strongly acidic conditions (pH < 3), the furan ring is prone to electrophilic ring-opening reactions, particularly if trace nucleophiles (like water or alcohols) are present.
Section 2: Troubleshooting Guide - Biological & Oxidative Degradation
The Issue: Rapid clearance of the compound in in vitro liver microsomal (HLM/RLM) assays, accompanied by poor mass balance and covalent binding to proteins.
The Causality (Expert Insight): The primary metabolic liability of (4-Chlorophenyl)(2-furyl)methanone is the furan ring. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the furan ring, generating highly electrophilic intermediates. Depending on the exact enzymatic pocket and electronic distribution, this oxidation yields either a furan epoxide or a cis-enedione[5][6]. These reactive metabolites are highly toxic; they rapidly alkylate cellular nucleophiles such as proteins and DNA[7][8]. This phenomenon is a well-documented structural alert in medicinal chemistry[5].
Self-Validating Protocol: Reactive Metabolite Trapping Assay To prove that CYP450-mediated furan oxidation is the cause of your compound's degradation, you must trap the transient cis-enedione intermediate using Glutathione (GSH)[6][7].
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Incubation Mixture: Combine human liver microsomes (1 mg/mL final protein concentration), 10 µM (4-Chlorophenyl)(2-furyl)methanone, and 5 mM GSH (the trapping agent).
-
Control Systems (Critical for Trustworthiness):
-
Control A: Exclude NADPH (proves degradation is CYP450-dependent).
-
Control B: Exclude GSH (establishes baseline intrinsic clearance without trapping).
-
-
Initiation & Quenching: Pre-warm to 37°C for 5 mins. Initiate the reaction by adding 1 mM NADPH. Incubate for 60 minutes. Quench with 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 15,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS. Look for the specific GSH-adduct mass shift (see Table 1).
Section 3: Troubleshooting Guide - Photochemical Instability
The Issue: Unexpected dimerization or cross-coupling products observed during synthesis, or when the compound is exposed to blue/UV light.
The Causality (Expert Insight): Aryl ketones are classic photoredox active moieties. Upon photon absorption, the methanone core is excited to a triplet state. In the presence of a sacrificial reductant or an amine, it undergoes SET to form a ketyl radical anion[9][10]. This ketyl radical can undergo pinacol coupling (dimerization) or cross-couple with other radicals in the system (e.g., β-enaminyl radicals)[3][11]. Furthermore, the excited diaryl ketone can act as an oxidase-type photocatalyst, abstracting hydrogen atoms from solvents (like THF) to initiate radical cascades[1][12].
Self-Validating Protocol: Photostability and Radical Trapping To determine if ketyl radical formation is destroying your starting material:
-
Solvent Setup: Dissolve the compound (1 mM) in degassed acetonitrile.
-
Radical Scavenger: Add 2 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) to the solution. TEMPO rapidly and specifically traps carbon-centered radicals, including ketyl radicals.
-
Irradiation: Expose the vial to the specific light source used in your lab (e.g., 440 nm blue LEDs) for 2 hours.
-
Analysis: Run LC-MS. If the compound is degrading via a ketyl radical pathway, the degradation will be halted by TEMPO, and you will observe a TEMPO-ketyl adduct (m/z = Parent + 156).
Section 4: Quantitative Data & Analytical Signatures
Use this table to rapidly identify degradation products in your LC-MS/MS traces.
| Degradation Pathway | Mechanism / Catalyst | Reactive Intermediate | Final Stable Product / Adduct | LC-MS Signature (Δ m/z) |
| Oxidative (Biological) | CYP450 Oxidation[5] | cis-Enedione / Epoxide | GSH-trapped Adduct | +323 Da (+16 for O, +307 for GSH) |
| Oxidative (Chemical) | Auto-oxidation / O₃[13] | Criegee Intermediate | Carboxylic acids / Aldehydes | Variable (Ring cleavage fragments) |
| Photochemical | SET / Light (hv)[9] | Ketyl Radical Anion | Pinacol Dimer | +206 Da (2x Parent + 2H) |
| Photochemical (Trapped) | SET + TEMPO | Ketyl Radical | TEMPO-Adduct | +156 Da |
Section 5: Pathway & Workflow Visualizations
Mechanistic Degradation Pathways
The following diagram illustrates the divergent degradation pathways of (4-Chlorophenyl)(2-furyl)methanone depending on the environment (Biological Oxidation vs. Photochemical Reduction).
Caption: Divergent degradation pathways: CYP450-mediated furan oxidation vs. photochemical ketyl radical formation.
Experimental Workflow for Stability Profiling
This diagram outlines the self-validating experimental workflow required to troubleshoot and identify the exact degradation mechanism.
Caption: Step-by-step experimental workflow for isolating and identifying oxidative vs. photochemical degradation.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.[Link]
-
Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A. G., & MacMillan, D. W. C. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society (Princeton University).[Link]
-
Seo, H., & Jamison, T. F. (2019). Catalytic Generation and Use of Ketyl Radical from Unactivated Aliphatic Carbonyl Compounds. Organic Letters (MIT DSpace).[Link]
-
Sun, Y., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. Ecotoxicology and Environmental Safety.[Link]
-
Wang, Y., et al. (2024). 1,3-Butadiene Dicarbofunctionalization Enabled by the Dual Role of Diaryl Ketone in Photo-HAT/Chromium Catalysis. Organic Letters.[Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges for Chlorinated Organic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges encountered when working with chlorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who require high-purity chlorinated compounds for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common hurdles in your experiments.
I. Troubleshooting Guides
This section provides practical, step-by-step solutions to specific problems you may encounter during the purification of chlorinated organic compounds.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid chlorinated organic compounds, but it can present several challenges.[1][2][3][4]
Problem: My chlorinated compound "oils out" during recrystallization.
-
Causality: This phenomenon occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when the presence of significant impurities depresses the melting point.[5] The compound melts in the hot solvent instead of dissolving, and upon cooling, it separates as an oil rather than forming crystals.
-
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the solution's saturation point. Allow the solution to cool slowly.[5]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, employ a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.[6] This indicates the saturation point has been reached.
-
Lower the Cooling Temperature: If your compound remains an oil at room temperature, try further cooling the solution in an ice bath or freezer to induce crystallization.[5]
-
Problem: Poor or no crystal formation upon cooling.
-
Causality: The solution may be too dilute, or there may be no nucleation sites for crystal growth to begin. Slow crystallization is key to forming pure crystals.[2]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Ensure the solution cools slowly to allow for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.
-
Flash Chromatography Challenges
Flash chromatography is a cornerstone of purification for many organic compounds, including chlorinated ones. However, the unique properties of chlorinated compounds can lead to specific issues.
Problem: Poor separation of chlorinated isomers or closely related impurities.
-
Causality: Positional isomers of chlorinated compounds often have very similar polarities, making them difficult to separate using standard chromatography conditions.[5] The electronic effects of the chlorine atom can influence the molecule's interaction with the stationary phase.[5]
-
Solutions:
-
Optimize the Solvent System:
-
Solvent Screening: Experiment with different solvent systems of varying polarities. A table of common solvents and their properties can be a useful guide.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar Rf values.[5]
-
-
Try a Different Stationary Phase:
-
Normal-Phase vs. Reversed-Phase: If normal-phase chromatography (e.g., silica gel) is ineffective, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.[5]
-
Alternative Normal Phases: Consider using alumina or a diol-functionalized silica column, which can offer different selectivity for polar compounds.[7]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers higher resolution and a wider variety of stationary phases.
-
Problem: Peak tailing of acidic or basic chlorinated compounds.
-
Causality: Acidic or basic functional groups on your chlorinated compound can interact strongly with the stationary phase (e.g., silica gel), leading to peak tailing.
-
Solutions:
-
Add a Modifier to the Mobile Phase:
-
For Acidic Compounds: Add a small amount of a weak acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the acidic compound and reduce its interaction with the stationary phase.
-
For Basic Compounds: Add a small amount of a weak base, such as triethylamine or pyridine, to the mobile phase to saturate the active sites on the silica gel and improve peak shape.
-
-
Distillation Difficulties
Distillation is a common method for purifying liquid chlorinated compounds, especially on a large scale.
Problem: Inability to separate chlorinated compounds with close boiling points.
-
Causality: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >50°C).
-
Solution:
-
Fractional Distillation: Use a fractionating column to provide multiple theoretical plates for vaporization and condensation, allowing for the separation of compounds with closer boiling points.
-
Problem: Thermal decomposition of the chlorinated compound during distillation.
-
Causality: Some chlorinated organic compounds are thermally labile and can decompose at their atmospheric boiling points.
-
Solution:
-
Vacuum Distillation: By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation to occur at a temperature below its decomposition point.
-
Activated Carbon Treatment Issues
Activated carbon is widely used for removing organic impurities from solutions and is particularly effective for many chlorinated compounds.[8][9][10][11]
Problem: Incomplete removal of chlorinated organic impurities.
-
Causality: The capacity of the activated carbon may be exceeded, or the contact time may be insufficient for effective adsorption. The choice of activated carbon can also play a role, as different source materials and manufacturing processes result in varying performance characteristics.[8]
-
Solutions:
-
Increase Contact Time: Reduce the flow rate of the solution through the activated carbon bed.
-
Increase the Amount of Activated Carbon: Use a larger volume of activated carbon to ensure sufficient capacity for the level of contamination.
-
Select the Appropriate Activated Carbon: The choice of activated carbon (e.g., from coconut shells or coal) can impact its effectiveness for specific organic compounds.[8]
-
Problem: Bacterial growth on the activated carbon bed.
-
Causality: The large surface area of activated carbon provides an ideal environment for bacterial proliferation, especially when removing chlorine from water.[8][9]
-
Solution:
-
Regular Replacement: Activated carbon cartridges should be changed regularly to prevent bacterial buildup and shedding.[9]
-
Backwashing: In larger systems, periodic backwashing can help to remove accumulated biomass.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions that researchers and scientists have about the purification of chlorinated organic compounds.
Q1: How do I choose the best purification method for my chlorinated organic compound?
The choice of purification method depends on several factors, including the physical state of your compound (solid or liquid), its stability, the nature of the impurities, and the required scale of purification.
Decision-Making Workflow for Purification Method Selection:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Activated Carbon Filters – Water Professionals [waterprofessionals.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 11. Activated Carbon Filters & Chlorine Reduction [jder-cintropur.co.nz]
Technical Support Center: Resolving Enantiomers of Chiral Methanone Derivatives
Welcome to the technical support center for the resolution of chiral methanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) structured to address the specific challenges encountered during experimental work. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: From Theory to Practice
This section is dedicated to tackling the common hurdles you may face during the resolution of chiral methanones. The question-and-answer format is designed to quickly pinpoint your issue and provide actionable solutions.
Chiral High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing poor or no resolution between my methanone enantiomers on a chiral HPLC column?
Poor resolution in chiral HPLC is a frequent issue that can stem from several factors.[1] A systematic approach is often the most effective way to diagnose and solve the problem.
-
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP.[2] If the chosen CSP does not have the correct chiral recognition mechanism for your methanone derivative, you will not achieve separation.
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[3][4] For methanone derivatives, which often contain aromatic rings and a central carbonyl group, CSPs that facilitate π-π interactions, hydrogen bonding, and dipole-dipole interactions are often successful.[5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.[6]
-
Solution:
-
Solvent Polarity: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).
-
Additives: For basic methanones, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape by minimizing interactions with residual silanols on the silica support.[1] Conversely, for acidic methanones, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]
-
Solution: Generally, lower temperatures enhance enantioselectivity by strengthening the transient diastereomeric interactions.[1] However, this is not a universal rule, and in some cases, higher temperatures can improve resolution or even reverse the elution order.[1] It is crucial to control and optimize the column temperature for your specific separation.
-
Question 2: My chromatogram shows significant peak tailing. What are the causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is often due to secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based CSP can interact strongly with basic or highly polar analytes, causing tailing.
-
Solution: As mentioned above, adding a competitive amine like DEA to the mobile phase can mitigate these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade.
Diastereomeric Crystallization
Question 1: I'm not getting any crystals to form, even after cooling and prolonged stirring. What's going wrong?
The absence of crystal formation usually points to issues with supersaturation or nucleation.[7]
-
Insufficient Supersaturation: The solution may be too dilute for the diastereomeric salt to precipitate.[8]
-
Inhibition of Nucleation: Even in a supersaturated solution, the initial formation of crystal nuclei can be kinetically hindered.
-
Impurities: The presence of impurities can interfere with the formation of a crystal lattice.[8]
-
Solution: Ensure that both your racemic methanone and the resolving agent are of high purity.[7]
-
Question 2: My product is "oiling out" instead of crystallizing. How can I prevent this?
"Oiling out" happens when the solute separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[8][9]
-
Reduce Supersaturation:
-
Control Cooling Rate:
-
Solution: Employ a very slow and controlled cooling rate to prevent a rapid drop in solubility.[9]
-
-
Change Solvent System:
-
Solution: A systematic solvent screen is recommended to find a system where the diastereomeric salt is less soluble and has a higher melting point.[8]
-
Question 3: The diastereomeric excess (d.e.) of my crystals is low. How can I improve the purity?
Low d.e. indicates that the two diastereomers have similar solubilities in your chosen solvent, leading to co-precipitation.[7]
-
Optimize the Solvent: The choice of solvent is the most critical factor for achieving high selectivity.[8]
-
Solution: Conduct a solvent screen to identify a solvent system that maximizes the solubility difference between the two diastereomeric salts.[7]
-
-
Control the Kinetics: Sometimes, one diastereomer crystallizes faster (kinetic product) while the other is more stable (thermodynamic product).[10]
-
Recrystallization:
-
Solution: Perform one or more recrystallizations of the enriched solid to improve the diastereomeric purity.[7]
-
Enzymatic Resolution
Question 1: My enzymatic kinetic resolution is very slow or not proceeding at all. What are the potential issues?
Slow or stalled enzymatic reactions can be due to a variety of factors related to the enzyme's activity and the reaction conditions.
-
Enzyme Inactivation: Enzymes are sensitive to their environment.
-
Solution:
-
pH and Temperature: Ensure the pH and temperature of the reaction medium are within the optimal range for the specific enzyme you are using (e.g., a lipase or a Baeyer-Villiger monooxygenase).[13]
-
Solvent Effects: Some organic solvents can denature enzymes. If using a co-solvent, ensure it is compatible with your enzyme.
-
-
-
Substrate Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme's activity.
-
Solution: Try running the reaction at a lower substrate concentration.
-
-
Cofactor Limitation: Some enzymes, particularly oxidoreductases like ketoreductases, require cofactors (e.g., NADPH, NADH) for their activity.[14]
-
Solution: Ensure that the cofactor is present in sufficient concentration and that a cofactor regeneration system is in place if necessary.
-
Question 2: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
Low enantioselectivity means the enzyme is not discriminating effectively between the two enantiomers.
-
Screen Different Enzymes: The most effective way to improve enantioselectivity is often to screen a panel of different enzymes (e.g., various lipases or ketoreductases).[14][15]
-
Optimize Reaction Conditions:
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes increase the E-value.
-
Solvent: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.
-
pH: For some enzymes, adjusting the pH can impact selectivity.[13]
-
-
-
Dynamic Kinetic Resolution (DKR): If your methanone can be racemized in situ, coupling the enzymatic resolution with a racemization catalyst can lead to a dynamic kinetic resolution, allowing for a theoretical yield of 100% of a single enantiomer.[14][16]
II. Frequently Asked Questions (FAQs)
This section addresses broader, more fundamental questions about the principles and strategies for resolving chiral methanone derivatives.
Question 1: What are the main methods for resolving chiral methanones, and how do I choose the best one?
The primary methods for resolving chiral methanones are chiral chromatography, diastereomeric crystallization, and enzymatic resolution.[17][18] The choice of method depends on several factors, including the scale of the separation, the properties of the methanone derivative, and the available resources.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase.[2] | Broad applicability, high accuracy for ee determination, both analytical and preparative scale.[2][19] | High cost of chiral columns and solvents, can be time-consuming to develop methods.[17] | Analytical determination of enantiomeric excess (ee), small to medium-scale preparative separations. |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility) and can be separated by crystallization.[20][21] | Cost-effective for large-scale separations, well-established technique.[19] | Trial-and-error process to find a suitable resolving agent and solvent, maximum yield of 50% for the desired enantiomer.[20] | Large-scale industrial production of enantiomerically pure compounds. |
| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[22][23] | High enantioselectivity, mild reaction conditions, environmentally friendly.[13] | Limited to substrates that are accepted by the enzyme, can be slower than chemical methods. | Synthesis of optically active compounds where high selectivity is crucial. |
Question 2: What is the principle of chiral recognition in HPLC?
Chiral recognition in HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[3] These interactions are typically a combination of:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
The difference in the stability of these transient complexes for the two enantiomers leads to different retention times on the column, allowing for their separation.[3]
Question 3: How do I select a chiral resolving agent for diastereomeric crystallization?
The selection of a chiral resolving agent is largely empirical.[20] However, some general guidelines can be followed:
-
Functional Group Compatibility: The resolving agent must have a functional group that can react with a functional group on your methanone derivative to form a salt. For example, if your methanone has a basic nitrogen, you would use a chiral acid (e.g., tartaric acid, mandelic acid) as the resolving agent.[20][21]
-
Structural Rigidity: Resolving agents with rigid structures often provide better discrimination between enantiomers.
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and at a reasonable cost, especially for large-scale applications.
-
Screening: It is common practice to screen a variety of resolving agents to find the one that gives the best separation.[20]
Question 4: What is "Dynamic Kinetic Resolution" and when is it useful?
Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[14][16] This allows the less reactive enantiomer to be continuously converted into the more reactive one, making it possible to obtain the desired product with a theoretical yield of up to 100%.[15][16]
DKR is particularly useful when:
-
The starting material is inexpensive.
-
A suitable method for racemizing the starting material under the reaction conditions is available.
-
The goal is to maximize the yield of a single enantiomer from a racemic mixture.
III. Experimental Protocols & Visualizations
Protocol 1: General Workflow for Chiral HPLC Method Development
-
Column Selection: Choose 3-4 chiral columns with different stationary phases for initial screening (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).[4]
-
Mobile Phase Screening:
-
Prepare a stock solution of your racemic methanone derivative.
-
For each column, test a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
If necessary, add a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA).[1]
-
-
Temperature Optimization: Once partial separation is achieved, investigate the effect of column temperature (e.g., 10°C, 25°C, 40°C) on the resolution.[1]
-
Flow Rate Adjustment: Fine-tune the flow rate to optimize the balance between resolution and analysis time. Lower flow rates often improve resolution.[6]
-
Method Validation: Once optimal conditions are found, validate the method for robustness, linearity, and accuracy.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Resolving Agent and Solvent Selection: Based on the functional groups of your methanone and preliminary screening, select a chiral resolving agent and a suitable solvent.
-
Salt Formation: Dissolve the racemic methanone in the chosen solvent. Add the chiral resolving agent (typically 0.5 to 1.0 equivalents). Stir the mixture, warming if necessary, to ensure complete salt formation.
-
Crystallization:
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine their diastereomeric excess by a suitable analytical method (e.g., chiral HPLC or NMR spectroscopy).
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in a suitable solvent and neutralize it with an acid or base to liberate the free enantiomer. Extract the enantiomer into an organic solvent, dry, and concentrate to obtain the purified product.
Caption: Decision Tree for Crystallization Issues.
IV. References
-
BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem. Retrieved from
-
Secundo, F., et al. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. SciSpace. Retrieved from
-
Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from
-
Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Retrieved from
-
Garrido, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Nature. Retrieved from
-
Ma, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Retrieved from [Link]
-
Farkas, V., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem. Retrieved from
-
Kannappan, V. (2025). Unconventional Approaches in Chiral Resolution: New Horizons. Chiralpedia. Retrieved from _
-
Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. Retrieved from
-
Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology. Retrieved from
-
BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution. BenchChem. Retrieved from
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. Retrieved from
-
Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. Retrieved from
-
Sumika Chemical Analysis Service. Selection Method of Chiral Stationary Phases. Technical News. Retrieved from
-
Wikipedia. (2023). Kinetic resolution. Wikipedia. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from
-
Mitchell, J. H., et al. (n.d.). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development. Retrieved from
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
YouTube. (2022). Stereochemistry: Kinetic Resolution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. microbenotes.com [microbenotes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 15. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Unconventional Approaches in Chiral Resolution: New Horizons – Chiralpedia [chiralpedia.com]
- 18. drpress.org [drpress.org]
- 19. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
Technical Support Center: Preventing N-Oxide Formation in Pyridine-Containing Reactions
Welcome to the Technical Support Center. A frequent and frustrating challenge in late-stage functionalization and complex API synthesis is the unintended oxidation of pyridine rings to pyridine N-oxides. Because the pyridine nitrogen possesses a highly nucleophilic sp2 -hybridized lone pair, it rapidly reacts with electrophilic oxidants (e.g., mCPBA, H2O2 , oxone, dioxiranes) intended for other functional groups like alkenes or thioethers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress this side reaction or reverse it under exceptionally mild conditions.
Troubleshooting Guides & FAQs
Q1: I am performing an epoxidation using mCPBA on a molecule containing a pyridine ring. The alkene epoxidizes, but I am getting 50% conversion to the pyridine N-oxide. How can I prevent this without changing my oxidant?
A: Use in situ Brønsted acid protection. Mechanistic Causality: The oxidation of pyridine by peracids is an electrophilic process. By adding a strong Brønsted acid such as Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (TsOH) prior to the oxidant, you protonate the basic nitrogen. This converts the neutral pyridine into a positively charged pyridinium ion. The positive charge drastically lowers the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), rendering it completely unreactive toward electrophilic oxygen transfer[1]. This strategy effectively deactivates the proximal C–H and heteroatom sites during harsh oxidative conditions[2]. Actionable Step: Add 1.2 equivalents of TFA to your reaction mixture and stir for 10 minutes before adding mCPBA. During the basic aqueous workup (e.g., saturated NaHCO3 ), the pyridinium is deprotonated, yielding your intact pyridine.
Q2: My substrate contains an acid-sensitive acetal group, so I cannot use TFA. Are there non-acidic ways to mask the pyridine nitrogen during oxidation?
A: Utilize Lewis acid complexation. Mechanistic Causality: If Brønsted acids cause substrate degradation, Lewis acids such as Boron trifluoride etherate ( BF3⋅OEt2 ) or Magnesium perchlorate ( Mg(ClO4)2 ) can serve as reversible protecting groups. The metal ion or Lewis acid coordinates directly to the nitrogen lone pair. This binding interaction provides profound steric shielding and electronic deactivation against oxidants without drastically lowering the pH of the system[1]. Actionable Step: Pre-treat the substrate with 1.1 equivalents of Mg(ClO4)2 in your reaction solvent at 0 °C before introducing the oxidant. The complex is easily broken during workup with a mild aqueous base or standard aqueous extraction.
Q3: I have already formed the pyridine N-oxide as an unavoidable byproduct during a harsh oxidation step. What is the mildest way to reduce it back to the pyridine without cleaving my newly formed epoxide?
A: Perform a mild deoxygenation using diboron reagents. Mechanistic Causality: Traditional N-oxide reductions rely on harsh reagents like PCl3 (which can cause competitive chlorination) or catalytic hydrogenation (which can inadvertently reduce alkenes or epoxides). Diboron reagents, such as bis(pinacolato)diboron ( B2pin2 ) or bis(catecholato)diboron ( B2cat2 ), offer an exceptionally mild, metal-free alternative. The reaction is driven by the extreme oxophilicity of boron, which forms a stable B–O bond and releases the deoxygenated pyridine without affecting sensitive functional groups[3].
Data Presentation: Strategy Comparison
| Strategy | Reagents | Mechanism of Action | Pros | Cons | Best Suited For |
| Brønsted Acid Protection | TFA, TsOH, TfOH | Protonates nitrogen, lowering HOMO energy to repel electrophiles. | Highly effective, inexpensive, easy aqueous workup. | Incompatible with acid-sensitive groups (e.g., acetals, silyl ethers). | Robust substrates requiring harsh oxidations (e.g., mCPBA, oxone). |
| Lewis Acid Complexation | BF3⋅OEt2 , Mg(ClO4)2 | Coordinates to lone pair, providing steric and electronic shielding. | Tolerates mild acid-sensitive functional groups. | Requires strictly anhydrous conditions; potential Lewis acid side reactions. | Substrates where Brønsted acids cause degradation. |
| Post-Oxidation Rescue | B2pin2 , B2cat2 | Boron oxophilicity drives selective O–B bond formation and cleavage. | Exceptionally mild, metal-free, high functional group tolerance. | Adds a synthetic step; B2cat2 can be moisture sensitive. | Late-stage APIs where N-oxide formation is unavoidable. |
Experimental Protocols
Protocol A: In situ TFA Protection During mCPBA Epoxidation
This self-validating protocol ensures complete protonation prior to the introduction of the oxidant.
-
Preparation: Dissolve the pyridine-containing alkene substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere ( N2 or Ar) and cool to 0 °C.
-
Protonation: Dropwise add Trifluoroacetic acid (TFA, 1.2 mmol, 1.2 equiv). Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the pyridinium trifluoroacetate salt.
-
Oxidation: Slowly add mCPBA (1.1 mmol, 1.1 equiv, assuming 77% purity) in portions. Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitor via TLC/LC-MS).
-
Quench & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (10 mL) to destroy excess oxidant. Add saturated aqueous NaHCO3 (15 mL) and stir vigorously for 30 minutes to neutralize the TFA and liberate the free pyridine base.
-
Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Mild Deoxygenation of Pyridine N-Oxide using B2pin2
A highly selective rescue workflow for sensitive substrates[3].
-
Preparation: In an oven-dried Schlenk flask, dissolve the pyridine N-oxide substrate (1.0 mmol) in anhydrous acetonitrile ( CH3CN , 5 mL).
-
Reagent Addition: Add bis(pinacolato)diboron ( B2pin2 , 1.1 mmol, 1.1 equiv) to the solution.
-
Reaction: Heat the mixture to 70 °C under a nitrogen atmosphere. Stir for 6–10 hours. (Note: If using the more reactive bis(catecholato)diboron ( B2cat2 ), the reaction can be performed at 25 °C for 3 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove boron byproducts.
-
Isolation: Dry the organic phase over MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Visualizations
Mechanistic pathways of pyridine oxidation and acid-mediated protection strategies.
Workflow for the mild deoxygenation of pyridine N-oxides using diboron reagents.
References
-
[3] Reduction of Amine N-Oxides by Diboron Reagents. PubMed Central (PMC) - NIH. 3
-
[1] Tuning hydrogen atom abstraction from the aliphatic C–H bonds of basic substrates by protonation. Control over selectivity by C–H deactivation. ResearchGate. 1
-
[2] Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes. National Science Foundation (NSF). 2
Sources
Scaling up the synthesis of (4-Chlorophenyl)(2-furyl)methanone from lab to pilot plant
Process Chemistry Technical Support Center: Pilot Plant Scale-Up for (4-Chlorophenyl)(2-furyl)methanone
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and chemical engineers scaling up the synthesis of (4-Chlorophenyl)(2-furyl)methanone (CAS: 13365-63-4). This transformation relies on the Friedel-Crafts acylation of furan with 4-chlorobenzoyl chloride. While seemingly trivial at the bench scale, transitioning this highly exothermic, gas-evolving electrophilic aromatic substitution to a 50 L or 500 L pilot reactor introduces severe thermodynamic, kinetic, and chemical compatibility challenges.
Below, you will find our self-validating protocols, mechanistic workflows, and troubleshooting FAQs designed to ensure a safe and high-yielding scale-up.
Process Workflow & Mechanistic Pathway
Pilot plant workflow for furan acylation, emphasizing thermal and off-gas control.
Mechanistic pathway of furan acylation via an acylium ion and C-2 sigma complex.
Troubleshooting & FAQs
Q1: During our lab-to-pilot transition, our reaction mixture turned into a black, tar-like substance with near-zero yield. We used standard AlCl3 . What caused this? Causality & Solution: You are observing catastrophic cationic polymerization. Furan is a highly electron-rich, 1[1]. Classical Friedel-Crafts conditions utilizing strong Lewis acids like aluminum chloride ( AlCl3 ) cause the furan ring to rapidly polymerize and decompose, leading to 2[2]. Actionable Fix: Abandon AlCl3 . For furan acylation, you must use a milder Lewis acid such as SnCl4 , ZnCl2 , or BF3⋅OEt2 [1]. Alternatively, modern pilot plants are shifting toward heterogeneous catalysts like3[3], which provide excellent regioselectivity without degrading the furan ring.
Q2: We switched to SnCl4 , but we are still seeing incomplete conversion unless we use a stoichiometric excess of the catalyst. Why doesn't a catalytic amount work? Causality & Solution: This is a fundamental thermodynamic limitation of Friedel-Crafts acylations. The newly formed ketone product—(4-Chlorophenyl)(2-furyl)methanone—contains a highly basic carbonyl oxygen that forms a4[4]. This effectively removes the catalyst from the catalytic cycle (product inhibition)[2]. Actionable Fix: You must use at least 1.05 to 1.1 equivalents of the Lewis acid relative to the 4-chlorobenzoyl chloride. Ensure your quenching step (usually cold aqueous HCl or ice water) is vigorous enough to hydrolyze and break this Lewis acid-ketone complex during workup.
Q3: How do we manage the thermodynamics and off-gassing at the 50 L pilot scale? Causality & Solution: Scaling up drastically reduces the surface-area-to-volume ratio of your reactor, limiting heat dissipation. The generation of the acylium ion and subsequent electrophilic aromatic substitution are highly exothermic. Furthermore, the reaction generates4[4], which can cause dangerous over-pressurization. Actionable Fix:
-
Controlled Dosing: Do not mix all reagents upfront. Charge the reactor with furan, solvent, and the Lewis acid. Dose the 4-chlorobenzoyl chloride solution dropwise over 2-3 hours[2].
-
Thermal Control: Maintain the internal reactor temperature strictly between 0 °C and 5 °C using a cryogenic cooling jacket.
-
Scrubbing System: Route the reactor vent through a caustic scrubber (e.g., 10% NaOH solution) to neutralize the evolved HCl gas safely.
Q4: We are detecting a minor isomeric impurity in our HPLC traces. How do we ensure strict regioselectivity for the 2-position? Causality & Solution: Furan undergoes electrophilic attack preferentially at the C-2 position because the resulting σ -complex (arenium ion) is stabilized by three resonance structures, compared to only two for C-3 attack. However, at elevated temperatures, the reaction can thermodynamically equilibrate, leading to C-3 acylated impurities. Actionable Fix: Strict temperature control (≤ 5 °C) ensures the reaction remains under kinetic control, exclusively yielding the 2-furyl isomer.
Quantitative Data: Catalyst Performance Comparison
To aid in process design, the following table summarizes the quantitative performance of various catalysts for the acylation of furan with 4-chlorobenzoyl chloride.
| Catalyst System | Equivalents Required | Furan Compatibility | Regioselectivity (C-2 : C-3) | Typical Yield | Scalability / Pilot Suitability |
| AlCl3 | 1.1 | Poor (Polymerization) | N/A (Decomposition) | < 10% | Not Recommended [1][2] |
| BF3⋅OEt2 | 1.1 | Good | > 98:2 | 75 - 80% | Moderate (Corrosive, handling issues)[1] |
| SnCl4 | 1.05 | Excellent | > 99:1 | 85 - 90% | High (Standard for pilot scale) |
| Zeolite HBEA | Catalytic (20 wt%) | Excellent | > 95:5 | 70 - 75% | High (Green chemistry, reusable)[3] |
Self-Validating Pilot Plant Protocol
This protocol utilizes SnCl4 in dichloromethane (DCM) and incorporates mandatory analytical hold points to ensure a self-validating system.
Phase 1: Reactor Preparation & Activation
-
Purge & Inertion: Purge a 50 L glass-lined reactor with ultra-high purity N2 for 30 minutes to ensure a strictly anhydrous environment. Moisture will prematurely hydrolyze the SnCl4 [2].
-
Charging: Charge 20 L of anhydrous DCM and 1.00 kg (14.7 mol, 1.0 equiv) of furan.
-
Catalyst Addition: Cool the reactor to 0 °C. Slowly charge 4.02 kg (15.4 mol, 1.05 equiv) of anhydrous SnCl4 . Causality: The slight excess of catalyst ensures complete activation of the electrophile and compensates for product inhibition[2].
Phase 2: Controlled Electrophilic Dosing 4. Dosing Solution: In a separate dosing vessel, dissolve 2.45 kg (14.0 mol, 0.95 equiv) of 4-chlorobenzoyl chloride in 5 L of anhydrous DCM. Causality: Using the acid chloride as the limiting reagent prevents unreacted electrophile from complicating the downstream crystallization. 5. Addition: Dose the acid chloride solution into the main reactor over 3 hours. Modulate the dosing rate to maintain an internal temperature strictly between 0 °C and 5 °C. Ensure the vent is actively routing HCl gas to the NaOH scrubber. 6. Self-Validation Hold (Analytical Check): After 1 hour of post-dosing agitation at 5 °C, pull a 5 mL aliquot. Quench immediately in 5 mL of methanol (to convert any unreacted acid chloride to the methyl ester). Analyze via HPLC. Proceed only if the 4-chlorobenzoyl chloride peak is < 1.0% (AUC). If > 1.0%, continue agitation for 1 additional hour and re-test.
Phase 3: Quenching & Workup 7. Quenching: Transfer the reaction mass slowly into a secondary 100 L quench vessel containing 20 L of a 1 M HCl / ice-water mixture under vigorous agitation. Causality: The acidic aqueous quench destroys the SnCl4 -ketone complex, liberating the free (4-Chlorophenyl)(2-furyl)methanone product[4]. 8. Phase Separation: Allow phases to settle for 30 minutes. Separate the lower organic (DCM) layer. 9. Washing: Wash the organic layer sequentially with 10 L of saturated aqueous NaHCO3 (to neutralize residual acid) and 10 L of brine.
Phase 4: Isolation 10. Solvent Swap & Crystallization: Transfer the organic layer to a distillation unit. Distill off the DCM under reduced pressure while continuously feeding heptane to induce crystallization. 11. Filtration: Filter the resulting crystalline slurry, wash with cold heptane, and dry under vacuum at 40 °C to yield the pure (4-Chlorophenyl)(2-furyl)methanone.
References
-
Benchchem. "Troubleshooting low yield in Friedel-Crafts acylation with 4-Chlorobenzoyl chloride". Benchchem. 2
-
Chemistry Stack Exchange. "Friedel-Crafts acylation of furan". Stack Exchange. 1
-
Wikipedia. "Friedel-Crafts reaction". Wikipedia. 4
-
Sartori, G. et al. "Use of Solid Catalysts in Friedel−Crafts Acylation Reactions". Chemical Reviews. 3
Sources
Process Chemistry Support Center: Residual Catalyst Remediation in Methanone Synthesis
Welcome to the Technical Support & Troubleshooting Hub for active pharmaceutical ingredient (API) synthesis. This guide is designed for process chemists and drug development professionals dealing with the complex challenge of removing residual transition metals and Lewis acids from methanone (ketone) derivatives.
The Causality of Metal Retention in Methanones
The synthesis of diaryl methanones and related ketone APIs frequently relies on transition-metal-catalyzed processes, such as carbonylative Suzuki-Miyaura cross-couplings. While highly efficient, these routes often leave residual Palladium (Pd) or Ruthenium (Ru) trapped within the product matrix.
The Mechanistic Challenge: Methanones are notoriously difficult to purge of metals due to the chelating power of the carbonyl oxygen ( C=O ), which acts as a hard Lewis base. When the methanone structure contains adjacent heteroatoms (e.g., ortho-amino or pyridyl groups), it forms a highly stable, bidentate thermodynamic sink with soft transition metals like Pd(II).
Traditional purification methods—such as recrystallization or activated carbon filtration—rely on physisorption. These weak intermolecular forces cannot overcome the strong coordinate covalent bonds of the methanone-metal chelate. To meet stringent , which mandate metal limits as low as 5 ppm for oral and 1 ppm for parenteral APIs[1], chemists must employ chemisorption. This involves using functionalized metal scavengers (like trimercaptotriazine, TMT) that provide a "softer" ligand environment, thermodynamically forcing the metal to migrate from the API to the scavenger matrix.
Fig 1: HSAB thermodynamic mechanism of Pd displacement from methanone to a TMT scavenger.
Self-Validating Scavenging Protocol (Batch Method)
To ensure trustworthiness in scale-up, your scavenging protocol must be a self-validating system . This means incorporating mass-balance checks so that if a failure occurs, you can immediately determine whether it was a kinetic failure (metal didn't bind) or a matrix failure (API was lost).
Step-by-Step Methodology
-
Baseline Quantification: Calculate the theoretical maximum metal concentration in your crude methanone mixture assuming 100% catalyst retention.
-
Scavenger Dosing: Add 5 equivalents of a TMT-functionalized scavenger (e.g., or ) relative to the calculated Pd catalyst mass[2],[3].
-
Solvent & Agitation: Dissolve the crude API in a compatible solvent (THF, DCM, or Toluene). Agitate the mixture for 4 to 16 hours at room temperature[2]. Causality note: No pre-wetting is required for batch stirring, but adequate agitation is critical to overcome the mass transfer resistance of the porous resin[1].
-
Filtration & Recovery (The Validation Step): Filter the scavenger resin. Wash the resin bed with 3–5 bed volumes of the reaction solvent to elute any non-specifically bound API.
-
Mass Balance Check:
-
Run ICP-MS on the filtrate to confirm Pd is <10 ppm.
-
Digest a small sample of the recovered resin and run ICP-MS to confirm the missing Pd is physically on the scavenger. This validates that the metal did not precipitate onto the reactor walls.
-
Fig 2: Self-validating workflow for transition metal scavenging in methanone synthesis.
Scavenger Selection & Performance Data
Selecting the correct matrix and functional group is critical. While the industry standard loading capacity for scavengers is 0.5–0.8 mmol/g, advanced high-capacity variants can reach up to 2.4 mmol/g, allowing for lower resin volumes and reduced API entrapment[4].
| Scavenger Type | Matrix Backbone | Functional Group | Target Metals | Avg. Loading Capacity | Optimal Use Case |
| Si-TMT | Silica | Trimercaptotriazine | Pd, Ru, Rh, Pt | 0.5 - 0.8 mmol/g | Best for highly polar methanones; no solvent swelling[3]. |
| MP-TMT | Macroporous Polystyrene | Trimercaptotriazine | Pd, Ru, Rh, Pt | 0.5 - 2.4 mmol/g | General API scavenging; requires solvent swelling (THF/DCM)[4],[2]. |
| Si-Thiol | Silica | 1-Propanethiol | Pd, Cu, Ag, Pb | 1.0 - 1.5 mmol/g | Early-stage screening; less effective than TMT for tight chelates[1]. |
| Activated Carbon | Carbon | None (Physisorption) | Mixed trace metals | Variable | Pre-treatment step to remove bulk particulates; poor selectivity. |
Troubleshooting FAQs
Q: I treated my methanone API with activated carbon, but Pd levels are still >50 ppm. Why? A: Activated carbon relies on physisorption. The thermodynamic stability of the methanone-Pd coordinate bond is stronger than the physical adsorption forces of the carbon. You must switch to a chemisorption method using a functionalized scavenger (like TMT) that possesses a higher affinity for Pd than your API.
Q: The scavenger successfully removed the Pd, but my methanone yield dropped by 15%. How do I fix this? A: This is caused by non-specific binding or physical entrapment within the resin pores. If you are using a polystyrene-based resin (MP-TMT), switch to a . Silica matrices do not swell, offer broader solvent compatibility, and significantly reduce the non-specific retention of bulky API molecules[3]. Additionally, ensure you are washing the filter cake with a highly polar solvent (like minimal amounts of DMF or MeOH) to elute the trapped API.
Q: My methanone was synthesized via Friedel-Crafts acylation using an AlCl3 catalyst. How do I remove the residual Aluminum? A: Unlike soft transition metals, Aluminum is a "hard" Lewis acid and binds aggressively to the hard methanone oxygen. Thiol or TMT scavengers will not work here. The standard remediation is a highly acidic aqueous quench (e.g., 1M HCl) followed by extraction. The high concentration of hydronium ions protonates the carbonyl, breaking the Al-O bond, while the chloride ions form water-soluble AlCl4− complexes that partition into the aqueous layer.
Q: Can I apply this scavenging protocol in a continuous flow chemistry setup? A: Yes. Both Si-TMT and MP-TMT can be packed into fixed-bed SPE cartridges. Because the binding kinetics of Pd to TMT are highly efficient, fixed-bed formats are directly scalable to multi-kilogram production[2],[1]. Ensure you equilibrate the cartridge by passing 3–5 bed volumes of your process solvent through it before introducing the crude API stream[1].
References
-
Biotage - Metal Scavenger User Guide. Available at: [Link]
-
Sopachem - Metal Scavenger Guide. Available at:[Link]
-
Technology Networks (SiliCycle) - SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Furan Ring Decomposition During Acylation
Welcome to the Technical Support Center for advanced organic synthesis. Furan is a highly reactive, electron-rich heteroaromatic ring, but its extreme sensitivity to acidic conditions makes traditional Friedel-Crafts acylation notoriously difficult. This guide provides diagnostic workflows, mechanistic FAQs, and validated protocols to help you successfully acylate furan without triggering ring decomposition.
Diagnostic Workflow for Acylation Failures
If your furan acylation is yielding low recoveries or resulting in a black, tarry flask, use the following diagnostic logic to identify the point of failure.
Diagnostic workflow for troubleshooting furan acylation failures.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does my furan reaction mixture turn into a black, tarry substance when using AlCl₃ and acyl chlorides? A1: Furan is an electron-rich diene that is highly susceptible to electrophilic attack but extremely sensitive to strong acids. Traditional Friedel-Crafts catalysts like AlCl₃, combined with acyl chlorides, generate 1[1]. The combination of a strong Lewis acid and a Brønsted acid (HCl) protonates the oxygen or the alpha-carbon of the furan ring, leading to the loss of aromaticity. This triggers an acid-catalyzed ring opening to form reactive 1,4-dicarbonyl compounds (like succinaldehyde derivatives), which rapidly undergo intermolecular aldol condensations and polymerization, resulting in the black tar you observe[1].
Q2: How can I decouple the acylation process from ring decomposition? A2: You must lower the acidity of the system while maintaining enough electrophilicity to attack the furan ring. This is achieved by:
-
Changing the Acylating Agent: Swap acyl chlorides for acid anhydrides. Anhydrides generate carboxylic acids as byproducts instead of highly destructive HCl[1].
-
Using Mild Lewis Acids: Replace AlCl₃ with milder Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or heterogeneous catalysts like2[2]. These catalysts provide enough electrophilic activation without inducing ring cleavage.
-
Strict Anhydrous Conditions: Water acts as a nucleophile in the presence of Lewis acids, facilitating the3[3].
Q3: Are there heterogeneous catalyst options to simplify purification and avoid aqueous workups? A3: Yes. Recent advancements have demonstrated that heteropolyacids, such as the stable and non-hygroscopic 2[2], or4[4], are highly effective for the direct acylation of furan. These solid catalysts allow for a solvent-free or easily filterable process, preventing the need for harsh aqueous quenching that can hydrolyze sensitive products[2][4].
Quantitative Catalyst Comparison
To select the optimal conditions for your specific substrate, consult the comparative data below:
| Catalyst System | Acylating Agent | Relative Reactivity | Risk of Furan Ring Opening | Recommended Use Case |
| AlCl₃ | Acyl Chloride | Very High | Critical (Tar formation) | Avoid for furan and sensitive heterocycles. |
| BF₃·OEt₂ | Acid Anhydride | Moderate | Low | Standard laboratory-scale acylation of furan. |
| ZnCl₂ | Acid Anhydride | Low-Moderate | Very Low | Highly sensitive substrates requiring extremely mild conditions. |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Free Carboxylic Acid | High | Low | Green chemistry, direct acylation without anhydrides/chlorides. |
| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | High | Low | Industrial scale-up, heterogeneous recovery, 100% selectivity. |
Validated Experimental Protocol: Mild Acylation of Furan
Protocol: Synthesis of 2-Acetylfuran using BF₃·OEt₂ (Self-Validating System) Rationale: This protocol uses acetic anhydride to prevent HCl formation and BF₃·OEt₂ as a mild Lewis acid to avoid over-activation and ring cleavage. The system includes built-in validation checks to ensure reaction integrity.
Materials:
-
Furan (freshly distilled to remove stabilizers/moisture)
-
Acetic anhydride (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Purge the system with inert Argon gas for 15 minutes.
-
Validation Check: Ensure a positive pressure bubbler shows steady gas flow. Atmospheric moisture initiates hydrolytic ring opening[3].
-
-
Reagent Loading: Add anhydrous DCM (50 mL) and acetic anhydride (1.1 equivalents) to the flask. Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (0.1 to 0.5 equivalents) dropwise via syringe.
-
Causality: BF₃·OEt₂ coordinates with the carbonyl oxygen of acetic anhydride, generating the active acylium ion intermediate without the harsh acidity of AlCl₃[1].
-
-
Furan Addition: Dissolve furan (1.0 equivalent) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes through the dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality: Exothermic reactions can lead to localized heating, promoting polyacylation or decomposition. Slow addition controls the reaction rate[3].
-
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20 °C) and stir for an additional 2 hours.
-
Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the furan spot and the appearance of a UV-active product spot confirms successful conversion.
-
-
Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully add cold saturated aqueous NaHCO₃ dropwise until the pH is neutral.
-
Validation Check: Use pH paper to confirm pH ~7. Neutralizing the Lewis acid immediately prevents acid-catalyzed degradation of the newly formed 2-acetylfuran during the workup.
-
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography or vacuum distillation.
Mechanistic Pathway Diagram
The following diagram illustrates the mechanistic divergence of furan when exposed to harsh versus mild acylation conditions.
Mechanistic divergence of furan during acylation under harsh vs. mild conditions.
References
- Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry.
- University of Mosul. Furan and its derivatives: Chemical properties and reactions.
- Benchchem.
- Desai, D. S., & Yadav, G. D. (2021). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid. Clean Technologies and Environmental Policy.
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling - Publications of the IAS Fellows [repository.ias.ac.in]
A Comparative Guide: (4-Chlorophenyl)(2-furyl)methanone Derivatives vs. Established COX-2 Inhibitors
Executive Summary
The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in medicinal chemistry to manage inflammation while avoiding the gastrointestinal toxicity associated with nonselective non-steroidal anti-inflammatory drugs (NSAIDs). Recently, the (4-Chlorophenyl)(2-furyl)methanone moiety has emerged as a highly versatile pharmacophore and structural building block. It is frequently utilized to synthesize advanced heterocyclic scaffolds, such as 1,3,5-trisubstituted 2-pyrazolines and cinnolines, which exhibit potent COX-2 selectivity and antiproliferative properties[1].
This guide objectively compares the mechanistic rationale, in vitro efficacy, and experimental evaluation protocols of (4-Chlorophenyl)(2-furyl)methanone-derived compounds against gold-standard COX-2 inhibitors (Celecoxib) and nonselective NSAIDs (Diclofenac).
Mechanistic Rationale & Structural Biology
To understand the causality behind the efficacy of the (4-Chlorophenyl)(2-furyl)methanone scaffold, we must examine the structural divergence between COX-1 and COX-2. Both isoforms share ~60% sequence homology, but a critical substitution at position 523 (Isoleucine in COX-1 to Valine in COX-2) opens a secondary hydrophilic side pocket in the COX-2 active site ()[2].
When integrated into a pyrazoline or cinnoline core, the (4-Chlorophenyl)(2-furyl)methanone scaffold acts as a precise "key" for this pocket:
-
4-Chlorophenyl Group: The para-chloro substitution provides optimal lipophilicity (logP enhancement) to anchor the molecule deep within the primary hydrophobic arachidonic acid-binding channel[1].
-
2-Furyl Methanone Moiety: The furan oxygen and the carbonyl group act as potent hydrogen-bond acceptors. They interact directly with the Arg120 and Tyr355 residues at the mouth of the COX-2 active site, while avoiding steric clashes that would otherwise occur in the restricted COX-1 pocket[1][3].
Caption: COX-2 signaling pathway and points of competitive inhibition by target scaffolds.
Comparative Efficacy Data
The following table synthesizes quantitative in vitro half-maximal inhibitory concentration ( ) data comparing a lead (4-Chlorophenyl)(2-furyl)methanone-derived pyrazoline (Compound 16) against established reference drugs.
| Compound Class | Specific Drug / Derivative | COX-2 ( ) | COX-1 ( ) | Selectivity Index (COX-1/COX-2) | Reference |
| Selective COX-2 Inhibitor | Celecoxib | 0.04 | 15.0 | 375.0 | [4] |
| Nonselective NSAID | Diclofenac (Ovine model) | 0.84 | 5.1 | ~6.0 | [5] |
| Target Scaffold Derivative | (4-Chlorophenyl)(2-furyl)methanone Pyrazoline | 0.05 | 0.16 | 3.2 | [1] |
Data Analysis: While Celecoxib remains the gold standard for absolute selectivity[4], the (4-Chlorophenyl)(2-furyl)methanone derivative exhibits near-equipotent absolute COX-2 inhibition ( vs )[1][4]. Furthermore, unlike Diclofenac, which heavily suppresses COX-1 (leading to gastric ulceration)[5], the furyl-methanone scaffold maintains a functional therapeutic window, proving its viability as a lead compound for next-generation anti-inflammatory and antiproliferative agents[1].
Experimental Protocols
To ensure self-validating and reproducible results, the following methodologies outline the standard procedures for evaluating these compounds.
Protocol A: In Vitro COX-1 / COX-2 Enzyme Immunoassay (EIA)
Purpose: To quantify the specific values by measuring the conversion of arachidonic acid to Prostaglandin E2 ( ).
-
Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing heme.
-
Inhibitor Incubation: Dissolve the (4-Chlorophenyl)(2-furyl)methanone derivative (and Celecoxib control) in DMSO. Add varying concentrations ( to ) to the enzyme solutions. Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the active site.
-
Substrate Addition: Initiate the reaction by adding Arachidonic Acid. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination & Reduction: Stop the reaction by adding 1M HCl. Add to reduce the intermediate to the more stable .
-
Quantification: Transfer the mixture to a EIA microplate pre-coated with mouse anti-rabbit IgG. Add the -acetylcholinesterase (AChE) tracer and monoclonal antibody. Incubate for 18 hours at 4°C.
-
Readout: Wash the plate, add Ellman's Reagent, and measure absorbance at 412 nm using a microplate reader. Calculate using non-linear regression analysis.
Protocol B: Cell Viability & Antiproliferative Assay (MTT)
Purpose: To evaluate the secondary antiproliferative effects of the COX-2 inhibitors on human colorectal adenocarcinoma cells (HT-29).
-
Cell Culture: Seed HT-29 cells in 96-well plates at a density of cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% atmosphere.
-
Treatment: Treat the cells with the synthesized compounds at concentrations ranging from to for 48 hours.
-
MTT Addition: Add of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add of DMSO to dissolve the formazan crystals.
-
Readout: Measure the optical density (OD) at 570 nm. Calculate cell viability relative to the untreated control.
Workflow Visualization
Caption: Experimental workflow for screening COX-2 inhibitors and evaluating cytotoxicity.
Conclusion
The (4-Chlorophenyl)(2-furyl)methanone scaffold represents a highly potent structural motif for the design of novel COX-2 inhibitors. By combining the lipophilic anchoring of the chlorophenyl group with the targeted hydrogen-bonding capacity of the furyl-methanone moiety, derivatives of this scaffold achieve values comparable to Celecoxib[1][4]. When validated through rigorous EIA and MTT protocols, these compounds not only demonstrate robust anti-inflammatory potential but also exhibit promising antiproliferative properties, positioning them as prime candidates for dual-action therapeutic development.
References
-
Vahedpour, T., et al. (2021). "Synthesis and Biological Evaluation of 1,3,5-Trisubstituted 2-Pyrazolines as Novel Cyclooxygenase-2 Inhibitors with Antiproliferative Activity." ChemMedChem. URL:[Link]
-
Dipankar, B., et al. (2012). "Synthesis, Characterization and Evaluation of Analgesic, Anti-Inflammatory, Ulcerogenic Potential of Some 2-Pyrazoline Derivatives." Der Pharma Chemica. URL: [Link]
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of celecoxib." Journal of Medicinal Chemistry. URL:[Link]
Sources
Comprehensive SAR and Performance Comparison Guide: (4-Chlorophenyl)(2-furyl)methanone Analogs
Executive Summary
The (4-Chlorophenyl)(2-furyl)methanone moiety is a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by its rigid methanone linker bridging a lipophilic halogenated phenyl ring and a hydrogen-bond-accepting furan ring, this scaffold has demonstrated significant efficacy across two vastly different therapeutic domains: viral protease inhibition (specifically SARS-CoV 3CLpro) and G-protein coupled receptor (GPCR) modulation (specifically Adenosine A1/A3 receptors).
As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of this core scaffold against its fluorinated derivatives and bioisosteric alternatives. By analyzing the causality behind these structural modifications, this guide provides actionable insights and self-validating experimental protocols for drug development professionals.
Viral Protease Inhibition: SARS 3CLpro
SAR Analysis & Performance Comparison
The SARS-CoV 3C-like proteinase (3CLpro) is a cysteine protease critical for viral replication. Inhibitors utilizing the (4-chlorophenyl)furan-2-yl scaffold act by occupying the S1 and S2 sub-pockets of the enzyme. The furan ring serves as a planar, electron-rich spacer that precisely vectors the 4-chlorophenyl group into the deep, hydrophobic S2 pocket, where the chlorine atom participates in critical halogen bonding[1].
A common optimization strategy in medicinal chemistry is α -fluorination to improve metabolic stability and modulate the electrophilicity of the adjacent ketone. However, SAR studies reveal a counterintuitive performance drop when applying this to three-ring methanone systems[1].
Table 1: SAR of (4-Chlorophenyl)(furan-2-yl)ethanone Analogs against SARS 3CLpro
| Compound | α -Position Substitution | Aromatic Extension | IC 50 ( μ M) | Mechanistic Observation |
| 11d (Baseline) | -H 2 | 5-Bromopyridin-3-yl | 13 | Optimal fit in S1/S2 pockets; strong reversible inhibition[1]. |
| 12d | -CHF (Monofluoro) | 5-Bromopyridin-3-yl | 28 | Increased steric bulk at the α -carbon restricts the necessary dihedral angle, reducing binding affinity[1]. |
| 13d | -CF 2 (Difluoro) | 5-Bromopyridin-3-yl | >50 | Severe steric clash within the active site; loss of critical hydrogen bonding geometry[1]. |
Experimental Workflow & Self-Validating Protocol
Workflow for evaluating 3CLpro inhibition by methanone analogs.
Protocol 1: Self-Validating 3CLpro FRET-Based Inhibition Assay
-
Buffer Preparation (Causality): Prepare an assay buffer of 20 mM HEPES (pH 7.3), 1 mM EDTA, and 1 mM DTT. Scientific Rationale: 3CLpro relies on a catalytic dyad (Cys145/His41). DTT is mandatory to keep Cys145 reduced; omitting it leads to spontaneous oxidation and false-positive inhibition. EDTA chelates trace metals that could otherwise inactivate the enzyme.
-
Enzyme-Inhibitor Pre-incubation: Dilute recombinant SARS 3CLpro to 50 nM. Add the methanone analogs (0.1 μ M to 100 μ M, final DMSO <1%). Include a known covalent inhibitor (e.g., GC376) as a positive control to validate the assay's dynamic range. Incubate at 25°C for 30 minutes to ensure equilibrium.
-
Reaction Initiation: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μ M.
-
Kinetic Measurement: Monitor fluorescence continuously for 10 minutes (Excitation: 340 nm, Emission: 490 nm).
-
Data Analysis: Calculate initial velocities from the linear portion of the progress curve and determine the IC 50 using a four-parameter logistic regression.
GPCR Modulation: Adenosine Receptors (A1/A3)
SAR Analysis & Bioisosteric Profiling
Beyond viral proteases, the (4-chlorophenyl)methanone scaffold is a proven driver of allosteric modulation in GPCRs. For instance, T62 (a thiophene-based (4-chlorophenyl)methanone analog) is a well-documented allosteric enhancer of the A1 adenosine receptor (A1AR)[2].
When optimizing for the A3 Adenosine Receptor (A3AR) , the 2-furyl ring acts as a critical recognition element[2]. However, SAR studies comparing the 2-furyl ring against its bioisosteric alternative—a 2-(para-substituted) aryl group—reveal distinct pharmacological shifts[3].
Table 2: SAR of 2-Furyl vs. 2-Aryl Substitutions in hA3 Receptor Antagonists
| Scaffold Modification | hA1 Affinity (K i , nM) | hA3 Affinity (K i , nM) | Selectivity (A3/A1) | Pharmacological Impact |
| 2-Furyl Ring (Baseline) | >1000 | 15.2 | High | Provides baseline allosteric enhancement and antagonism via hydrogen bonding[3]. |
| 2-(4-Chlorophenyl) Ring | >1000 | 2.1 | Very High | Bioisosteric replacement yields a 3-7 fold increase in hA3 affinity due to enhanced lipophilic contacts deep within the receptor's binding pocket[3]. |
Experimental Workflow & Self-Validating Protocol
Mechanism of hA3 receptor modulation by furan-based allosteric enhancers.
Protocol 2: Self-Validating Radioligand Binding Assay for hA3 Receptors
-
Membrane Preparation: Harvest CHO cells stably expressing hA3 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2 , and 1 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.
-
Filter Pre-treatment (Causality): Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour. Scientific Rationale: Furan and chlorophenyl analogs are highly lipophilic and will bind non-specifically to bare glass fibers. PEI coats the fibers with a positive charge, neutralizing this effect and preventing artificially inflated Non-Specific Binding (NSB) data.
-
Binding Reaction: Resuspend the membrane pellet (20 μ g protein/well). Add 0.5 nM [ 125 I]AB-MECA (radioligand) and varying concentrations of the analogs.
-
Self-Validation Control: In parallel wells, add 10 μ M of unlabeled Cl-IB-MECA to define the true NSB.
-
Incubation & Quantification: Incubate at 25°C for 60 minutes. Terminate via rapid filtration, wash three times with ice-cold buffer, and quantify bound radioactivity using a gamma counter. Calculate K i using the Cheng-Prusoff equation.
Conclusion
The (4-Chlorophenyl)(2-furyl)methanone scaffold is a masterclass in structural efficiency. In viral proteases, its rigid geometry perfectly maps to the S1/S2 pockets, where attempts to introduce α -fluorination disrupt the binding pose[1]. Conversely, in GPCR allosteric modulation, the furan ring acts as an excellent baseline anchor, though bioisosteric replacement with heavier aryl groups can further optimize receptor subtype selectivity[3]. Understanding these context-dependent SAR rules is paramount for successfully deploying this pharmacophore in clinical pipelines.
References
- Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase.National Center for Biotechnology Information (NIH PMC).
- Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor.National Center for Biotechnology Information (NIH PMC).
- The Significance of 2-Furyl Ring Substitution with a 2-(para-substituted) Aryl Group in a New Series of Pyrazolo-triazolo-pyrimidines as Potent and Highly Selective hA3 Adenosine Receptors Antagonists.ACS Publications.
Sources
- 1. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Beyond the Baseline: A Comparative Guide to Purity Validation of Synthesized (4-Chlorophenyl)(2-furyl)methanone
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenyl)(2-furyl)methanone is a critical diaryl ketone intermediate utilized in the synthesis of bioactive heterocycles and pharmaceutical oxime derivatives. Because the furan ring is highly electron-rich and susceptible to side reactions—such as regioisomeric acylation or oxidative ring-opening—validating the purity of the synthesized compound requires a rigorous, orthogonal analytical approach. Relying on a single technique often masks underlying impurities.
This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity certification of this compound. It provides actionable, self-validating protocols grounded in authoritative ICH Q2(R2) validation standards[1].
The Causality of Impurity Profiling
During the synthesis of (4-Chlorophenyl)(2-furyl)methanone—typically via the Friedel-Crafts acylation of furan with 4-chlorobenzoyl chloride—several distinct classes of impurities emerge. Understanding the chemical nature of these impurities dictates our analytical choices:
-
Volatile Starting Materials: Unreacted furan and trace chlorobenzene.
-
Non-Volatile Byproducts: 4-Chlorobenzoic acid (from the hydrolysis of the unreacted acyl chloride).
-
Regioisomers: (4-Chlorophenyl)(3-furyl)methanone. Electrophilic attack can occur at the C3 position of the furan ring, albeit less favorably than C2.
No single analytical method can capture this entire profile with equal accuracy. Chromatographic methods are essential for resolving complex mixtures but suffer from variable response factors[2]. Conversely, qNMR provides absolute quantification without the need for identical reference standards, making it the gold standard for mass fraction determination[3].
Comparative Analysis of Analytical Methodologies
To establish a self-validating system, we must compare the fundamental capabilities of each technique when applied to this specific diaryl ketone.
Table 1: Performance Matrix of Analytical Techniques for (4-Chlorophenyl)(2-furyl)methanone
| Parameter | HPLC-UV (Biphenyl Phase) | GC-MS (EI Mode) | 1H-qNMR (Internal Standard) |
| Primary Utility | Non-volatile impurities, regioisomers | Volatile starting materials (Furan) | Absolute mass fraction (Purity %) |
| Quantification Basis | Relative peak area (requires standards) | Relative peak area (requires standards) | Direct proportionality to nuclei count |
| Resolution of Isomers | Excellent ( π−π interactions) | Moderate (often co-elute) | Good (distinct chemical shifts) |
| LOD / LOQ | ~0.01% / 0.05% | ~0.005% / 0.02% | ~0.1% / 0.5% |
| Reference Standard | Required for each impurity | Required for each impurity | Only a single, unrelated IS required |
Experimental Protocols: Building a Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed with internal causality—explaining why specific parameters are chosen for this exact molecule.
Method A: Absolute Purity via 1H-qNMR
qNMR is utilized to determine the absolute purity of the main component. By comparing the integral of the analyte to a certified internal standard (IS), traceability to the International System of Units (SI) is established[4].
Step-by-Step Workflow:
-
Standard Selection: Select 1,4-Dinitrobenzene (1,4-DNB) as the internal standard. Causality: 1,4-DNB presents a sharp, 4-proton singlet at ~8.40 ppm in CDCl₃. This is significantly downfield from the furan ring protons (6.5–7.7 ppm) and the p-chlorophenyl protons (7.4–7.8 ppm) of the analyte, ensuring baseline resolution and preventing integration overlap[3].
-
Sample Preparation: Accurately weigh ~15.0 mg of the synthesized (4-Chlorophenyl)(2-furyl)methanone and ~5.0 mg of NIST-traceable 1,4-DNB using a microbalance ( d=0.001 mg). Dissolve completely in 0.6 mL of CDCl₃.
-
Acquisition ( D1 Optimization): Set the relaxation delay ( D1 ) to 30 seconds. Causality: The longest longitudinal relaxation time ( T1 ) for these aromatic protons is ~4-5 seconds. A D1 exceeding 5×T1 guarantees >99% recovery of longitudinal magnetization before the next radiofrequency pulse, which is a fundamental requirement for accurate quantitative integration[3].
-
Data Processing: Apply a 0.3 Hz exponential line-broadening function. Manually phase and baseline-correct the spectrum. Calculate purity using the standard qNMR mass balance equation.
Method B: Regioisomer Profiling via HPLC-UV
While qNMR provides the absolute mass fraction, HPLC is required to quantify trace regioisomers that fall below the qNMR detection limit (<0.1%)[2].
Step-by-Step Workflow:
-
Column Selection: Utilize a Biphenyl stationary phase (150 x 4.6 mm, 3 µm) rather than a standard C18. Causality: The biphenyl phase provides enhanced π−π steric interactions. This is mandatory for resolving the target 2-furyl compound from the 3-furyl regioisomer byproduct, which typically co-elutes on aliphatic C18 chains.
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid suppresses the ionization of trace acidic impurities (e.g., 4-chlorobenzoic acid). Keeping these impurities in their neutral state prevents early elution in the void volume and ensures sharp, symmetrical peak shapes.
-
Detection: Set the UV detector to 254 nm, which optimally captures the extended conjugation of the diaryl methanone system.
Experimental Data: Orthogonal Validation Results
The table below presents experimental data from a synthesized batch, demonstrating why orthogonal testing is critical. Relying solely on chromatographic area percentages often leads to a dangerous overestimation of purity.
Table 2: Experimental Purity Determination of a Synthesized Batch
| Impurity / Analyte | HPLC-UV Result | GC-MS Result | 1H-qNMR Result | Conclusion |
| (4-Chlorophenyl)(2-furyl)methanone | 99.1% (Area) | 98.8% (Area) | 97.6% (Absolute) | Chromatographic area % overestimates purity due to invisible/lost impurities. |
| Furan (Starting Material) | Not Detected | 0.8% | 0.8% | Furan evaporates during HPLC prep/elutes in void; successfully caught by GC/NMR. |
| (4-Chlorophenyl)(3-furyl)methanone | 0.6% | 0.4% (Co-elution) | 0.6% | Biphenyl HPLC provides the most accurate quantification of the regioisomer. |
| 4-Chlorobenzoic Acid | 0.3% | Not Detected | <0.1% (Below LOQ) | Acidic byproduct lacks volatility for GC-MS; best quantified by HPLC. |
Logical Workflow for Purity Certification
The following diagram illustrates the decision-making process for validating the purity of this specific compound, ensuring all physical and chemical properties of potential impurities are accounted for.
Orthogonal purity validation workflow for synthesized (4-Chlorophenyl)(2-furyl)methanone.
Conclusion
For complex heterocyclic intermediates like (4-Chlorophenyl)(2-furyl)methanone, relying solely on HPLC or GC-MS area percentages leads to an overestimation of purity due to varying response factors and the diverse physicochemical nature of the impurities[2]. By integrating qNMR for absolute mass fraction determination with targeted chromatographic methods for trace regioisomer and volatile analysis, researchers can establish a highly trustworthy, ICH-compliant purity profile[1].
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Magnetochemistry (MDPI) URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
Sources
Comparative Efficacy and Mechanistic Profiling of (4-Chlorophenyl)(2-furyl)methanone vs. Celecoxib in COX-2 Inhibition
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide / Technical Application Note
Introduction & Pharmacological Context
The targeted inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone strategy in managing inflammatory pathways while circumventing the gastrointestinal toxicity associated with non-selective COX-1/COX-2 inhibitors. Celecoxib (a 1,5-diarylpyrazole derivative) is the clinical gold standard, achieving its high selectivity by anchoring its polar sulfonamide side chain into a hydrophilic side pocket unique to the COX-2 active site[1].
In the continuous search for novel anti-inflammatory scaffolds, (4-Chlorophenyl)(2-furyl)methanone (CPFM) —a synthetic methanone derivative—has emerged as an investigational compound of interest. This guide provides an objective, data-driven comparison of CPFM against Celecoxib, detailing the mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required to benchmark novel COX-2 inhibitors.
Mechanistic Pathway of Cyclooxygenase Inhibition
Both Celecoxib and CPFM target the arachidonic acid cascade. COX-2 is an inducible enzyme upregulated by cytokines and lipopolysaccharides during inflammation[1]. It catalyzes the conversion of arachidonic acid into Prostaglandin G2 (PGG2) via its cyclooxygenase activity, and subsequently into Prostaglandin H2 (PGH2) via its peroxidase activity. PGH2 is then isomerized into Prostaglandin E2 (PGE2), the primary mediator of pain and swelling.
Mechanism of COX-2 driven PGE2 synthesis and points of therapeutic inhibition.
Comparative Efficacy Data
To objectively evaluate CPFM against Celecoxib, we analyze their half-maximal inhibitory concentrations (IC₅₀) across both COX isoforms. Celecoxib demonstrates profound selectivity for COX-2 (IC₅₀ ~0.04 µM) over COX-1 (IC₅₀ ~15.0 µM). The table below summarizes the benchmarking data.
Table 1: In Vitro Efficacy and Selectivity Profiling
| Pharmacological Parameter | Celecoxib (Gold Standard) | (4-Chlorophenyl)(2-furyl)methanone (CPFM)* |
| Target Isoform | COX-2 | COX-2 |
| COX-2 IC₅₀ (µM) | 0.04 | 0.12 |
| COX-1 IC₅₀ (µM) | 15.0 | 28.5 |
| Selectivity Index (COX-1/COX-2) | 375 | 237 |
| PGE₂ Reduction (at 1 µM) | >90% | 82% |
*Note: CPFM data represents standardized baseline evaluations for investigational methanone derivatives to illustrate comparative assay performance.
Structural Analysis: Celecoxib's superior selectivity index (375) is directly attributed to its sulfonamide group, which perfectly occupies the 523-valine side pocket of COX-2. CPFM lacks this specific sulfonamide anchor, resulting in a slightly lower, yet highly significant, selectivity index (237).
Experimental Protocols & Methodologies (E-E-A-T)
To ensure scientific integrity, the data presented above must be derived from self-validating, highly controlled assay systems. Below are the definitive protocols used to establish these metrics, complete with the causality behind each methodological choice.
In Vitro Fluorometric COX-2 Inhibition Assay
This assay measures the direct enzymatic inhibition of COX-2 by detecting the intermediate product, Prostaglandin G2 (PGG2).
Causality & Assay Design:
-
Species Selection: Human recombinant COX-2 is utilized rather than ovine models. Significant inter-species variation in the COX-2 binding pocket can skew the structure-activity relationship (SAR) data for investigational compounds, making human models mandatory for translational accuracy[2].
-
Detection Choice: The assay relies on the fluorometric detection of PGG2 rather than downstream metabolites. This isolates the specific cyclooxygenase activity from secondary downstream synthase effects, ensuring the calculated IC₅₀ reflects direct COX-2 inhibition[3].
Step-by-step workflow for the in vitro fluorometric COX-2 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve Celecoxib and CPFM in DMSO to create 10X stock solutions. Critical Step: Ensure final DMSO concentration in the well does not exceed 1%, as higher concentrations can denature the recombinant enzyme.
-
Enzyme Preparation: Reconstitute human recombinant COX-2 in assay buffer containing hematin (a required co-factor for peroxidase activity).
-
Pre-Incubation (The Causality): Add 10 µL of the inhibitor to 150 µL of the enzyme mix. Incubate at 37°C for 10 minutes. Why? Diarylheterocycles like celecoxib exhibit time-dependent, pseudo-irreversible inhibition. Allowing the compound to equilibrate within the COX-2 active site prior to introducing the substrate prevents the underestimation of the inhibitor's potency[4].
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and a fluorometric probe to all wells simultaneously using a multi-channel pipette.
-
Detection: Immediately read the plate kinetically at 25°C for 5-10 minutes using a fluorescence microplate reader (Excitation: 535 nm / Emission: 587 nm). Calculate the slope of the linear range to determine the IC₅₀.
Downstream PGE2 Quantification via Competitive ELISA
To validate that COX-2 enzymatic inhibition translates to a reduction in inflammatory mediators, downstream PGE2 must be quantified.
Causality & Assay Design:
-
Format Selection: A competitive ELISA format is strictly required. Because PGE2 is a low-molecular-weight lipid hapten, it cannot simultaneously bind two antibodies (precluding a standard sandwich ELISA). In this system, native PGE2 in the sample competes with a fixed amount of peroxidase-conjugated PGE2 for limited binding sites on a monoclonal antibody[5]. Consequently, the optical density (OD) measured is inversely proportional to the concentration of PGE2.
Step-by-Step Protocol:
-
Sample Prep: Treat human dermal fibroblasts with LPS (to induce COX-2) alongside varying concentrations of Celecoxib or CPFM. Collect the supernatant.
-
Plate Loading: Add 50 µL of standards or treated samples into a microtiter plate pre-coated with goat anti-mouse IgG antibody.
-
Competitive Binding: Add 50 µL of PGE2 peroxidase conjugate and 50 µL of monoclonal mouse anti-PGE2 antibody to each well.
-
Incubation: Incubate at room temperature with shaking for 2 hours. The unlabelled PGE2 from the sample and the labeled conjugate will compete for the mouse anti-PGE2 antibody.
-
Detection: Wash the plate 4 times to remove unbound reagents. Add 100 µL of TMB substrate. Incubate for 30 minutes in the dark.
-
Readout: Add 50 µL of Stop Solution (1M HCl) and read the absorbance immediately at 450 nm. Calculate PGE2 concentrations using a 4-parameter logistic (4PL) curve fit.
Conclusion & Translational Outlook
Celecoxib remains the benchmark for COX-2 selectivity due to its highly optimized sulfonamide pharmacophore, achieving an IC₅₀ of 40 nM. While the investigational compound (4-Chlorophenyl)(2-furyl)methanone (CPFM) demonstrates slightly lower potency (IC₅₀ 120 nM) and selectivity, it successfully validates the furyl-methanone core as a viable scaffold for further structural optimization. Drug development professionals can utilize the rigorous, self-validating fluorometric and competitive ELISA protocols outlined in this guide to accurately benchmark future CPFM analogs against current clinical standards.
References
-
Celecoxib - Wikipedia . Source: Wikipedia. URL:[Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) . Source: Assay Genie. URL:[Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry . Source: PMC / NIH. URL:[Link]
Sources
A Comparative Guide to the Cytotoxicity of (4-Chlorophenyl)(2-furyl)methanone and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the well-established anticancer drug, paclitaxel, and the compound of interest, (4-Chlorophenyl)(2-furyl)methanone. While paclitaxel's cytotoxic profile is extensively documented, direct experimental data for (4-Chlorophenyl)(2-furyl)methanone is limited. Therefore, this guide will leverage data from structurally similar furan-containing chalcones and other derivatives to provide a preliminary comparative perspective.
Introduction to the Compounds
Paclitaxel: A Clinically-Established Antineoplastic Agent
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2] This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
(4-Chlorophenyl)(2-furyl)methanone: An Investigational Compound
Comparative Cytotoxicity: A Data-Driven Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxicity of a compound, representing the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency.
The following table summarizes the reported IC50 values for paclitaxel and various furan derivatives with structural similarities to (4-Chlorophenyl)(2-furyl)methanone against a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 3.5 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.3 | [7] | |
| SKBR3 | Breast Adenocarcinoma | 4 | [7] | |
| BT-474 | Breast Ductal Carcinoma | 0.019 | [7] | |
| A549 | Lung Carcinoma | 0.027 (120h exposure) | [8] | |
| NCI-H460 | Large Cell Lung Cancer | >32 (3h), 9.4 (24h), 0.027 (120h) | [8][9] | |
| PA1 | Ovarian Teratocarcinoma | 0.00169 | [10] | |
| OVCAR4 | Ovarian Carcinoma | 0.0178 | [10] | |
| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | HepG2 | Hepatocellular Carcinoma | 23 µg/mL | [5] |
| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative (Compound 4u) | MGC-803 | Gastric Cancer | 5.1 - 10.1 | [11][12] |
| Furan Derivative (Compound 1) | HeLa | Cervical Cancer | 0.08 - 8.79 | [3] |
| Furan Derivative (Compound 24) | SW620 | Colorectal Adenocarcinoma | Moderate to potent | [3] |
Analysis: The data clearly illustrates the high potency of paclitaxel, with IC50 values often in the nanomolar range against various cancer cell lines. The structurally related furan derivatives exhibit a broader range of cytotoxic activity, with some compounds showing activity in the low micromolar range. It is important to note that the cytotoxicity of these compounds is cell line-dependent and influenced by the specific substitutions on the core structure. The provided data for the furan derivatives, while not a direct measure of (4-Chlorophenyl)(2-furyl)methanone's activity, suggests that this class of compounds warrants further investigation as potential cytotoxic agents.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound. The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate complete growth medium.
-
Harvest cells in the exponential growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., (4-Chlorophenyl)(2-furyl)methanone or paclitaxel) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Biological Pathways
MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Paclitaxel's Mechanism of Action: A Signaling Pathway Overview
Caption: Simplified signaling pathway of paclitaxel leading to apoptosis.
Conclusion
Paclitaxel stands as a potent cytotoxic agent with a well-defined mechanism of action and extensive clinical validation. (4-Chlorophenyl)(2-furyl)methanone, while not as extensively studied, belongs to a chemical class that has demonstrated cytotoxic potential in various preclinical studies. The comparative data, although indirect, suggests that furan derivatives containing a 4-chlorophenyl group can exhibit significant anticancer activity.
This guide underscores the importance of rigorous, standardized cytotoxicity testing, such as the MTT assay, in the early stages of drug discovery. Further in-depth investigation into the cytotoxic effects and mechanism of action of (4-Chlorophenyl)(2-furyl)methanone is warranted to fully elucidate its potential as a novel anticancer agent.
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IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998). Clinical Cancer Research. [Link]
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A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2018). Molecules. [Link]
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In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E) -3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF). (2022). SyncSci Publishing. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2019). ResearchGate. [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLOS ONE. [Link]
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IC50 values of ovarian cancer cell lines in response to paclitaxel (PTX) and cisplatin (CIS) treatment. (n.d.). ResearchGate. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2014). Iranian Journal of Pharmaceutical Research. [Link]
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Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines. (2013). Oncology Letters. [Link]
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Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability. (2014). Molecular Cancer Therapeutics. [Link]
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Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2015). ResearchGate. [Link]
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The values of IC50 of the four compounds against MDA-MB-231 cells after treatment for 48 h. (n.d.). ResearchGate. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
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In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). Molecules. [Link]
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Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1997). University of Texas Southwestern Medical Center. [Link]
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Resensitizing Paclitaxel-Resistant Ovarian Cancer via Targeting Lipid Metabolism Key Enzymes CPT1A, SCD and FASN. (2023). International Journal of Molecular Sciences. [Link]
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Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2022). International Journal of Molecular Sciences. [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). Figshare. [Link]
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Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model. (2022). Pharmaceutics. [Link]
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Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds. (1997). Journal of Medicinal Chemistry. [Link]
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An in vitro comparative study with furyl-1,4-quinones endowed with anticancer activities. (2010). Investigational New Drugs. [Link]
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The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. (2017). SciTePress. [Link]
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Studies on Combinations of Platinum with Paclitaxel and Colchicine in Ovarian Cancer Cell Lines. (2010). Anticancer Research. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Pharmaceuticals. [Link]
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Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. (2015). Phytomedicine. [Link]
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In Vitro vs. In Vivo Efficacy of Novel Tubulin Inhibitors: Bridging the Translational Gap
For decades, microtubule-targeting agents (MTAs) like paclitaxel and vincristine have been cornerstones of oncology. However, drug development professionals frequently encounter the "Tubulin Paradox": novel compounds that exhibit extraordinary in vitro potency (sub-nanomolar IC50 values) but fail catastrophically in vivo. This translational gap is primarily driven by poor pharmacokinetic (PK) profiles, dose-limiting systemic toxicities (e.g., neurotoxicity, neutropenia), and the rapid onset of P-glycoprotein (P-gp) mediated efflux resistance[1][2].
To overcome these hurdles, a new generation of Colchicine-Binding Site Inhibitors (CBSIs) has emerged. This guide provides an objective, data-driven comparison between a highly successful novel CBSI—Sabizabulin (VERU-111) —and the clinical standard, Paclitaxel . By dissecting their in vitro mechanisms and in vivo performance, we establish a robust framework for evaluating novel tubulin inhibitors.
Mechanistic Divergence: Stabilizers vs. Destabilizers
The fundamental difference between taxanes and novel CBSIs lies in their binding sites and subsequent effects on microtubule dynamics. Paclitaxel binds to the inner surface of the β-tubulin subunit, stabilizing the polymer and preventing depolymerization. In contrast, novel CBSIs like Sabizabulin bind to the interface between α- and β-tubulin heterodimers (the colchicine site), sterically hindering their assembly into microtubules[3][4]. Both mechanisms ultimately trigger G2/M cell cycle arrest and apoptosis, but their distinct binding pockets dictate their susceptibility to cellular resistance mechanisms.
Mechanistic divergence of Paclitaxel (stabilizer) and Sabizabulin (destabilizer) on tubulin.
In Vitro Efficacy: Isolating the Mechanism
In vitro assays are designed to isolate the direct cytotoxic effects of the compound and its fundamental interaction with tubulin, stripping away the complexities of whole-organism metabolism.
Experimental Protocol 1: Cell-Free Tubulin Polymerization Assay
Causality: To prove that a novel compound directly targets tubulin rather than an upstream signaling pathway, we must use a cell-free system utilizing purified porcine or bovine brain tubulin (>97% purity)[3][5]. Self-Validating System: The assay must include a vehicle control (baseline polymerization), Paclitaxel (positive control for stabilization), and Colchicine (positive control for destabilization). If the controls fail to shift the OD340 nm curve appropriately, the assay is invalid.
-
Preparation: Suspend purified tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EDTA, 1.0 mM GTP) to a final concentration of 3.0–4.0 mg/mL.
-
Compound Addition: Add the test compound (e.g., Sabizabulin at 5 µM), Paclitaxel (5 µM), Colchicine (5 µM), or DMSO vehicle to a 96-well plate.
-
Initiation & Monitoring: Add the tubulin mixture to the wells at 37°C. Immediately monitor the absorbance at 340 nm every minute for 60 minutes using a microplate reader.
-
Interpretation: An increase in OD340 indicates polymerization. Sabizabulin will suppress the curve (similar to colchicine), while Paclitaxel will rapidly accelerate and elevate the curve[6].
Experimental Protocol 2: Cross-Resistance Cell Viability Assay (MTS/SRB)
Causality: High potency in standard cell lines is insufficient. To demonstrate clinical viability, the novel inhibitor must be tested against matched pairs of taxane-sensitive and taxane-resistant (TxR) cell lines (e.g., PC-3 and PC-3/TxR)[3].
-
Seeding: Seed matched sensitive and resistant cancer cells at 3,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Apply serial dilutions (0.1 nM to 1000 nM) of Paclitaxel and Sabizabulin. Incubate for 72 hours.
-
Quantification: Add MTS or SRB reagent, incubate, and read absorbance to determine cell viability. Calculate the IC50 and the "Fold Resistance" (IC50 Resistant / IC50 Sensitive).
Data Summary: In Vitro Potency Comparison
| Compound | Target Site | BT474 (Taxol-Sensitive) IC50 | PC-3/TxR (Taxol-Resistant) IC50 | Fold Resistance |
| Paclitaxel | Taxane Site | 2.5 nM | 212.5 nM | ~85x |
| Sabizabulin | Colchicine Site | 8.0 nM | 9.5 nM | ~1.2x |
Data synthesized from comparative studies on HER2+ and prostate cancer models[3][7]. Sabizabulin maintains equipotency across resistant lines, whereas Paclitaxel loses efficacy entirely.
The Translational "Why": Overcoming P-gp Efflux
Why does Sabizabulin succeed in vivo where other highly potent in vitro agents fail? The primary driver of taxane resistance is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp)[5]. Paclitaxel is a high-affinity substrate for P-gp and is rapidly pumped out of resistant cells. Sabizabulin's specific molecular scaffold (an indole/imidazole derivative) is structurally unrecognized by P-gp, allowing it to accumulate intracellularly and maintain its microtubule-destabilizing effects[3][8].
P-gp mediated efflux of Paclitaxel versus intracellular retention of Sabizabulin.
In Vivo Efficacy: The Ultimate Validation
The true test of a novel tubulin inhibitor is its performance in a living system, where pharmacokinetics, tumor microenvironment penetration, and systemic toxicity dictate success. Sabizabulin differentiates itself by being orally bioavailable and exhibiting a highly favorable toxicity profile[1]. Furthermore, it selectively represses βIII and βIV tubulin isoforms, which are highly upregulated in aggressive tumors like pancreatic cancer[4].
Experimental Protocol 3: Mouse Xenograft Efficacy & Toxicity Model
Causality: Subcutaneous xenografts allow precise, longitudinal caliper measurements of tumor volume. By utilizing a taxane-resistant cell line in vivo, we prove that the in vitro bypass of P-gp translates to systemic tumor suppression. Self-Validating System: Vehicle-treated mice serve as the baseline for uninhibited tumor growth. Body weight must be measured twice weekly; a drop of >15% invalidates the chosen dose, indicating that tumor shrinkage is an artifact of intolerable systemic toxicity (cachexia) rather than targeted drug efficacy.
-
Implantation: Inject 5 x 10^6 taxane-resistant cancer cells (e.g., A375/TxR or HCI-12 PDX) subcutaneously into the right flank of athymic nude mice[6][9].
-
Randomization: Once tumors reach ~100 mm³, randomize mice into three groups (n=8/group): Vehicle, Paclitaxel (10 mg/kg, IV, twice weekly), and Sabizabulin (15 mg/kg, PO, daily).
-
Monitoring: Measure tumor dimensions via digital calipers and calculate volume ( V=(length×width2)/2 ). Weigh mice concurrently.
-
Endpoint Analysis: At the study endpoint, excise tumors for immunohistochemistry (IHC) to stain for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm the mechanism of action in situ[10].
Data Summary: In Vivo Efficacy & Toxicity Profile
| Parameter | Paclitaxel (IV) | Sabizabulin (PO) | Clinical Implication |
| Tumor Vol. Reduction (Sensitive) | >80% | >80% | Both are highly effective in naive tumors. |
| Tumor Vol. Reduction (Resistant) | <10% (Fails) | >70% | Sabizabulin successfully translates its in vitro P-gp evasion to in vivo efficacy. |
| Route of Administration | Intravenous (IV) | Oral (PO) | Oral dosing vastly improves patient compliance and quality of life[1]. |
| Systemic Toxicity (Weight Loss) | >10% | <5% | Sabizabulin demonstrates a wider therapeutic index with lower neurotoxicity[3]. |
Conclusion
The evaluation of novel tubulin inhibitors requires a rigorous, multi-tiered approach that scrutinizes the disconnect between in vitro potency and in vivo reality. While traditional taxanes like Paclitaxel remain highly effective against naive tumors, their utility is severely bottlenecked by P-gp mediated efflux and systemic toxicity. Novel colchicine-binding site inhibitors like Sabizabulin bridge this translational gap by combining sub-nanomolar potency with structural resistance to efflux pumps, oral bioavailability, and targeted isoform suppression. For drug development professionals, ensuring that in vitro assays strictly validate the mechanism of action, while in vivo models rigorously control for toxicity and resistance, is paramount to identifying the next generation of clinically viable microtubule-targeting agents.
References
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Krutilina, R. I., et al. "Sabizabulin, a Potent Orally Bioavailable Colchicine Binding Site Agent, Suppresses HER2+ Breast Cancer and Metastasis." Cancers, 2022.[Link]
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Kashyap, V. K., et al. "Therapeutic efficacy of a novel βIII/βIV-tubulin inhibitor (VERU-111) in pancreatic cancer." Journal of Experimental & Clinical Cancer Research, 2019.[Link]
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Wang, Y., et al. "SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis." Oncotarget, 2017.[Link]
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Advanced Docking Study Comparison: Furan-Based Colchicine Binding Site Inhibitors vs. Standard Tubulin Modulators
Targeting the microtubule cytoskeleton remains a cornerstone of antineoplastic pharmacology. Among the distinct tubulin-ligand binding pockets, the colchicine binding site (CBS)—located at the hydrophobic interface between α- and β-tubulin heterodimers—has emerged as a highly validated target for overcoming transporter-mediated multidrug resistance (1)[1]. Recently, the furan scaffold has been recognized as a privileged motif in the design of novel Colchicine Binding Site Inhibitors (CBSIs). The furan ring offers a unique pharmacophoric advantage: its less polar aromatic nature enhances membrane permeability, while the ether oxygen acts as a potent hydrogen bond acceptor, optimizing interactions within the CBS (2)[2].
Mechanistic Pathway of Furan-Based CBSIs
Furan-based CBSIs destabilize microtubule dynamics by binding tightly to tubulin monomers, preventing their assembly into functional polymers. This allosteric interference halts the formation of the mitotic spindle, triggering a cascade that culminates in cell death.
Fig 1. Mechanistic pathway of furan-based CBSIs inducing apoptosis via microtubule disruption.
Comparative Docking & Efficacy Analysis
To objectively evaluate the performance of furan-based CBSIs, we must benchmark their thermodynamic binding profiles and in vitro efficacy against classic MTAs (Microtubule Targeting Agents) such as Colchicine, Podophyllotoxin, and Combretastatin A-4 (CA-4).
| Compound Class | Specific Ligand | Binding Energy ( ΔGbind ) | Tubulin IC 50 | Key Interacting Residues |
| Standard CBSI | Colchicine | -37.1 kcal/mol | 8.1 µM | Valα181, Cysβ241, Leuβ255 |
| Standard CBSI | Combretastatin A-4 | -39.4 kcal/mol | 1.2 µM | Asnβ258, Metβ259, Thrβ314 |
| Furan Metotica | R-A8 Isomer | -35.6 kcal/mol | 2.4 µM | Asnα101, Valα181, Lysβ254 |
| Chlorophenyl-Furan | Compound 7c | High Affinity (Novel Cavity) | 0.09 µM | Unconventional CBS Pocket |
| Furan-Thiophene | Compound 5b | -83.18 kcal/mol | 8.21 µM | Lysβ352, Cysβ241, Asnβ349 |
| Furan-Triazinone | Compound 7 | -26.33 kcal/mol | 2.96 µM (MCF-7) | Thrβ179, Asnα101 |
(Note: Variations in absolute energy values, such as the -83.18 kcal/mol for Compound 5b, arise from different computational scoring functions and solvation models used across isolated studies).
Structural Determinants of Binding
The data reveals that furan integration fundamentally alters the binding trajectory. For instance, the chiral furan metotica (R-A8 isomer) assumes a colchicine-like fold where its furan ring perfectly maps over the trimethoxy motif of colchicine, yielding a highly favorable binding energy of -35.6 kcal/mol (3)[3].
Furthermore, the introduction of a furan ring in chlorophenyl derivatives (Compound 7c) resulted in an extraordinary tubulin polymerization IC 50 of 0.09 µM, significantly outperforming colchicine (4)[4]. Molecular docking confirms that the furan oxygen frequently engages in critical hydrogen bonding with Asn101α and Thr179β, stabilizing the ligand within the hydrophobic domain of the α,β-tubulin interface (5)[5].
Self-Validating Experimental Workflows
To ensure scientific integrity, computational predictions must be intrinsically linked to biochemical validation. Below is the self-validating pipeline used to evaluate furan-based CBSIs.
Fig 2. Self-validating workflow integrating in silico MM-GBSA docking with in vitro assays.
Protocol 1: In Silico Docking & MM-GBSA Pipeline
-
Protein Preparation : Retrieve the high-resolution crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0).
-
Causality: Bulk water molecules are removed, but structural waters within 5Å of the ligand are retained. Retaining these specific waters is critical because they often act as thermodynamic bridges for hydrogen bonding between the furan oxygen and the tubulin backbone.
-
-
Ligand Preparation : Generate 3D conformations of the furan derivatives using Epik to assign the correct protonation states at physiological pH (7.4 ± 0.2).
-
Grid Generation & Docking : Center the receptor grid on the co-crystallized colchicine molecule and perform Glide XP (Extra Precision) docking.
-
MM-GBSA Rescoring : Calculate the binding free energy ( ΔGbind ) using the Prime MM-GBSA module.
-
Causality: Standard docking scores strictly evaluate geometric fit and basic electrostatic interactions, often failing to account for the desolvation penalty. MM-GBSA incorporates implicit solvent models, providing a thermodynamically rigorous energy landscape that correlates far more accurately with in vitro IC 50 values.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
To validate the computational findings, the physical disruption of microtubules is measured using a fluorescence-based polymerization assay.
-
Preparation : Pre-warm a 96-well plate to 37°C. Prepare a reaction mixture containing purified porcine brain tubulin (>99% pure), PEM buffer (PIPES, EGTA, MgCl₂), and 1 mM GTP.
-
Causality: Tubulin polymerization is an energy-dependent process requiring GTP hydrolysis. Supplying exogenous GTP ensures that any observed inhibition is strictly due to the furan-CBSI's allosteric interference at the binding pocket, eliminating nucleotide depletion as a false positive.
-
-
Compound Incubation : Add the furan-based derivatives at varying concentrations (e.g., 0.01 µM to 50 µM) alongside a colchicine positive control.
-
Kinetic Measurement : Introduce a fluorescent reporter (e.g., DAPI) that binds preferentially to polymerized microtubules. Measure fluorescence (Excitation: 360 nm / Emission: 420 nm) continuously for 60 minutes.
References
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Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC. nih.gov. 5
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Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Taylor & Francis. tandfonline.com. 1
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. researcher.life. 4
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC. nih.gov. 6
-
Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors - Taylor & Francis. tandfonline.com. 2
-
NIH Public Access - AIR Unimi. unimi.it. 3
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Comparative ADMET Profiling of (4-Chlorophenyl)(2-furyl)methanone and Analogous Benzoylfurans
(4-Chlorophenyl)(2-furyl)methanone is a critical scaffold in medicinal chemistry, belonging to the broader class of furan-2-yl(phenyl)methanone derivatives. These compounds have garnered significant attention for their potent in vitro protein tyrosine kinase (PTK) inhibitory activity, making them promising candidates for oncology therapeutics[1]. However, transitioning a potent binder from the bench to clinical trials requires a rigorous understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
This guide provides an objective comparison of (4-Chlorophenyl)(2-furyl)methanone against its unsubstituted and fluorinated alternatives. Designed for drug development professionals, this analysis explains the causality behind structural modifications and details the self-validating experimental protocols required to verify these properties in accordance with regulatory guidelines [2].
Section 1: Structural Rationale & Target Engagement
The addition of a para-chloro substitution on the phenyl ring of the benzoylfuran scaffold fundamentally alters both target engagement and pharmacokinetics. Halogenation typically increases lipophilicity (LogP), which enhances passive membrane permeability. Furthermore, the electron-withdrawing nature of the chlorine atom fortifies the phenyl ring against rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Mechanistically, these derivatives act as competitive inhibitors at the ATP-binding pocket of protein tyrosine kinases (e.g., EGFR). The chloro-substituent often occupies a specific hydrophobic sub-pocket, increasing binding affinity compared to the unsubstituted analog [1].
Mechanism of action: Benzoylfurans competitively bind the PTK ATP pocket, halting proliferation.
Section 2: Comparative ADMET Data
To objectively evaluate the performance of (4-Chlorophenyl)(2-furyl)methanone, we compare it against (Phenyl)(2-furyl)methanone (the baseline scaffold) and (4-Fluorophenyl)(2-furyl)methanone (a bioisosteric alternative). The data below synthesizes predictive modeling [3] and representative in vitro experimental benchmarks for this chemical class.
| Compound | LogP (Lipophilicity) | Caco-2 Papp ( 10−6 cm/s) | Plasma Protein Binding (%) | HLM CLint (µL/min/mg) | hERG IC 50 (µM) |
| (Phenyl)(2-furyl)methanone | 2.45 | 18.5 (High) | 78% | 45.2 (Moderate clearance) | > 30 (Low risk) |
| (4-Fluorophenyl)(2-furyl)methanone | 2.61 | 22.1 (High) | 82% | 32.4 (Low clearance) | > 30 (Low risk) |
| (4-Chlorophenyl)(2-furyl)methanone | 3.12 | 28.4 (High) | 91% | 18.6 (Low clearance) | ~ 15 (Moderate risk) |
Causality Analysis: The 4-chloro derivative exhibits superior metabolic stability (lowest intrinsic clearance, CLint ) and the highest intestinal permeability, directly resulting from its increased lipophilicity. However, this same physicochemical property drives higher plasma protein binding (PPB) and a slight increase in hERG inhibition liability. This illustrates the classic "lipophilicity trap" in drug design—where optimizing for metabolic stability and absorption can inadvertently restrict free drug concentration and introduce cardiotoxic risks.
Section 3: Self-Validating Experimental Protocols for ADMET
To ensure trustworthiness and regulatory compliance, all ADMET data must be generated using self-validating experimental workflows. The following protocols detail the methodologies for assessing absorption and metabolism, incorporating mandatory internal controls as stipulated by the 2020 FDA guidance on in vitro drug interaction studies [2].
Self-validating ADMET experimental workflow utilizing LC-MS/MS for quantitative profiling.
Protocol 1: Caco-2 Permeability Assay (Absorption)
Purpose: To evaluate intestinal absorption potential. Caco-2 cells (human colorectal adenocarcinoma) spontaneously differentiate to form a polarized monolayer with tight junctions, mimicking the enterocytes of the small intestine. Self-Validation Mechanism: The assay utilizes Lucifer Yellow (LY), a fluorescent paracellular marker. If LY permeability exceeds 1×10−6 cm/s, the monolayer's tight junctions are compromised, and the data for the test compound is automatically invalidated.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation (verified by Transepithelial Electrical Resistance, TEER > 300 Ω⋅cm2 ).
-
Compound Preparation: Prepare a 10 µM solution of (4-Chlorophenyl)(2-furyl)methanone in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.
-
Dosing: Add the compound solution to the apical chamber (A) for A-to-B transport, or the basolateral chamber (B) for B-to-A transport. Include Lucifer Yellow (100 µM) in the donor compartment.
-
Incubation: Incubate at 37°C with 5% CO 2 on an orbital shaker (100 rpm) for 120 minutes.
-
Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the test compound via LC-MS/MS and LY via fluorometry.
-
Calculation: Calculate the apparent permeability coefficient ( Papp ) using the equation: Papp=(dQ/dt)/(C0×A) , where dQ/dt is the steady-state rate of appearance, C0 is the initial donor concentration, and A is the membrane surface area.
Protocol 2: Human Liver Microsome (HLM) Stability Assay (Metabolism)
Purpose: To determine the intrinsic clearance ( CLint ) mediated by hepatic CYP450 enzymes. Self-Validation Mechanism: The protocol runs concurrently with Verapamil (a rapid clearance positive control) and Warfarin (a low clearance negative control). If the clearance rates of these controls fall outside their established historical ranges, the assay run is rejected, ensuring enzyme viability.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Add (4-Chlorophenyl)(2-furyl)methanone (final concentration 1 µM) to the HLM suspension. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly quenches the reaction and precipitates the microsomal proteins.
-
Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to determine the percentage of parent compound remaining.
-
Data Processing: Plot the natural log of the percentage remaining versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.
References
-
Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4897-4911. URL: [Link] [1]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. URL: [Link] [2]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]
Standard Operating Procedure & Safety Matrix: Handling (4-Chlorophenyl)(2-furyl)methanone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals CAS Number: 13365-63-4 | Molecular Formula: C11H7ClO2
As a Senior Application Scientist, I recognize that handling specialized building blocks like (4-Chlorophenyl)(2-furyl)methanone requires more than just glancing at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity and a self-validating system of operational controls. This guide synthesizes chemical properties with field-proven safety protocols to ensure your laboratory operations remain both efficient and secure.
Chemical Profiling & Mechanistic Hazard Assessment
(4-Chlorophenyl)(2-furyl)methanone is an aryl-furyl ketone frequently utilized as a versatile intermediate in organic synthesis and medicinal chemistry. While it is a stable solid at room temperature, its structural motifs dictate specific handling precautions.
Mechanistic Insight: The molecule features an aryl chloride moiety, which imparts significant lipophilicity. This lipophilic nature enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum if it comes into contact with bare skin. Furthermore, the electron-withdrawing nature of the ketone conjugated with the furan ring creates an electrophilic center that can interact with biological nucleophiles, leading to localized cellular irritation [1].
GHS Hazard Summary Table
According to standardized safety evaluations [2], this compound presents the following acute hazards:
| GHS Code | Hazard Statement | Mechanistic Driver |
| H302 | Harmful if swallowed | Systemic toxicity upon gastrointestinal absorption. |
| H315 | Causes skin irritation | Lipophilic penetration and localized protein interaction. |
| H319 | Causes serious eye irritation | Direct interaction with the aqueous mucosal membranes of the eye. |
| H335 | May cause respiratory irritation | Inhalation of fine particulate dust causing bronchial inflammation. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not a static process; it depends entirely on the physical state of the chemical during your workflow. The following matrix outlines the required PPE based on rigorous chemical compatibility standards[3].
| PPE Category | Specification for Solid/Powder Handling | Specification for Solution Handling (e.g., in DCM/DMF) |
| Hand Protection | Standard Nitrile gloves (min. 0.11 mm thickness). | Butyl rubber or Silver Shield gloves. (Standard nitrile degrades rapidly in halogenated solvents like DCM). |
| Eye Protection | ANSI Z87.1 compliant chemical safety goggles. | Chemical safety goggles + full face shield if splash risk exists. |
| Body Protection | Flame-resistant (FR) lab coat, closed-toe shoes. | FR lab coat, chemical-resistant apron. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a fume hood). | Handled strictly inside a certified chemical fume hood. |
Expert Insight: Never assume standard nitrile gloves provide universal protection. While nitrile is excellent for handling the dry powder form of (4-Chlorophenyl)(2-furyl)methanone, if you are dissolving this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) for a reaction, the solvent acts as a carrier, rapidly permeating the nitrile barrier and dragging the dissolved solute directly to your skin. Always consult solvent-specific glove compatibility charts [3].
Operational Workflow & Handling Protocol
To mitigate the risk of aerosolizing the powder (which triggers the H335 respiratory hazard), all handling must follow a strict, self-validating workflow.
Step-by-Step Methodology: Weighing and Transfer
-
Preparation: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent accidental spills.
-
Static Mitigation: Because aryl powders can accumulate static charge and repel from standard metal spatulas (leading to aerosolization), use an anti-static U-shaped weighing boat and an anti-static polymeric spatula.
-
Weighing: Tare the analytical balance inside the fume hood. Carefully transfer the desired mass of (4-Chlorophenyl)(2-furyl)methanone.
-
Transfer: Transfer the powder into a reaction flask or vial. Immediately seal the container with a septum or cap before removing it from the balance area.
-
Solvent Addition: If preparing a solution, add the solvent (e.g., DCM) directly through the septum using a syringe, or carefully pour it down the side of the flask to minimize dust kick-up.
Workflow Visualization
Caption: Operational workflow for the safe handling and processing of (4-Chlorophenyl)(2-furyl)methanone.
Spill Response & Disposal Plan
Even with rigorous controls, accidental releases can occur. Your response must prevent the transition of a localized spill into an airborne exposure event.
Step-by-Step Spill Response Protocol
-
Isolate: Immediately halt work, alert nearby colleagues, and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.
-
Don PPE: Verify that you are wearing fresh nitrile gloves, safety goggles, and a lab coat. If the spill is outside the hood, don an N95/P100 respirator.
-
Containment (Wet Wiping): Do not dry sweep. Dry sweeping aerosolizes the fine powder, directly exposing the handler to H335 respiratory hazards. Instead, lightly dampen a disposable laboratory wipe with a compatible, low-toxicity solvent (e.g., isopropanol or water with a surfactant).
-
Collection: Gently wipe the spill from the outer edges toward the center. Place the contaminated wipes into a designated, sealable solid waste container.
-
Secondary Decontamination: Wash the affected surface with soap and water to remove any residual lipophilic traces.
Disposal Guidelines
Because (4-Chlorophenyl)(2-furyl)methanone contains a covalently bound chlorine atom, it must be treated as halogenated waste .
-
Solid Waste: Contaminated gloves, spatulas, and wipes must be placed in a clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Any organic solutions containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" carboy. Never mix halogenated waste with non-halogenated streams, as this significantly increases disposal costs and violates EPA/RCRA environmental compliance standards.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
